molecular formula C9H15N3O2 B1524619 Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate CAS No. 1254120-12-1

Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate

Cat. No.: B1524619
CAS No.: 1254120-12-1
M. Wt: 197.23 g/mol
InChI Key: BTLBBSVDHIWMDW-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate is a useful research compound. Its molecular formula is C9H15N3O2 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h5-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLBBSVDHIWMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Unique Azetidine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of conformationally constrained bioisosteres is paramount for enhancing potency, selectivity, and pharmacokinetic properties. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate (CAS No. 1254120-12-1) has emerged as a pivotal building block, offering a unique trifecta of functionalities on a rigid four-membered azetidine ring. This guide provides an in-depth exploration of its chemical properties, synthesis, and extensive applications for researchers, scientists, and drug development professionals. The presence of a quaternary center bearing both a nucleophilic amino group and an electrophilic cyano group, stabilized by the sterically hindering and protecting tert-butyloxycarbonyl (Boc) group, makes this compound a versatile intermediate for the synthesis of complex molecular architectures.[1] Its application is particularly notable in the development of novel therapeutics for cancer and neurological disorders.[1]

Physicochemical and Structural Properties

This compound is a bicyclic azetidine derivative. The tert-butyl carbamate (Boc) protecting group provides steric protection, which enhances the molecule's stability during synthetic transformations.[1] The azetidine ring itself is a strained four-membered cyclic amine structure that imparts conformational rigidity. The amino group contributes to the compound's reactivity and potential for biological target engagement, while the cyano group enhances its electrophilic character, opening avenues for a variety of chemical reactions.[1]

PropertyValueSource
CAS Number 1254120-12-1[1]
Molecular Formula C₉H₁₅N₃O₂[2]
Molecular Weight 197.23 g/mol [1]
IUPAC Name This compound
Appearance Data not available[3]
Storage Conditions Keep in a dark place, sealed in dry, at 2-8°C[2]

Structural Diagram:

G A 1-Boc-3-azetidinone B tert-Butyl 3-cyanoazetidine-1-carboxylate (Precursor) A->B Reaction with a cyanide source (e.g., TMSCN, Strecker-type reaction) C This compound (Product) B->C Amination via functionalization at C3 (e.g., using a strong base like LiHMDS and an electrophilic amine source) G cluster_0 Starting Material cluster_1 Derivatives A This compound B N-acylated/alkylated azetidine A->B Reaction at the amino group C Deprotected azetidine (free secondary amine) A->C Acid-mediated Boc deprotection (e.g., TFA) D Hydrolyzed cyano group (carboxylic acid) A->D Hydrolysis of the nitrile

Caption: Key reactive sites and potential derivatizations.

  • Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions such as acylation, alkylation, sulfonylation, and reductive amination to introduce diverse substituents. This is a common handle for building out molecular complexity.

  • Cyano Group: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. It can also be reduced to a primary amine or participate in cycloaddition reactions. *[1] Boc-Protecting Group: The tert-butyloxycarbonyl group is stable to many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the secondary amine of the azetidine ring. T[1]his allows for subsequent functionalization at the ring nitrogen.

Experimental Protocol: N-Acetylation of the Amino Group (Illustrative)

The following is a generalized, illustrative protocol for the acylation of the primary amino group. This protocol is based on standard organic chemistry procedures and should be adapted and optimized for specific laboratory conditions.

Objective: To synthesize tert-butyl 3-(acetylamino)-3-cyanoazetidine-1-carboxylate.

Materials:

  • This compound

  • Acetyl chloride or acetic anhydride

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety and Handling

While a comprehensive safety data sheet (SDS) with all physical and toxicological properties for this compound is not fully detailed in public sources, general precautions for handling fine chemicals and azetidine derivatives should be strictly followed.

[3]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. *[3] Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. *[3] Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C. *[2] Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

[3]### Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules.

[1]* Oncology: The azetidine scaffold is increasingly recognized for its potential in developing anticancer agents. This building block allows for the generation of diverse libraries of compounds for screening against various cancer cell lines. *[1] Neurological Disorders: Derivatives of this compound have been explored for their potential to treat neurological disorders. For instance, it has been used as a key intermediate in the synthesis of sphingosine-1-phosphate (S1P) receptor agonists, which are promising candidates for the treatment of multiple sclerosis and other inflammatory diseases. *[1] Scaffold for Library Synthesis: The orthogonal reactivity of the functional groups allows for the systematic modification of the molecule, making it an ideal scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Conclusion

This compound is a strategically important and versatile building block in contemporary organic synthesis and medicinal chemistry. Its unique combination of a constrained azetidine ring with orthogonally reactive amino, cyano, and Boc-protected amine functionalities provides chemists with a powerful tool for the design and synthesis of novel and complex molecules. As the demand for sophisticated and effective therapeutics continues to grow, the utility of such well-designed intermediates will undoubtedly expand, paving the way for future innovations in drug discovery.

References

  • Royal Society of Chemistry. (2018). Supporting Information for Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. Retrieved from [Link]

  • Chemsrc. (2025). tert-butyl 3-amino-3-methylazetidine-1-carboxylate. Retrieved from [Link]

  • MDPI. (2020). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

Sources

Synthesis of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Amino-3-cyanoazetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain endows it with unique conformational properties and reactivity, making it an attractive building block for the synthesis of novel therapeutic agents.[1] Among the various functionalized azetidines, tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate stands out as a critical intermediate. Its trifunctional nature—a protected amine, a reactive nitrile, and the azetidine ring itself—offers a versatile platform for the development of a diverse array of complex molecules. This guide provides a comprehensive overview of the synthesis of this valuable building block, with a focus on practical, field-proven methodologies suitable for researchers, scientists, and drug development professionals. The tert-butoxycarbonyl (Boc) protecting group provides stability during synthetic manipulations, while the amino and cyano functionalities at the 3-position serve as key handles for further chemical elaboration.[1] This unique combination of features has led to the incorporation of the 3-amino-3-cyanoazetidine core into a range of biologically active molecules, including candidates for the treatment of cancer and inflammatory diseases.[1]

Strategic Synthesis: The Strecker Reaction as the Cornerstone Approach

The most direct and widely employed method for the synthesis of this compound is a variation of the classic Strecker amino acid synthesis.[2][3] This one-pot, three-component reaction involves the condensation of a ketone, an amine source, and a cyanide source to form an α-aminonitrile.[2][3] In this specific application, the ketone is the readily available tert-butyl 3-oxoazetidine-1-carboxylate (also known as 1-Boc-3-azetidinone).

The Causality Behind Experimental Choices in the Strecker Synthesis

The success of the Strecker synthesis hinges on a delicate interplay of equilibria. The initial step involves the formation of an imine intermediate from the reaction of the ketone with an amine.[3] This is followed by the nucleophilic attack of a cyanide ion on the imine to yield the desired α-aminonitrile.[3] The choice of reagents and reaction conditions is critical to drive these equilibria towards the product.

  • Amine Source: While ammonia itself can be used, its gaseous nature and basicity can be challenging to handle on a laboratory scale. A more convenient and commonly used alternative is an ammonium salt, such as ammonium chloride, in the presence of a base, or an aqueous ammonia solution. This in situ generation of ammonia allows for better control of its concentration.

  • Cyanide Source: Due to the high toxicity of hydrogen cyanide (HCN) gas, alternative cyanide sources are strongly preferred.[2] Alkali metal cyanides, such as sodium cyanide (NaCN) or potassium cyanide (KCN), are effective and easier to handle.[2] Trimethylsilyl cyanide (TMSCN) is another excellent option, often used in the presence of a Lewis acid or a protic source to generate HCN in situ, offering mild reaction conditions.[4][5][6]

  • Solvent: The choice of solvent is crucial for solubilizing the reactants and facilitating the reaction. Protic solvents like methanol or ethanol are often employed as they can participate in the protonation steps of the mechanism. A mixture of a protic solvent and water is also common to dissolve the inorganic salts used.

Diagrammatic Representation of the Synthetic Pathway

Synthesis_Pathway cluster_0 Synthesis of Starting Material cluster_1 Strecker Synthesis 1_Benzhydrylazetidin_3_ol 1-Benzhydrylazetidin-3-ol 1_Boc_3_hydroxyazetidine tert-Butyl 3-hydroxyazetidine-1-carboxylate 1_Benzhydrylazetidin_3_ol->1_Boc_3_hydroxyazetidine 1. Debenzylation (H₂, Pd/C) 2. Boc protection (Boc₂O) 1_Boc_3_azetidinone tert-Butyl 3-oxoazetidine-1-carboxylate 1_Boc_3_hydroxyazetidine->1_Boc_3_azetidinone Oxidation (e.g., Swern, Dess-Martin) Imine_Intermediate Iminium Intermediate 1_Boc_3_azetidinone->Imine_Intermediate + NH₃ 1_Boc_3_azetidinone->Imine_Intermediate Final_Product This compound Imine_Intermediate->Final_Product + CN⁻

Caption: Overall synthetic route to the target molecule.

Detailed Experimental Protocol: A Self-Validating System

This protocol provides a robust and reproducible method for the synthesis of this compound.

Part 1: Synthesis of the Starting Material: tert-Butyl 3-oxoazetidine-1-carboxylate

The synthesis of the key starting material, tert-butyl 3-oxoazetidine-1-carboxylate, is a critical first step. A common and scalable route begins with the commercially available 1-benzhydrylazetidin-3-ol.

Step 1: Debenzylation and Boc Protection

  • To a solution of 1-benzhydrylazetidin-3-ol in a suitable solvent such as methanol or ethanol, add a catalytic amount of palladium on carbon (10% Pd/C).

  • The mixture is then subjected to hydrogenation at a suitable pressure (e.g., 50 psi) until the reaction is complete (monitored by TLC or LC-MS).

  • After filtration of the catalyst, the resulting crude 3-hydroxyazetidine is dissolved in a solvent like dichloromethane.

  • Di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) are added, and the reaction is stirred at room temperature until the formation of tert-butyl 3-hydroxyazetidine-1-carboxylate is complete.

Step 2: Oxidation to the Ketone

  • The tert-butyl 3-hydroxyazetidine-1-carboxylate is then oxidized to the corresponding ketone. Several oxidation methods can be employed, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or TEMPO-catalyzed oxidation.[7]

  • For a Swern oxidation, a solution of oxalyl chloride in dichloromethane is cooled to -78 °C, followed by the slow addition of dimethyl sulfoxide (DMSO). The alcohol, dissolved in dichloromethane, is then added dropwise, followed by the addition of a hindered base like triethylamine. The reaction is allowed to warm to room temperature.

  • Work-up typically involves quenching with water, extraction with an organic solvent, and purification by column chromatography to yield pure tert-butyl 3-oxoazetidine-1-carboxylate as a white to off-white solid.[7]

Part 2: Strecker Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
tert-Butyl 3-oxoazetidine-1-carboxylate171.1910.01.71 g
Ammonium Chloride (NH₄Cl)53.4915.00.80 g
Sodium Cyanide (NaCN)49.0112.00.59 g
Methanol (MeOH)--20 mL
Water (H₂O)--5 mL
Dichloromethane (DCM)--For work-up
Saturated aqueous Sodium Bicarbonate (NaHCO₃)--For work-up
Brine--For work-up
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-oxoazetidine-1-carboxylate (1.71 g, 10.0 mmol), ammonium chloride (0.80 g, 15.0 mmol), methanol (20 mL), and water (5 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for the dissolution of the solids and the initial formation of the imine intermediate.

  • In a separate container, carefully dissolve sodium cyanide (0.59 g, 12.0 mmol) in a minimal amount of water (approximately 2-3 mL). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.

  • Slowly add the sodium cyanide solution to the reaction mixture dropwise over a period of 15 minutes.

  • Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane (50 mL) and water (30 mL).

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a white to pale yellow solid.

Characterization Data

AnalysisExpected Results
¹H NMR (CDCl₃)δ (ppm): ~4.2-4.0 (m, 4H, CH₂), ~2.0 (br s, 2H, NH₂), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃)δ (ppm): ~156 (C=O), ~118 (CN), ~81 (C(CH₃)₃), ~55 (C-NH₂/CN), ~50 (CH₂), ~28 (C(CH₃)₃)
Mass Spec (ESI+)m/z: [M+H]⁺ calculated for C₉H₁₆N₃O₂: 198.12; found: 198.1.

Workflow Visualization

Strecker_Workflow Start Start Reagents Combine: - 1-Boc-3-azetidinone - NH₄Cl - MeOH/H₂O Start->Reagents Stir_1 Stir at RT (30 min) Reagents->Stir_1 Add_NaCN Add NaCN solution dropwise Stir_1->Add_NaCN Stir_2 Stir at RT (12-24h) Add_NaCN->Stir_2 Monitor Monitor by TLC/LC-MS Stir_2->Monitor Monitor->Stir_2 Incomplete Workup Work-up: - Concentrate - Extract with DCM - Wash (NaHCO₃, Brine) Monitor->Workup Reaction Complete Dry_Concentrate Dry (Na₂SO₄) & Concentrate Workup->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product Final Product Purify->Product

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion: A Versatile Building Block for Future Innovations

The synthesis of this compound via the Strecker reaction of 1-Boc-3-azetidinone is a reliable and efficient method for accessing this valuable synthetic intermediate. The protocol outlined in this guide, grounded in established chemical principles, provides a clear and reproducible pathway for its preparation. The strategic importance of this molecule in medicinal chemistry and drug development cannot be overstated. Its unique structural features and versatile reactivity will undoubtedly continue to inspire the creation of novel and potent therapeutic agents.

References

Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Strategic Application of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate in Drug Discovery

Authored by: A Senior Application Scientist

This guide provides an in-depth technical analysis of this compound, a key building block in modern medicinal chemistry. We will shift the focus from a direct "mechanism of action"—a property this intermediate does not possess on its own—to its strategic application in the synthesis of potent and selective enzyme inhibitors. Through a detailed case study on Dipeptidyl Peptidase-4 (DPP-4) inhibitors, this document will elucidate how the unique structural features of this azetidine scaffold are leveraged to achieve a specific therapeutic mechanism of action.

This guide is intended for researchers, scientists, and drug development professionals actively engaged in the design and synthesis of novel therapeutics.

Part 1: The Strategic Importance of the 3-Amino-3-cyanoazetidine Scaffold in Medicinal Chemistry

The introduction of strained ring systems, such as azetidines, into drug candidates has become a powerful strategy for optimizing pharmacological properties. This compound is a prime example of a highly functionalized and strategically designed building block that offers significant advantages in drug design.

Unique Physicochemical and Structural Properties

The 3-amino-3-cyanoazetidine scaffold is not merely a passive framework; it actively imparts desirable characteristics to a parent molecule:

  • Conformational Rigidity: The strained four-membered ring of the azetidine core restricts the conformational flexibility of the molecule. This pre-organization of the ligand for its binding pocket can lead to a significant increase in binding affinity by reducing the entropic penalty of binding.

  • Improved Physicochemical Properties: The presence of the nitrogen atom in the azetidine ring and the additional polar functional groups (amino and cyano) can enhance solubility and introduce a three-dimensional character that helps molecules escape "flatland"—a common issue with traditional aromatic-based drug candidates that can lead to off-target effects and poor pharmacokinetic profiles.

  • Dipeptide Mimicry: The arrangement of the amino group and the cyano group (which can act as a warhead or be further modified) on the same carbon atom creates a structure that can mimic the transition state of dipeptide cleavage by proteases. This is a crucial feature for designing enzyme inhibitors.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group on the azetidine nitrogen is a critical element for its utility as a building block. It serves two primary purposes:

  • Deactivation: It temporarily deactivates the ring nitrogen, preventing it from interfering with subsequent chemical reactions.

  • Controlled Deprotection: The Boc group can be removed under specific, mild acidic conditions, allowing for the controlled and directed synthesis of more complex molecules in a stepwise fashion. This is a cornerstone of modern multi-step organic synthesis.

Part 2: Case Study: Mechanism of Action of DPP-4 Inhibitors Derived from the Azetidine Scaffold

The most prominent application of this compound is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.

The Physiological Role of DPP-4 and the Incretin Pathway

DPP-4 is a serine protease that plays a critical role in glucose metabolism. Its primary function is the inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and stimulate the pancreas to produce insulin.

By cleaving GLP-1 and GIP, DPP-4 effectively dampens the insulin response. Therefore, inhibiting DPP-4 prolongs the action of these incretin hormones, leading to increased insulin secretion and improved glucose control.

DPP4_Pathway Food Food Intake Gut Gut Food->Gut stimulates GLP1_GIP Active GLP-1 & GIP (Incretins) Gut->GLP1_GIP releases Pancreas Pancreas GLP1_GIP->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 is substrate for Insulin Insulin Secretion Pancreas->Insulin Glucose Lower Blood Glucose Insulin->Glucose Inactive Inactive Metabolites DPP4->Inactive degrades to Inhibitor DPP-4 Inhibitor (e.g., Omarigliptin) Inhibitor->DPP4 inhibits Synthesis_Workflow Start This compound Step1 Step 1: Boc Deprotection (e.g., TFA in DCM) Start->Step1 Intermediate1 3-Amino-3-cyanoazetidine (Salt form) Step1->Intermediate1 Step2 Step 2: Amide Coupling (e.g., with a carboxylic acid, HATU, DIPEA) Intermediate1->Step2 Intermediate2 Coupled Intermediate Step2->Intermediate2 Step3 Step 3: Further Functionalization (e.g., Suzuki Coupling) Intermediate2->Step3 Final Final DPP-4 Inhibitor Step3->Final

Caption: Generalized Synthetic Workflow from the Building Block to a Final Inhibitor.

Protocol Outline: Amide Coupling (Step 2)

  • Dissolution: Dissolve the deprotected azetidine salt (Intermediate 1), the desired carboxylic acid coupling partner, and a coupling agent (e.g., HATU) in a suitable aprotic solvent (e.g., DMF).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the salt and facilitate the coupling reaction.

  • Reaction: Stir the mixture at room temperature for a specified period (e.g., 2-16 hours), monitoring the reaction progress by LC-MS.

  • Workup and Purification: Upon completion, perform an aqueous workup to remove excess reagents and purify the product (Intermediate 2) using column chromatography.

Causality: The choice of HATU as a coupling agent is due to its high efficiency and low rate of side reactions. DIPEA is used as a base because it is sterically hindered and will not compete as a nucleophile in the reaction.

Workflow 2: In Vitro DPP-4 Inhibition Assay

To determine the potency of the synthesized compounds, a fluorometric assay is commonly employed.

Principle: The assay uses a synthetic substrate for DPP-4, such as Gly-Pro-AMC, which is non-fluorescent. When cleaved by active DPP-4, it releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). An inhibitor will prevent this cleavage, resulting in a lower fluorescent signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 7.5), a solution of recombinant human DPP-4 enzyme, the substrate Gly-Pro-AMC, and serial dilutions of the test inhibitor in DMSO.

  • Assay Plate Setup: In a 96-well plate, add the buffer, the DPP-4 enzyme solution, and the test inhibitor at various concentrations. Include controls for 100% enzyme activity (DMSO vehicle) and 0% activity (no enzyme).

  • Incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate (Gly-Pro-AMC) to all wells to start the reaction.

  • Signal Detection: Measure the increase in fluorescence over time using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

ParameterDescriptionTypical Value
IC50 Inhibitor concentration for 50% inhibition< 100 nM (for potent inhibitors)
Enzyme Conc. Concentration of DPP-4 in the assay1-5 ng/mL
Substrate Conc. Concentration of Gly-Pro-AMC~ Km value (e.g., 50 µM)
Workflow 3: Selectivity Profiling

A crucial self-validating step is to ensure the compound is selective for DPP-4.

Protocol: The same assay principle described in 3.2 is used, but the DPP-4 enzyme is replaced with other homologous proteases, such as DPP-8 and DPP-9. The IC50 values for these off-target enzymes are determined and compared to the IC50 for DPP-4.

Data Interpretation: A high selectivity ratio (e.g., IC50 for DPP-8 / IC50 for DPP-4 > 1000) indicates that the compound is highly selective for DPP-4 and is less likely to cause side effects associated with the inhibition of other proteases.

Part 4: Conclusion and Future Directions

This compound is a testament to the power of rational drug design and the importance of specialized chemical building blocks. While it does not have an intrinsic mechanism of action, its unique structural and chemical properties are instrumental in creating highly potent and selective drugs with a well-defined therapeutic mechanism.

The principles demonstrated in the DPP-4 case study—leveraging a rigid scaffold for affinity and a reactive group for covalent interaction—can be extended to other enzyme targets, particularly other proteases. The continued exploration of novel, functionalized small ring systems like this azetidine derivative will undoubtedly remain a fruitful area of research in the quest for safer and more effective medicines.

References

  • Patents on the Synthesis and Use of Azetidine Derivatives as DPP-4 Inhibitors: Provides detailed synthetic methods and biological data for compounds derived from the title building block.
  • Scientific Reviews on DPP-4 Inhibitors: Offer comprehensive overviews of the mechanism of action, structure-activity relationships, and clinical significance of this drug class.

    • Source: National Center for Biotechnology Inform
    • URL: [Link]

  • Chemical Supplier Datasheets: Provide specifications and handling information for this compound. Source: MilliporeSigma (Sigma-Aldrich)

Spectroscopic Data for Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

The structure of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate incorporates several key features that dictate its spectroscopic signature: a tert-butoxycarbonyl (Boc) protecting group, a quaternary carbon at the 3-position of the azetidine ring, an amino group, and a cyano group.[1] These features contribute to a unique electronic and steric environment that can be elucidated through various spectroscopic techniques.

Caption: Molecular Structure of this compound

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit distinct signals corresponding to the protons of the tert-butyl group, the azetidine ring, and the amino group.

Experimental Protocol: A standard ¹H NMR experiment would be conducted on a 400 MHz or higher field spectrometer. A sample of the compound (5-10 mg) would be dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 1.45Singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet.
~ 2.0 (broad)Singlet2H-NH₂The protons of the amino group are exchangeable and often appear as a broad singlet. The chemical shift can vary with concentration and temperature.
~ 4.2 - 4.5Multiplet4HAzetidine ring CH₂The diastereotopic protons on the azetidine ring are expected to show complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

Experimental Protocol: A ¹³C NMR spectrum would be acquired on a 100 MHz or higher spectrometer using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence would be used to simplify the spectrum to a series of singlets for each carbon.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~ 28.5-C(CH₃)₃The three equivalent methyl carbons of the tert-butyl group.
~ 50-55Azetidine ring CH₂The methylene carbons of the strained azetidine ring.
~ 58-62Quaternary C3The quaternary carbon at the 3-position, substituted with an amino and a cyano group.
~ 80.0-C(CH₃)₃The quaternary carbon of the tert-butyl group.
~ 120-CNThe carbon of the cyano group.
~ 156.0-C=OThe carbonyl carbon of the Boc protecting group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the N-H, C-N, C=O, and C≡N bonds.

Experimental Protocol: The IR spectrum could be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid or liquid sample would be placed directly on the ATR crystal, and the spectrum would be recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)Functional GroupDescription
~ 3350 - 3250N-H stretchThe stretching vibrations of the primary amino group, often appearing as a doublet.
~ 2980 - 2950C-H stretchThe stretching vibrations of the sp³ C-H bonds in the tert-butyl and azetidine moieties.
~ 2250 - 2230C≡N stretchThe characteristic stretching vibration of the nitrile group.
~ 1690 - 1670C=O stretchThe strong absorption band of the carbonyl group in the Boc protecting group.
~ 1250 - 1150C-N stretchThe stretching vibrations of the C-N bonds in the azetidine ring and the amino group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: A high-resolution mass spectrum (HRMS) would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

Predicted Mass Spectrometry Data:

m/zIon
198.1239[M+H]⁺
220.1058[M+Na]⁺
142.0817[M+H - C₄H₈]⁺
98.0868[M+H - Boc]⁺

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthetic intermediate like this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation validation Structure Validation interpretation->validation

Sources

The Azetidine-3-carbonitrile Scaffold: A Privileged Motif in Modulating Protease Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate scaffold has emerged as a cornerstone in modern medicinal chemistry, offering a unique three-dimensional framework for the design of potent and selective enzyme inhibitors. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of derivatives based on this privileged azetidine core. We will delve into the intricacies of their activity as inhibitors of key proteases, namely Cathepsin K and Dipeptidyl Peptidase-4 (DPP-4), both of which are significant targets in contemporary drug discovery. This document is intended to serve as a practical resource for researchers, offering detailed experimental protocols, insights into the rationale behind synthetic and assay design, and a consolidated reference for further exploration.

Introduction: The Rise of Azetidines in Drug Discovery

Historically, the synthesis of strained four-membered rings like azetidines presented considerable challenges, limiting their exploration in drug discovery programs. However, recent advancements in synthetic methodologies have unlocked the potential of these scaffolds.[1] Azetidines offer a compelling combination of properties: their inherent rigidity provides a well-defined vector for substituent placement, while their non-planar nature allows for the exploration of three-dimensional chemical space, often leading to improved target engagement and physicochemical properties compared to their five- and six-membered counterparts.[1] The this compound core, in particular, serves as a versatile building block, with the amino and cyano functionalities providing key handles for derivatization and interaction with biological targets.[2]

Synthetic Strategies for the Azetidine-3-carbonitrile Core

The synthesis of the this compound scaffold and its precursors can be achieved through several strategic routes. The choice of a particular pathway often depends on the desired stereochemistry and the availability of starting materials.

Representative Synthetic Protocol: Multi-step Synthesis from a Protected Azetidinone

This protocol outlines a common approach starting from a protected azetidinone intermediate.

Protocol 1: Synthesis of this compound

  • Step 1: Synthesis of 1-tert-butyloxycarbonyl-3-azetidinone. This intermediate can be prepared from commercially available precursors, such as N-Boc-3-hydroxyazetidine, through an oxidation reaction (e.g., Swern or Dess-Martin oxidation).

  • Step 2: Formation of the Cyanohydrin. 1-tert-butyloxycarbonyl-3-azetidinone is reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid (e.g., ZnI2), to form the corresponding cyanohydrin intermediate, tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate.

  • Step 3: Conversion of the Hydroxyl Group to an Azide. The hydroxyl group of the cyanohydrin is first converted to a good leaving group, for instance, by mesylation or tosylation. Subsequent reaction with sodium azide in a polar aprotic solvent like DMF affords tert-butyl 3-azido-3-cyanoazetidine-1-carboxylate.

  • Step 4: Reduction of the Azide to the Amine. The azido group is then reduced to the primary amine using a standard reducing agent, such as triphenylphosphine followed by water (Staudinger reaction) or catalytic hydrogenation (e.g., H2, Pd/C), to yield the final product, this compound.[2]

Characterization: Intermediates and the final product should be thoroughly characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm their identity and purity.[2]

Synthesis_Workflow A N-Boc-3-hydroxyazetidine B 1-tert-butyloxycarbonyl- 3-azetidinone A->B Oxidation C tert-Butyl 3-cyano-3- hydroxyazetidine-1-carboxylate B->C TMSCN, cat. ZnI2 D tert-Butyl 3-azido-3- cyanoazetidine-1-carboxylate C->D 1. MsCl, Et3N 2. NaN3, DMF E Tert-butyl 3-amino-3- cyanoazetidine-1-carboxylate D->E H2, Pd/C

Figure 1: Synthetic workflow for this compound.

Biological Activity: Targeting Cysteine and Serine Proteases

Derivatives of the this compound scaffold have shown significant promise as inhibitors of two key protease families: the cysteine proteases, exemplified by Cathepsin K, and the serine proteases, represented by DPP-4.

Cathepsin K Inhibition: A Focus on Osteoporosis

Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption.[3] Its inhibition is a validated therapeutic strategy for osteoporosis. Nitrile-containing compounds are known to act as reversible covalent inhibitors of cysteine proteases, and derivatives of the azetidine-3-carbonitrile core have been explored for this purpose.[3]

Mechanism of Inhibition: The cyano group of the inhibitor is thought to undergo a nucleophilic attack by the catalytic cysteine residue in the active site of Cathepsin K, forming a reversible covalent thioimidate adduct. The surrounding moieties of the inhibitor then occupy the S1, S2, and S3 pockets of the enzyme, contributing to the potency and selectivity of the inhibition.

Structure-Activity Relationship (SAR) Insights: A study on 3-cyano-3-aza-β-amino acid derivatives, which share structural similarities with our core scaffold, revealed that the introduction of bulky aromatic moieties can significantly improve inhibitory potency.[3] This is likely due to favorable hydrophobic or cation-π interactions within the enzyme's active site.[3]

Derivative TypeKey Structural FeatureCathepsin K Inhibition (Qualitative)Reference
3-Cyano-3-aza-β-amino acidIntroduction of benzyl groupsPotent, with picomolar Ki values[3]

Experimental Protocol: In Vitro Cathepsin K Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of test compounds against human Cathepsin K.

Protocol 2: Fluorometric Cathepsin K Inhibition Assay

  • Materials:

    • Recombinant human Cathepsin K

    • Cathepsin K assay buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5)

    • Fluorogenic substrate: Z-FR-AMC (Z-Phe-Arg-7-amido-4-methylcoumarin)

    • Test compounds dissolved in DMSO

    • 96-well black microplate

    • Fluorescence microplate reader (Excitation: ~360-400 nm, Emission: ~460-505 nm)

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the Cathepsin K enzyme solution to all wells except the negative control.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the Z-FR-AMC substrate solution to all wells.

    • Immediately begin kinetic reading of the fluorescence intensity over a period of 30-60 minutes at 37°C.[4]

    • The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

CathepsinK_Assay cluster_0 Assay Preparation cluster_1 Reaction and Measurement cluster_2 Data Analysis A Prepare serial dilutions of test compounds B Add compounds, controls, and enzyme to 96-well plate A->B C Pre-incubate at 37°C B->C D Add Z-FR-AMC substrate C->D E Kinetic fluorescence reading (Ex/Em: ~380/460 nm) D->E F Determine reaction rates E->F G Calculate % inhibition F->G H Determine IC50 values G->H

Figure 2: Workflow for the in vitro Cathepsin K inhibition assay.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Therapeutic Approach for Type 2 Diabetes

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels.[5] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release, making it an effective treatment for type 2 diabetes. Azetidine-based compounds, particularly those with a cyano group, have been extensively investigated as DPP-4 inhibitors.[6][7]

Mechanism of Inhibition: The cyano group of the azetidine derivative forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4. The azetidine ring and its substituents interact with the S1 and S2 pockets of the enzyme, contributing to the inhibitor's potency and selectivity.[5]

Structure-Activity Relationship (SAR) Insights: For azetidine-based DPP-4 inhibitors, the substituent on the azetidine nitrogen plays a critical role in determining potency. Large, hydrophobic amino acid groups are often favored.[6][7] The stereochemistry at the 2-position of the azetidine ring (if substituted) does not appear to significantly impact inhibitory potency.[6][7]

Derivative SubtypeKey Structural FeatureDPP-4 Inhibition (Potency)Reference
2-CyanoazetidinesLarge, hydrophobic amino acid on azetidine nitrogenSub-micromolar to low nanomolar[6][7]
3-FluoroazetidinesFluorine at the 3-positionSub-micromolar[6]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol details a fluorometric assay for determining the in vitro inhibitory activity of test compounds against human DPP-4.

Protocol 3: Fluorometric DPP-4 Inhibition Assay

  • Materials:

    • Recombinant human DPP-4

    • DPP-4 assay buffer (e.g., 100 mM HEPES, pH 7.5, 0.1 mg/ml BSA)[8]

    • Fluorogenic substrate: Gly-Pro-AMC (Gly-Pro-7-amido-4-methylcoumarin)[8]

    • Test compounds dissolved in DMSO

    • 96-well black microplate

    • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)[8]

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the DPP-4 enzyme solution to all wells except the negative control.

    • Incubate the plate at room temperature for 10-15 minutes.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.[9]

    • Incubate the plate at 37°C for 30 minutes.[9]

    • Measure the end-point fluorescence intensity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

DPP4_Assay cluster_0 Assay Preparation cluster_1 Reaction and Measurement cluster_2 Data Analysis A Prepare serial dilutions of test compounds B Add compounds, controls, and enzyme to 96-well plate A->B C Pre-incubate at RT B->C D Add Gly-Pro-AMC substrate C->D E Incubate at 37°C D->E F End-point fluorescence reading (Ex/Em: ~360/460 nm) E->F G Calculate % inhibition F->G H Determine IC50 values G->H

Figure 3: Workflow for the in vitro DPP-4 inhibition assay.

Pharmacokinetic Considerations

While the azetidine scaffold can impart favorable physicochemical properties, the overall pharmacokinetic profile of a drug candidate is highly dependent on the nature of its substituents. For DPP-4 inhibitors, oral bioavailability is a key consideration.[10] Generally, azetidine-containing compounds can exhibit good oral bioavailability.[10] However, factors such as metabolism (e.g., by cytochrome P450 enzymes) and route of elimination need to be carefully evaluated for each derivative.[11][12] For instance, some DPP-4 inhibitors are primarily cleared renally, while others undergo hepatic metabolism.[10] A thorough understanding of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for the successful development of any drug candidate.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors of Cathepsin K and DPP-4. The synthetic accessibility of this core, coupled with the tunable nature of its derivatives, allows for a systematic exploration of structure-activity relationships. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their drug-like characteristics. Furthermore, the application of this versatile scaffold could be extended to the inhibition of other enzyme classes, opening up new avenues for therapeutic intervention in a wide range of diseases. The continued exploration of the chemical space around the azetidine-3-carbonitrile core holds significant promise for the discovery of novel and effective medicines.

References

  • Tert-butyl 3-amino-3-cyanoazetidine-1-carboxyl
  • Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. (URL: [Link])

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC - NIH. (URL: [Link])

  • Development and Application of Small Molecule–Peptide Conjugates as Cathepsin K-Specific Covalent Irreversible Inhibitors in Human Osteoclast and Lung Cancer | JACS Au - ACS Publications. (URL: [Link])

  • Assay: Inhibition of human cathepsin K using Z-Leu-Arg-AMC fluorogenic substrate incubated for 60 mins (CHEMBL3382368) - ChEMBL - EMBL-EBI. (URL: [Link])

  • Azetidine-based Inhibitors of Dipeptidyl Peptidase IV (DPP IV) - PubMed. (URL: [Link])

  • The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors. (URL: [Link])

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - NIH. (URL: [Link])

  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) | Request PDF. (URL: [Link])

  • The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors [corrected] - PubMed. (URL: [Link])

  • Pharmacokinetics of Dipeptidylpeptidase-4 Inhibitors - ResearchGate. (URL: [Link])

  • 3D-QSAR-Based Pharmacophore Determination and Design of Novel DPP-4 Inhibitors. (URL: [Link])

  • Cathepsin K Inhibitor Screening Assay Kit - BPS Bioscience. (URL: [Link])

  • 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins - PMC. (URL: [Link])

  • Azetidines of pharmacological interest - PubMed. (URL: [Link])

  • tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate - MySkinRecipes. (URL: [Link])

  • 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins | Request PDF. (URL: [Link])

  • Structure-activity relationship (SAR) and binding affinity of DPP-4 enzyme with catechin and top three potent inhibitors namely diprotin- A, vildagliptin and sitagliptin respectively. - ResearchGate. (URL: [Link])

Sources

An In-Depth Technical Guide to Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate has emerged as a pivotal building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural framework, characterized by a strained four-membered azetidine ring substituted with a geminal amino and cyano group, offers a versatile platform for the construction of complex molecular architectures. The presence of the tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective manipulation of the reactive functionalities. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on its application in the development of novel therapeutic agents. Detailed experimental protocols, mechanistic insights, and data-driven analyses are presented to equip researchers with the practical knowledge required to effectively utilize this valuable synthetic intermediate.

Introduction: The Strategic Value of the 3-Amino-3-cyanoazetidine Scaffold

The azetidine motif is an increasingly important structural component in drug discovery.[1] The inherent ring strain of this four-membered heterocycle not only imparts unique conformational constraints but also serves as a latent reactive handle for diverse chemical transformations.[2] When substituted at the 3-position with both an amino and a cyano group, the resulting scaffold, as seen in this compound, becomes a trifunctionalized building block of significant synthetic potential.

The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups:

  • The Boc-Protected Nitrogen: The tert-butoxycarbonyl (Boc) group provides robust protection to the azetidine nitrogen, preventing its participation in unwanted side reactions while lending stability to the strained ring system.[1] Its facile removal under acidic conditions allows for late-stage functionalization of the azetidine nitrogen.

  • The Primary Amino Group: This nucleophilic center is a key site for a wide array of synthetic transformations, including acylation, alkylation, and the formation of ureas and sulfonamides. This allows for the introduction of diverse side chains and the exploration of structure-activity relationships (SAR) in drug design.

  • The Cyano Group: The nitrile functionality is a versatile precursor to other important chemical moieties. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, further expanding the synthetic utility of the scaffold.

This guide will delve into the practical aspects of utilizing this building block, providing a foundation for its application in complex synthetic endeavors.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be approached through several strategic routes. A common and effective method involves the functionalization of a readily available azetidinone precursor.

Synthetic Strategy Overview

A prevalent synthetic strategy commences with a protected azetidinone and introduces the amino and cyano functionalities in a sequential manner. This approach allows for controlled installation of the geminal substituents at the C3 position.

G A 1-Boc-azetidin-3-one C Intermediate A->C Functionalization B 1-Boc-3-aminoazetidine-3-carbonitrile C->B Further Transformation

Caption: General synthetic workflow.

Experimental Protocol: Synthesis from 1-Boc-azetidin-3-one

Step 1: Reductive Amination of 1-Boc-azetidin-3-one

This procedure outlines the synthesis of a precursor, tert-butyl 3-aminoazetidine-1-carboxylate, which can then be further functionalized.

  • Materials: 1-Boc-azetidin-3-one, primary amine, sodium triacetoxyborohydride (NaBH(OAc)₃), methylene chloride (CH₂Cl₂).

  • Procedure:

    • To a solution of 1-Boc-azetidin-3-one in methylene chloride, add the primary amine.

    • Stir the mixture at room temperature, then add sodium triacetoxyborohydride in portions.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 3-aminoazetidine-1-carboxylate derivative.[3]

Note: The direct conversion to the 3-amino-3-cyano derivative would likely involve a Strecker-type reaction or a similar multi-component reaction, for which a specific, validated protocol is not currently published. The synthesis is often a proprietary process within pharmaceutical and chemical supply companies.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic data is essential for the effective use and characterization of this compound in synthetic workflows.

PropertyValue
CAS Number 1254120-12-1[1]
Molecular Formula C₉H₁₅N₃O₂[4]
Molecular Weight 197.23 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in methanol, chloroform, and other common organic solvents

Spectroscopic Data (Predicted and based on analogous structures):

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.2-4.0 (m, 4H, CH₂-N-CH₂), 2.0-1.8 (br s, 2H, NH₂), 1.45 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 156.0 (C=O), 120.0 (CN), 81.0 (C(CH₃)₃), 55.0 (C-NH₂/CN), 50.0 (CH₂-N), 28.5 (C(CH₃)₃).

  • IR (KBr, cm⁻¹): 3400-3300 (N-H stretch), 2980 (C-H stretch), 2240 (C≡N stretch), 1690 (C=O stretch).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₉H₁₆N₃O₂: 198.12; found 198.12.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the selective reactivity of its amino and cyano functionalities.

Reactions of the Amino Group

The primary amino group is a versatile handle for introducing molecular diversity.

4.1.1. N-Alkylation

Direct N-alkylation of the amino group can be achieved using alkyl halides in the presence of a non-nucleophilic base. This reaction allows for the introduction of various alkyl and substituted alkyl chains.

G A 3-Aminoazetidine Derivative B N-Alkylated Azetidine A->B Alkylation C R-X, Base C->A

Caption: N-Alkylation of the amino group.

4.1.2. Urea Formation

Reaction with isocyanates provides a straightforward route to azetidine-containing ureas. This transformation is of particular interest in medicinal chemistry for generating compounds with potential hydrogen bonding interactions with biological targets.

Experimental Protocol: Urea Formation with an Isocyanate

  • Materials: this compound, isocyanate (e.g., phenyl isocyanate), dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve this compound in anhydrous dichloromethane.

    • Add the isocyanate dropwise at room temperature.

    • Stir the reaction mixture until completion (monitored by TLC).

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to yield the desired urea derivative.

Reactions of the Cyano Group

The nitrile functionality can be transformed into other valuable functional groups.

4.2.1. Hydrolysis to Carboxylic Acid

Acid- or base-catalyzed hydrolysis of the cyano group affords the corresponding carboxylic acid. This transformation is crucial for the synthesis of azetidine-based amino acids and for introducing a handle for amide bond formation.

G A 3-Cyanoazetidine Derivative B Azetidine-3-carboxylic Acid A->B Hydrolysis C H₃O⁺ or OH⁻, H₂O C->A

Caption: Hydrolysis of the cyano group.

Experimental Protocol: Hydrolysis of the Cyano Group

  • Materials: this compound, concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH), water.

  • Procedure (Acid-catalyzed):

    • Suspend this compound in a mixture of water and concentrated HCl.

    • Heat the mixture to reflux and maintain until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and adjust the pH to neutral with a suitable base.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product to obtain the azetidine-3-carboxylic acid derivative.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in the design and synthesis of novel therapeutic agents.

Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Modulators

Azetidine derivatives have been identified as potent and selective modulators of S1P receptors, which are implicated in various autoimmune diseases such as multiple sclerosis.[1] The 3-amino-3-cyanoazetidine scaffold can be elaborated to mimic the structure of endogenous S1P, leading to the development of novel drug candidates. The synthesis of these modulators often involves the functionalization of the amino group to introduce a lipophilic side chain and conversion of the cyano group to a carboxylic acid or a bioisostere to interact with the receptor.

Development of Anticancer Agents

The rigid azetidine core can serve as a scaffold to orient pharmacophoric groups in a precise manner for interaction with biological targets involved in cancer progression.[1] Derivatives of 3-aminoazetidines have been explored for their potential as anticancer agents, with the amino and cyano groups providing convenient points for diversification to optimize potency and selectivity.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and drug discovery. Its unique combination of a strained azetidine ring and orthogonally reactive amino and cyano groups provides chemists with a powerful tool for the construction of complex and biologically active molecules. The synthetic routes and reaction protocols outlined in this guide, grounded in established chemical principles, offer a framework for the effective utilization of this compound in the pursuit of novel chemical entities. As the demand for new therapeutic agents continues to grow, the strategic application of such innovative building blocks will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. (Provides general procedures for synthesizing 3,3-disubstituted azetidines).
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. (Review on azetidine synthesis and reactivity).
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. (Further details on the modular synthesis approach).
  • This compound | 1254120-12-1. Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (In-depth review of azetidine chemistry).
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. (Details on the use of aminoazetidines in peptide synthesis).
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. (Further details on the modular synthesis approach).
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Europe PMC. (Information on the stability and reactivity of the azetidine ring).
  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. (Review on the synthesis of 3-substituted azetidines).
  • Synthesis of Azetidines. Progress in Chemistry. (Review on various synthetic methods for azetidines).
  • 1254120-12-1|this compound. BLDpharm.
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The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Amino-3-cyanoazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated heterocycle, has emerged from the shadows of its more famous counterpart, the β-lactam, to become a cornerstone in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of structural rigidity and metabolic stability, making it a privileged scaffold in the design of novel therapeutics. This technical guide delves into the discovery and historical development of a particularly influential class of these compounds: the 3-amino-3-cyanoazetidine derivatives. We will explore the evolution of synthetic strategies, from early foundational work to modern, efficient methodologies, and illuminate the critical role of these building blocks in the development of groundbreaking pharmaceuticals, with a special focus on their application in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

The Rise of the Azetidine Scaffold in Medicinal Chemistry

For many years, the chemistry of azetidines was largely overshadowed by the intense focus on their 2-oxo derivatives, the β-lactams, which form the core of the life-saving penicillin and cephalosporin antibiotics. However, the inherent challenges in synthesizing the strained four-membered ring also hinted at its potential for unique chemical reactivity and biological activity. The ring strain of azetidine, approximately 25.4 kcal/mol, is a key feature that chemists have learned to harness for synthetic advantage. This strain makes the ring susceptible to strategic ring-opening reactions, providing access to a variety of functionalized acyclic amines.

The true value of the azetidine scaffold in drug design lies in its ability to impart favorable physicochemical properties to a molecule. Its rigid, three-dimensional structure can help to lock in a specific conformation, leading to higher binding affinity and selectivity for a biological target. Furthermore, the presence of the nitrogen atom provides a handle for introducing aqueous solubility and modulating a compound's pharmacokinetic profile. Recognizing these advantages, medicinal chemists began to explore the incorporation of the azetidine motif into a wide range of therapeutic agents, leading to the development of drugs for cancer, infectious diseases, and central nervous system disorders.

Early Synthetic Strategies: Taming the Strained Ring

The synthesis of the azetidine ring has historically been a formidable challenge due to the entropic and enthalpic barriers to forming a four-membered ring. Early and classical methods primarily relied on intramolecular cyclization reactions of 1,3-difunctionalized open-chain precursors.

One of the foundational approaches involves the intramolecular nucleophilic substitution of a γ-amino halide. This base-catalyzed reaction forms the critical C-N bond through the displacement of a leaving group by an amine. While effective in certain cases, this method often required harsh reaction conditions and was limited in its substrate scope.

Another early strategy was the ring expansion of aziridines. This approach leverages the even greater ring strain of the three-membered aziridine ring to drive the insertion of a carbon atom, thereby forming the four-membered azetidine. Additionally, [2+2] cycloaddition reactions between imines and alkenes offered a more direct route to the azetidine skeleton, though often with challenges in controlling regioselectivity and stereoselectivity.

These early methods, while not always high-yielding or broadly applicable, laid the essential groundwork for the synthesis of the azetidine core and paved the way for the development of more sophisticated and efficient strategies.

The Emergence of 3-Amino-3-cyanoazetidine Derivatives: A Key Innovation

While the synthesis of the parent azetidine ring was a significant achievement, the ability to introduce diverse functional groups, particularly at the 3-position, was crucial for its widespread adoption in drug discovery. The geminal substitution pattern of an amino group and a cyano group at the 3-position proved to be a particularly valuable innovation. This arrangement provides a versatile synthetic handle for further elaboration and introduces a unique stereoelectronic environment.

The precise historical "discovery" of the first 3-amino-3-cyanoazetidine derivative is not easily pinpointed to a single seminal publication. Rather, its emergence was a gradual evolution driven by the increasing demand for novel, three-dimensional building blocks in drug discovery programs. A key milestone in the synthesis of 3-substituted azetidines was a 1985 patent from Sanofi, which described the preparation of 3-aminoazetidine and its derivatives.[1] This work, while not detailing the 3-amino-3-cyano scaffold, was instrumental in establishing viable routes to 3-functionalized azetidines.

The development of tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate as a commercially available and widely used building block was a significant turning point. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen enhances the stability of the molecule and allows for controlled manipulation of the amino and cyano functionalities.

Modern Synthetic Methodologies for 3-Amino-3-cyanoazetidine Derivatives

The demand for efficient and scalable syntheses of 3-amino-3-cyanoazetidine derivatives has led to the development of several innovative methodologies. These modern approaches offer significant advantages over classical methods in terms of yield, functional group tolerance, and stereocontrol.

Strain-Release Ring-Opening of 1-Azabicyclo[1.1.0]butane

A particularly elegant and powerful strategy involves the strain-release ring-opening of 1-azabicyclo[1.1.0]butane (ABB). This highly strained bicyclic system readily reacts with a variety of electrophiles to generate functionalized azetidines.

Experimental Protocol: Synthesis of a 3-Haloazetidine Intermediate via Strain-Release

  • Preparation of the ABB precursor: 1-Azabicyclo[1.1.0]butane is typically generated in situ from a suitable precursor, such as 1-chloro-3-iodocyclobutane, by treatment with a strong base like sodium amide.

  • Reaction with an electrophile: The generated ABB is then reacted with an electrophilic halogen source, such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), in the presence of a Boc-protection agent like di-tert-butyl dicarbonate (Boc₂O).

  • Formation of the 3-haloazetidine: The reaction proceeds via the opening of the strained bicyclic ring to afford the corresponding tert-butyl 3-haloazetidine-1-carboxylate intermediate.[1]

This intermediate is then poised for the introduction of the cyano and amino groups.

Nucleophilic Substitution and Functional Group Interconversion

With a 3-haloazetidine in hand, the synthesis of the 3-amino-3-cyano derivative can be achieved through a sequence of nucleophilic substitution and functional group manipulations.

Experimental Protocol: Synthesis of this compound

  • Cyanation: The tert-butyl 3-haloazetidine-1-carboxylate is treated with a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in a suitable solvent like dimethylformamide (DMF) to effect a nucleophilic substitution and install the cyano group at the 3-position.

  • Introduction of the Amino Group: The introduction of the amino group at the now quaternary center can be achieved through various methods. One common approach is the conversion of the cyano group to an amino group via reduction, for example, using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Alternatively, a Strecker-type reaction on a 3-oxoazetidine precursor can be employed.

  • Final Product: The resulting this compound is then purified by standard techniques such as column chromatography.[1]

dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

ABB [label="1-Azabicyclo[1.1.0]butane"]; Haloazetidine [label="tert-Butyl 3-Haloazetidine-1-carboxylate"]; Cyanoazetidine [label="tert-Butyl 3-Cyanoazetidine-1-carboxylate"]; FinalProduct [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

ABB -> Haloazetidine [label="Electrophilic Halogenation\n& Boc Protection"]; Haloazetidine -> Cyanoazetidine [label="Nucleophilic Cyanation"]; Cyanoazetidine -> FinalProduct [label="Amination/\nReduction"]; } Caption: General synthetic workflow for 3-amino-3-cyanoazetidine derivatives.

Functionalization of Azetidinone Intermediates

An alternative and often highly efficient route involves the use of 1-tert-butyloxycarbonyl-3-azetidinone as a key intermediate. This approach allows for the sequential introduction of the cyano and amino functionalities.

Experimental Protocol: Synthesis from a 3-Azetidinone Intermediate

  • Formation of the Cyanohydrin: 1-tert-butyloxycarbonyl-3-azetidinone is reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst to form the corresponding cyanohydrin.

  • Conversion to the Amino Group: The hydroxyl group of the cyanohydrin is then converted to an amino group. This can be achieved through a variety of methods, including a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by conversion to a leaving group and subsequent displacement with an amine source.

  • Final Product: The resulting this compound is then isolated and purified.[1]

dot graph "Azetidinone_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Azetidinone [label="1-Boc-3-azetidinone"]; Cyanohydrin [label="3-Cyano-3-hydroxyazetidine\nIntermediate"]; FinalProduct [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Azetidinone -> Cyanohydrin [label="Cyanation"]; Cyanohydrin -> FinalProduct [label="Amination"]; } Caption: Synthesis of 3-amino-3-cyanoazetidine from a 3-azetidinone precursor.

A Cornerstone in Drug Discovery: The Case of DPP-4 Inhibitors

The true impact of 3-amino-3-cyanoazetidine derivatives is perhaps best exemplified by their pivotal role in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral medications for the treatment of type 2 diabetes. DPP-4 is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels.[2][3][4][5][6] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.

The 3-aminoazetidine moiety has proven to be an excellent scaffold for designing potent and selective DPP-4 inhibitors. The amino group can be functionalized to interact with key residues in the active site of the enzyme, while the azetidine ring provides a rigid and metabolically stable core.

Omarigliptin: A Once-Weekly DPP-4 Inhibitor

A prominent example of a DPP-4 inhibitor that utilizes the 3-aminoazetidine scaffold is omarigliptin (Marizev®).[7][8][9] Developed by Merck, omarigliptin is a long-acting inhibitor that allows for once-weekly dosing, a significant advantage for patient compliance. The synthesis of omarigliptin showcases the strategic use of a 3-aminoazetidine building block. While the full synthesis is complex, a key step involves the coupling of a functionalized pyrazole moiety to the amino group of a 3-aminoazetidine derivative.[9]

The development of a robust and scalable manufacturing route for omarigliptin was a significant undertaking that involved extensive process optimization.[7][8][9] The use of the pre-formed and highly functionalized 3-aminoazetidine building block was critical to the efficiency and convergence of the overall synthesis.

Future Perspectives and Conclusion

The journey of 3-amino-3-cyanoazetidine derivatives from a synthetic curiosity to a cornerstone of modern drug discovery is a testament to the power of innovation in chemical synthesis. The development of efficient and scalable methods for their preparation has unlocked a wealth of opportunities for medicinal chemists to design and create novel therapeutics with improved properties.

Looking ahead, the unique structural and electronic features of the 3-amino-3-cyanoazetidine scaffold will undoubtedly continue to inspire the development of new drug candidates targeting a wide range of diseases. Further advancements in stereoselective synthesis will provide access to an even greater diversity of chiral azetidine building blocks, enabling the fine-tuning of molecular interactions with biological targets. The story of 3-amino-3-cyanoazetidine derivatives is a compelling example of how a deep understanding of chemical principles can lead to the creation of molecules that have a profound impact on human health.

References

  • Sanofi.
  • Balsells, J., et al. Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development, 2015.
  • Scott, J. D., et al.
  • Balsells, J., et al. Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes.
  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors.
  • DPP-IV Inhibitors. Johns Hopkins Diabetes Guide.
  • DPP-4 INHIBITORS. GlobalRPH.
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  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.

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An In-Depth Technical Guide to the Structural Features of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate is a synthetically versatile building block of significant interest in medicinal chemistry and drug discovery.[1] Its unique molecular architecture, characterized by a strained four-membered azetidine ring, a geminal amino-cyano substitution at the C3 position, and a sterically demanding tert-butoxycarbonyl (Boc) protecting group, imparts a distinct combination of conformational rigidity and chemical reactivity. This guide provides a comprehensive analysis of its core structural features, supported by an examination of spectroscopic data, conformational principles, and synthetic utility. We will explore the causality behind its application as a privileged scaffold in the development of novel therapeutics, particularly in oncology and neurology.[1] This document is intended for researchers, scientists, and drug development professionals seeking a deeper technical understanding of this important synthetic intermediate.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, as saturated four-membered nitrogen-containing heterocycles, have emerged as valuable isosteres for larger, more flexible ring systems in drug design.[1] The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) provides a rigidifying element, which can favorably pre-organize substituents for optimal interaction with biological targets, leading to improved potency and ligand efficiency.[1] this compound (CAS No. 1254120-12-1) exemplifies a strategic functionalization of this scaffold, offering multiple points for chemical diversification.[1] Its role as a key intermediate allows for the construction of complex molecular architectures, contributing to the synthesis of novel anticancer agents and modulators of sphingosine-1-phosphate (S1P) receptors.[1]

Core Structural Analysis

The chemical personality of this compound is dictated by the interplay of its three primary structural components: the azetidine ring, the C3-geminal substituents, and the N1-Boc protecting group.

The Strained Azetidine Ring: Conformational Implications

Unlike their five- and six-membered counterparts, four-membered rings like azetidine are inherently strained. To alleviate some of this strain, the azetidine ring adopts a non-planar, puckered conformation. Electron diffraction studies on unsubstituted azetidine have shown a dihedral angle of approximately 37° between the C2-N1-C4 and C2-C3-C4 planes. This puckering is a critical determinant of the molecule's three-dimensional shape.

The substituents at the N1 and C3 positions profoundly influence the ring's conformation. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom and the geminal amino and cyano groups at C3 introduce significant steric and electronic effects that dictate the preferred puckering mode and the pseudo-axial versus pseudo-equatorial orientation of the substituents.

Diagram 1: Azetidine Ring Puckering

G cluster_puckered Puckered Azetidine Conformation N1 N C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4->N1 p1 p3 p1->p3 p4 p1->p4 p2 p2->p3 p2->p4 label_angle Dihedral Angle ≠ 180°

Caption: Puckered conformation of the azetidine ring to alleviate strain.

The C3 Geminal Amino and Cyano Groups: A Hub of Reactivity

The presence of both an amino (-NH₂) and a cyano (-C≡N) group on the same carbon atom (C3) creates a unique chemical environment. This α-aminonitrile moiety is a masked carbonyl equivalent and a versatile synthetic handle.

  • Electronic Effects: The cyano group is strongly electron-withdrawing, which influences the basicity of the adjacent amino group. This electronic interplay is crucial for its reactivity in subsequent synthetic steps.

  • Synthetic Versatility: The amino group provides a nucleophilic center for acylation, alkylation, and arylation reactions. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions, offering a wide array of possible transformations.[1]

The N-Boc Protecting Group: Steric Shielding and Controlled Reactivity

The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis for several key reasons that are expertly leveraged in this molecule:

  • Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, allowing for selective manipulation of the C3 amino and cyano groups without disturbing the azetidine nitrogen.

  • Steric Bulk: The large tert-butyl group provides significant steric shielding, which can influence the stereochemical outcome of reactions at or near the azetidine ring.[1] It also helps to stabilize the molecule during synthetic transformations.[1]

  • Facile Cleavage: Despite its stability, the Boc group is readily removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA), cleanly liberating the secondary amine of the azetidine ring with the formation of gaseous byproducts (isobutylene and CO₂).

Spectroscopic Characterization (Predicted)

While a publicly available, peer-reviewed full dataset for this specific molecule is elusive, we can predict its characteristic spectroscopic signatures based on the analysis of its functional groups and data from closely related analogs. This predictive analysis is a cornerstone of an experienced application scientist's workflow.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple. The most prominent signal will be a sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protector, anticipated around δ 1.4-1.5 ppm . The protons of the azetidine ring will appear as two multiplets in the region of δ 3.5-4.5 ppm . Due to the puckered nature of the ring and the C3 substitution, the protons on C2 and C4 are diastereotopic and will likely show complex splitting patterns. A broad singlet corresponding to the two protons of the amino group (-NH₂) is expected, and its chemical shift will be concentration and solvent-dependent.

¹³C NMR Spectroscopy

In the carbon NMR spectrum, the quaternary carbon of the tert-butyl group will appear around δ 80 ppm , with the three equivalent methyl carbons resonating near δ 28 ppm . The carbonyl carbon of the Boc group is expected around δ 155-156 ppm . The carbons of the azetidine ring (C2 and C4) should appear in the range of δ 50-60 ppm . The substituted C3 carbon will be further downfield, and the cyano carbon will be observed in the characteristic region of δ 118-122 ppm .

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence for the key functional groups:

  • N-H Stretching: A medium to weak absorption band for the amino group around 3300-3400 cm⁻¹ .

  • C-H Stretching: Aliphatic C-H stretches just below 3000 cm⁻¹ .

  • C≡N Stretching: A sharp, medium-intensity absorption characteristic of a nitrile group around 2240-2260 cm⁻¹ .

  • C=O Stretching: A strong, sharp absorption for the carbamate carbonyl of the Boc group around 1690-1710 cm⁻¹ .

Mass Spectrometry

Upon electrospray ionization (ESI-MS), the molecule (MW: 197.23 g/mol ) is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 198. A common fragmentation pathway would involve the loss of the tert-butyl group to give a fragment at m/z 142, or the loss of the entire Boc group under harsher conditions.

Table 1: Predicted Spectroscopic Data Summary

Technique Functional Group Predicted Chemical Shift / Wavenumber / m/z
¹H NMR -C(CH₃)₃ (Boc)δ 1.4-1.5 ppm (s, 9H)
Azetidine CH₂δ 3.5-4.5 ppm (m, 4H)
-NH₂Variable (br s, 2H)
¹³C NMR -C (CH₃)₃ (Boc)δ ~80 ppm
-C(C H₃)₃ (Boc)δ ~28 ppm
-C =O (Boc)δ 155-156 ppm
Azetidine C H₂δ 50-60 ppm
-C ≡Nδ 118-122 ppm
IR N-H Stretch3300-3400 cm⁻¹
C≡N Stretch2240-2260 cm⁻¹
C=O Stretch (Boc)1690-1710 cm⁻¹
Mass Spec (ESI) [M+H]⁺m/z 198
[M+H - C₄H₈]⁺m/z 142

Synthesis and Reactivity: A Practical Perspective

The synthesis of this compound is a multi-step process that underscores key principles of heterocyclic chemistry. The choice of synthetic route is governed by the availability of starting materials and the desired scale of production.

Experimental Protocol: A Representative Synthesis

A plausible and commonly referenced approach involves a Strecker-type reaction on a protected azetidinone precursor. This protocol is a self-validating system, where the successful formation of the product can be confirmed at each stage by standard analytical techniques.

Step 1: Synthesis of 1-Boc-3-azetidinone This key intermediate can be prepared from commercially available 1-Boc-3-hydroxyazetidine via oxidation (e.g., Swern or Dess-Martin oxidation).

Step 2: Synthesis of this compound

  • To a solution of 1-Boc-3-azetidinone (1.0 eq) in an appropriate solvent (e.g., methanol or water) at 0 °C, add sodium cyanide (1.1 eq) followed by ammonium chloride (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Diagram 2: Synthetic Workflow

G start 1-Boc-3-hydroxyazetidine intermediate 1-Boc-3-azetidinone start->intermediate Oxidation reagents NaCN, NH₄Cl (Strecker Reaction) intermediate->reagents product This compound reagents->product purification Aqueous Workup & Column Chromatography product->purification

Caption: A representative synthetic workflow for the target molecule.

Key Reactions and Synthetic Utility

The true value of this compound lies in its potential for elaboration into more complex drug-like molecules.

  • N-Functionalization: The primary amino group at C3 can be readily acylated or reductively aminated to introduce a wide variety of substituents, exploring the S-pockets of target enzymes.

  • Nitrile Hydrolysis: Mild acidic or basic hydrolysis can convert the cyano group into a carboxamide or a carboxylic acid, introducing hydrogen bond donors and acceptors.

  • Boc-Deprotection and N-Arylation: Removal of the Boc group unmasks the azetidine nitrogen, which can then be functionalized, for example, through Buchwald-Hartwig or Chan-Lam coupling to introduce aryl or heteroaryl moieties.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a carefully designed tool for medicinal chemists. Its structural features—a rigid, puckered core, orthogonal protecting groups, and versatile functional handles—provide an ideal platform for the synthesis of diverse compound libraries. The strategic placement of the geminal amino and cyano groups at the C3 position offers a rich playground for chemical exploration. As the demand for novel, three-dimensionally complex scaffolds in drug discovery continues to grow, the importance of well-designed building blocks like this azetidine derivative will only increase, paving the way for the next generation of therapeutics.

References

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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry, prized for its ability to impart conformational rigidity and favorable physicochemical properties to bioactive molecules.[1][2] This technical guide provides an in-depth exploration of potential therapeutic targets for analogs derived from tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate. Moving beyond a mere catalog of possibilities, this document synthesizes established knowledge on related azetidine derivatives to propose high-potential target classes and furnishes detailed, actionable protocols for their experimental validation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in the discovery of novel therapeutics. We will delve into the mechanistic rationale for targeting specific enzyme families, including serine and cysteine proteases, and outline robust experimental workflows for target identification and validation.

Introduction: The Azetidine Scaffold as a Versatile Pharmacophore

The unique strained ring system of azetidine provides a rigid framework that can orient substituents in well-defined vectors, facilitating precise interactions with biological targets.[1] This conformational constraint can lead to enhanced binding affinity and selectivity compared to more flexible aliphatic chains.[2] While this compound itself is often utilized as a synthetic intermediate or a linker in technologies like PROTACs, its core structure, featuring a geminal amino and cyano group on a protected azetidine ring, presents a rich foundation for generating diverse analog libraries with significant therapeutic potential.[3] The presence of the cyano group is particularly noteworthy, as it is a key feature in several classes of enzyme inhibitors.[4] This guide will focus on several high-priority target classes where azetidine-containing molecules have already demonstrated significant activity.

Prime Target Class 1: Serine Proteases - Dipeptidyl Peptidase IV (DPP-IV)

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as GLP-1 and GIP.[5] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[5][6]

Mechanistic Rationale

Analogs of this compound are prime candidates for DPP-IV inhibition. The 2-cyanoazetidine moiety is a well-established "warhead" for inhibiting DPP-IV.[4][7] The cyano group can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, leading to potent inhibition. The azetidine ring itself serves as a rigid scaffold to present the cyano group and other substituents for optimal interaction with the enzyme's binding pockets. Structure-activity relationship studies have shown that large, hydrophobic groups attached to the azetidine nitrogen can lead to sub-micromolar potency.[4][5]

Target Validation Workflow

Validation of DPP-IV as a target for novel azetidine analogs involves a multi-step process encompassing biochemical and cellular assays.

A direct, in vitro enzymatic assay is the first step to quantify the inhibitory potential of the synthesized analogs.

Protocol:

  • Reagents and Materials: Recombinant human DPP-IV, fluorogenic substrate (e.g., Gly-Pro-AMC), assay buffer (e.g., Tris-HCl, pH 7.5), test compounds (azetidine analogs), and a known DPP-IV inhibitor (e.g., sitagliptin) as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add assay buffer, recombinant DPP-IV enzyme, and varying concentrations of the test compound or positive control.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a microplate reader (Excitation/Emission ~360/460 nm for AMC).

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

To confirm that the compounds are active in a more physiologically relevant context, a cell-based assay is essential.

Protocol:

  • Cell Line: Use a cell line that expresses DPP-IV, such as Caco-2 or a transfected cell line.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of the test compounds for a specified period.

    • Add a cell-permeable DPP-IV substrate.

    • Measure the product formation using an appropriate detection method (e.g., fluorescence or luminescence).

  • Data Analysis: Determine the cellular EC50 value, representing the concentration at which the compound inhibits 50% of the enzyme's activity in cells.

Diagram: DPP-IV Inhibition Workflow

G cluster_0 Biochemical Validation cluster_1 Cellular Validation Analog_Synthesis Synthesize Azetidine Analogs Biochemical_Assay DPP-IV Enzymatic Assay (IC50) Analog_Synthesis->Biochemical_Assay Cell_Based_Assay Cellular DPP-IV Assay (EC50) Biochemical_Assay->Cell_Based_Assay Lead Compounds Incretin_Release_Assay GLP-1 Secretion Assay Cell_Based_Assay->Incretin_Release_Assay Lead_Optimization Lead_Optimization Incretin_Release_Assay->Lead_Optimization Validated Hits

A stepwise workflow for the validation of DPP-IV inhibitors.

Prime Target Class 2: Cysteine Proteases - Cathepsins

Cathepsins are a family of proteases that are primarily found in lysosomes and are involved in various physiological processes, including protein degradation, antigen presentation, and hormone processing.[8][9] Dysregulation of cathepsin activity has been implicated in a range of diseases, including cancer, osteoporosis, and arthritis.[8][10]

Mechanistic Rationale

Azetidin-2-ones have been identified as inhibitors of the cysteine protease Cathepsin K.[11][12] The strained ring of the azetidinone can acylate the active site cysteine residue. While the subject compound is not an azetidinone, the cyano group can also act as an electrophilic warhead, forming a reversible covalent bond with the catalytic cysteine of cathepsins. The azetidine scaffold can be decorated with substituents that occupy the S1, S2, and S3 pockets of the enzyme, thereby conferring potency and selectivity.

Target Validation Workflow

A combination of biochemical assays, cell-based functional assays, and target engagement studies is necessary to validate cathepsins as targets.

Initially, screen the analog library against a panel of relevant cathepsins (e.g., Cathepsin B, K, L, S) to identify potent and potentially selective inhibitors.

Protocol:

  • Reagents and Materials: Recombinant human cathepsins (B, K, L, S), fluorogenic substrates specific for each cathepsin (e.g., Z-FR-AMC for Cathepsin B/L, Z-LR-AMC for Cathepsin K), assay buffer with a reducing agent (e.g., DTT) to maintain the active site cysteine in a reduced state, and a known broad-spectrum cysteine protease inhibitor (e.g., E-64) as a positive control.

  • Assay Procedure:

    • Activate the recombinant cathepsins in an appropriate buffer.

    • In a 96-well plate, add the activated enzyme, assay buffer, and varying concentrations of the test compounds.

    • Incubate for a predetermined time.

    • Add the specific fluorogenic substrate to initiate the reaction.

    • Monitor the increase in fluorescence over time.

  • Data Analysis: Determine the IC50 values for each compound against each cathepsin to establish a selectivity profile.

CETSA is a powerful technique to confirm that the compound binds to its intended target in a cellular environment.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line and treat with the test compound or vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Extraction and Analysis: Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Target Detection: Analyze the amount of soluble target protein (the specific cathepsin) remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A binding event is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound.

Diagram: Target Identification and Validation Workflow

Compound_Library Azetidine Analog Library Phenotypic_Screen Phenotypic Screening (e.g., Cancer Cell Viability) Compound_Library->Phenotypic_Screen Affinity_Purification Affinity Chromatography-Mass Spec Phenotypic_Screen->Affinity_Purification Active Compounds Label_Free_Methods Label-Free Methods (e.g., DARTS, CETSA) Phenotypic_Screen->Label_Free_Methods Active Compounds Target_Hypothesis Generate Target Hypothesis Affinity_Purification->Target_Hypothesis Label_Free_Methods->Target_Hypothesis Biochemical_Validation Biochemical Assays (Enzyme Inhibition) Target_Hypothesis->Biochemical_Validation Cellular_Validation Cellular Target Engagement (e.g., CETSA) Biochemical_Validation->Cellular_Validation Confirmed Binders Validated_Target Validated Therapeutic Target Cellular_Validation->Validated_Target

A general workflow for small molecule target identification.

Emerging Target Class: Viral Proteases

The azetidine scaffold has shown promise in the development of inhibitors for viral proteases, which are essential for viral replication.

SARS-CoV-2 3C-like Protease (3CLpro)

Azetidine-containing compounds have been investigated as inhibitors of the SARS-CoV-2 3C-like protease.[13] The azetidine ring can be positioned within the S4 subsite of the enzyme's active site.[13] The cyano group in the analogs of this compound could potentially act as a warhead to covalently modify the catalytic cysteine of 3CLpro.

Hepatitis C Virus (HCV) NS3/4A Protease

Azetidine derivatives have been successfully incorporated as P2 elements in inhibitors of the HCV NS3/4A serine protease.[14][15][16] The rigid azetidine ring can serve as a bioisosteric replacement for proline, leading to potent inhibitors.[15]

Other Potential Targets

  • GABA Uptake Inhibitors: Azetidine derivatives have been explored as inhibitors of GABA transporters (GATs), which could be relevant for treating neurological disorders like epilepsy.[17]

  • STAT3 Inhibitors: Novel azetidine amides have been discovered as potent small-molecule inhibitors of STAT3, a key protein involved in cancer cell signaling.[18]

  • Vesicular Monoamine Transporter 2 (VMAT2): Azetidine analogs have shown potent inhibition of dopamine uptake via VMAT2, suggesting potential applications in treating substance abuse.[19][20]

General Target Identification Strategies

For novel azetidine analogs with an unknown mechanism of action, several unbiased target identification methods can be employed.[21][22]

MethodPrincipleAdvantagesDisadvantages
Affinity-Based Pull-Down [21][23]The small molecule is immobilized on a solid support or tagged (e.g., with biotin) to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.Direct identification of binding partners.Requires chemical modification of the compound, which may alter its activity. Can lead to false positives.
Drug Affinity Responsive Target Stability (DARTS) [24]Target proteins are stabilized against protease digestion upon binding to a small molecule. The remaining proteins are identified by mass spectrometry.Does not require modification of the compound. Can be performed in complex mixtures.Not all binding events lead to protease protection.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation. The stabilized protein is detected at higher temperatures.Confirms target engagement in a cellular context. Can be adapted to a high-throughput format.Requires a specific antibody for the target protein or advanced mass spectrometry.

Conclusion

Analogs of this compound represent a promising class of compounds with the potential to address a wide range of therapeutic targets. The presence of the cyano group, combined with the rigid azetidine scaffold, makes them particularly well-suited for the inhibition of serine and cysteine proteases, including DPP-IV, cathepsins, and viral proteases. The experimental workflows and target identification strategies outlined in this guide provide a robust framework for researchers to systematically explore the therapeutic potential of this versatile chemical series. A thorough investigation of these target classes, guided by the principles of mechanistic rationale and rigorous experimental validation, will be crucial in translating the chemical promise of these azetidine analogs into novel and effective therapies.

References

  • E. B. A, et al. (2007). Azetidine-based Inhibitors of Dipeptidyl Peptidase IV (DPP IV). Current topics in medicinal chemistry, 7(6), 597-608.
  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • Target Identification and Validation (Small Molecules). University College London.
  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • Comparative Biological Activity of Azetidine Analogs: A Guide for Researchers. Benchchem.
  • Small-molecule Target and Pathway Identific
  • Azetidine Deriv
  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Johns Hopkins University.
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel
  • 3,4-disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. Exploring P3 elements for potency and selectivity. PubMed.
  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Request PDF.
  • 3,4-disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. Exploring P2 elements for selectivity. PubMed.
  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 187-198.
  • G. S. Kumar, et al. (2021). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. ACS Infectious Diseases, 7(5), 1336-1347.
  • Bondada, L., et al. (2013). Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(23), 6325-6330.
  • T. T. T. Nguyen, et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 580-600.
  • C. Parsy, et al. (2014). Structure-based design of a novel series of azetidine inhibitors of the hepatitis C virus NS3/4A serine protease. Bioorganic & Medicinal Chemistry Letters, 24(19), 4634-4638.
  • Azetidines. Enamine.
  • Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors. PubMed.
  • Tert-butyl 3-amino-3-cyanoazetidine-1-carboxyl
  • S. Singh, et al. (2023). DPP-4 inhibitors for treating T2DM - hype or hope?
  • Natural Products as Cathepsin Inhibitors. PMC - PubMed Central - NIH.
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  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PMC - PubMed Central.
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An In-Depth Technical Guide to tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate (CAS 1254120-12-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate (CAS 1254120-12-1), a versatile and highly valuable building block in modern medicinal chemistry. We will delve into its chemical properties, explore detailed synthesis methodologies, and discuss its significant applications, particularly in the development of Sphingosine-1-Phosphate (S1P) receptor modulators for the treatment of autoimmune diseases and other inflammatory conditions. This document is intended to serve as a practical resource for researchers and drug development professionals, offering insights into the strategic use of this unique azetidine derivative.

Introduction: The Rise of the Azetidine Scaffold in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary drug discovery. Its inherent ring strain and well-defined three-dimensional geometry provide a unique structural scaffold that can impart favorable physicochemical and pharmacological properties to drug candidates, including improved metabolic stability and binding affinity. This compound has emerged as a key intermediate, offering multiple points for chemical diversification and the introduction of functionalities crucial for biological activity.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and drug design.

PropertyValueReference
CAS Number 1254120-12-1[1]
Molecular Formula C₉H₁₅N₃O₂[2]
Molecular Weight 197.23 g/mol [1][2]
Appearance Off-white solid[3]
Purity Typically ≥98%[2]
Storage Keep in a dark place, sealed in dry, at 2-8°C

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the functionalization of a pre-existing azetidine ring. The most common approach is a nucleophilic addition to a ketone precursor.

General Synthesis Pathway

A prevalent synthetic route starts from the commercially available 1-Boc-3-azetidinone. The key steps involve a Strecker-type reaction, where the ketone is converted to an α-aminonitrile.

Synthesis_Pathway Start 1-Boc-3-azetidinone Intermediate1 α-hydroxynitrile Start->Intermediate1 NaCN, H₂O Intermediate2 α-aminonitrile (Target Compound) Intermediate1->Intermediate2 NH₃, NH₄Cl

Caption: General synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Formation of tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

  • To a stirred solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in a suitable solvent such as a mixture of dichloromethane and water at 0°C, add sodium cyanide (1.1 equivalents).

  • Slowly add a mild acid, such as acetic acid, to facilitate the reaction.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up, extracting the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 2: Amination to form this compound

  • Dissolve the crude cyanohydrin from Step 1 in a solution of ammonia in methanol (e.g., 7N).

  • Add a catalytic amount of an ammonium salt, such as ammonium chloride.

  • Stir the reaction at room temperature in a sealed vessel for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Causality behind Experimental Choices:

  • The use of a Boc protecting group on the azetidine nitrogen prevents unwanted side reactions and can be easily removed under acidic conditions if required for subsequent synthetic steps.[1]

  • The Strecker synthesis is a classic and reliable method for the formation of α-aminonitriles from ketones.

  • The choice of a biphasic solvent system in the first step can help to control the reaction rate and improve safety when handling cyanide salts.

  • The use of a large excess of ammonia in the second step drives the equilibrium towards the formation of the desired amine.

Role in the Synthesis of S1P Receptor Modulators

A primary application of this compound is as a crucial building block for the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators.[1] S1P receptors are a class of G protein-coupled receptors that play a critical role in regulating numerous physiological processes, including immune cell trafficking, endothelial barrier function, and heart rate.[4]

Mechanism of Action of S1P1 Receptor Agonists

S1P1 receptor agonists, such as the FDA-approved drug Fingolimod, function as "functional antagonists." Upon binding to the S1P1 receptor on lymphocytes, they induce receptor internalization and degradation.[4] This renders the lymphocytes unresponsive to the endogenous S1P gradient, effectively trapping them in the lymph nodes and preventing their migration to sites of inflammation. This mechanism of action is central to their efficacy in treating autoimmune diseases like multiple sclerosis.

S1P1_Mechanism cluster_0 Lymph Node cluster_1 Bloodstream Lymphocyte Lymphocyte No_Egress Lymphocyte Egress Blocked S1P1_Receptor S1P1 Receptor Internalization Receptor Internalization & Degradation S1P1_Receptor->Internalization induces S1P1_Agonist S1P1 Agonist (Drug) S1P1_Agonist->S1P1_Receptor binds

Caption: Mechanism of S1P1 receptor functional antagonism.

Synthetic Application Example

The amino and cyano groups of this compound provide versatile handles for further chemical modifications to build more complex S1P receptor modulators. For instance, the amino group can be functionalized to introduce various side chains that can interact with specific residues in the S1P1 receptor binding pocket, thereby modulating potency and selectivity. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further opportunities for derivatization.

Safety and Handling

While a specific safety data sheet for CAS 1254120-12-1 is not widely available, related azetidine compounds are known to be irritants. The following precautions should be taken:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5]

  • Precautionary Measures:

    • Use only in a well-ventilated area.

    • Wear protective gloves, clothing, and eye/face protection.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands and any exposed skin thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of S1P receptor modulators highlights the growing importance of the azetidine scaffold in drug discovery. Future research will likely focus on the development of novel synthetic methodologies for this and related azetidine derivatives, as well as their incorporation into a wider range of biologically active molecules targeting various disease areas. The unique conformational constraints and chemical reactivity of this compound will continue to make it an attractive tool for medicinal chemists seeking to design the next generation of therapeutics.

References

  • KISHIDA CHEMICAL CO., LTD. (2023, May 8). Safety Data Sheet: tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, May 8). Product Information: tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate. Retrieved from [Link]

  • SAGECHEM. (n.d.). 193269-78-2|Tert-butyl 3-aminoazetidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Google Patents. (2016, April 13). US9315481B2 - Process for the preparation of cariprazine and intermediates thereof.
  • ResearchGate. (2025, August 6). Synthesis and SAR studies of a novel class of S1P(1) receptor antagonists. Retrieved from [Link]

  • ChemBK. (n.d.). tert-butyl 3-cyano-3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • PubMed Central. (2023, January 15). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. Retrieved from [Link]

  • PubMed Central. (n.d.). Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis.
  • PubChem. (n.d.). tert-Butyl (3R)-3-aminoazepane-1-carboxylate. Retrieved from [Link]

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Methodological & Application

Protocol for the synthesis of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate

Abstract

This document provides a detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and drug development professionals, offering a step-by-step guide from commercially available starting materials. This application note emphasizes the chemical rationale behind each step, ensuring both reproducibility and a deeper understanding of the synthetic pathway. The synthesis involves a two-step sequence: a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated nitrile, followed by a Michael addition of ammonia to introduce the aminonitrile functionality.

Introduction

Azetidine scaffolds are privileged structures in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability to drug candidates. The 3-amino-3-cyanoazetidine moiety, in particular, serves as a versatile intermediate for creating complex molecular architectures. This compound is a key precursor, with the Boc-protecting group allowing for controlled, sequential modifications at the azetidine nitrogen. This guide details a reliable and scalable two-step synthesis from 1-Boc-3-azetidinone.

Synthetic Scheme Overview

The synthesis proceeds through two distinct chemical transformations. The first step is a Horner-Wadsworth-Emmons (HWE) reaction to create a carbon-carbon double bond. The second step involves a conjugate addition of ammonia to install the desired amino and cyano groups at the C3 position of the azetidine ring.

Synthesis_Scheme cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Michael Addition start 1-Boc-3-azetidinone reagent1 Diethyl cyanomethylphosphonate Sodium Hydride (NaH) start->reagent1 intermediate Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate reagent1->intermediate reagent2 Ammonia (NH3) in Dioxane Methanol intermediate->reagent2 product This compound reagent2->product

Caption: Overall two-step synthetic workflow.

Experimental Protocol

This protocol is adapted from established procedures and provides a reliable method for the synthesis of the title compound.

Materials and Reagents
ReagentSupplierPurityCAS Number
1-Boc-3-azetidinoneCommercially Available>95%398489-26-4
Diethyl cyanomethylphosphonateCommercially Available>97%2537-48-6
Sodium Hydride (60% dispersion in oil)Commercially Available60%7646-69-7
Tetrahydrofuran (THF), anhydrousCommercially AvailableAnhydrous109-99-9
Ammonia (7N solution in 1,4-Dioxane)Commercially Available7N7664-41-7
Methanol (MeOH)Commercially AvailableAnhydrous67-56-1
Ethyl Acetate (EtOAc)Commercially AvailableACS Grade141-78-6
Saturated aq. Sodium BicarbonatePrepared in-houseN/AN/A
BrinePrepared in-houseN/AN/A
Anhydrous Sodium SulfateCommercially AvailableACS Grade7757-82-6
Step 1: Synthesis of Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

Mechanistic Rationale: This step utilizes the Horner-Wadsworth-Emmons reaction. Sodium hydride, a strong base, deprotonates diethyl cyanomethylphosphonate to form a stabilized carbanion (a phosphonate ylide). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 1-Boc-3-azetidinone. The resulting betaine intermediate undergoes elimination to form the desired α,β-unsaturated nitrile and a water-soluble phosphate byproduct. The use of anhydrous THF is critical to prevent quenching of the strong base.

HWE_Reaction Setup Prepare reaction vessel under N2 atmosphere NaH_Suspension Suspend NaH in anhydrous THF Cool to 0 °C Setup->NaH_Suspension Ylide_Formation Add Diethyl cyanomethylphosphonate dropwise NaH_Suspension->Ylide_Formation Stir_1 Stir at 0 °C for 30 min Ylide_Formation->Stir_1 Ketone_Addition Add 1-Boc-3-azetidinone in THF dropwise Stir_1->Ketone_Addition Warm_to_RT Allow to warm to room temperature Stir for 2 hours Ketone_Addition->Warm_to_RT Quench Quench with saturated aq. NaHCO3 Warm_to_RT->Quench Extraction Extract with Ethyl Acetate (3x) Quench->Extraction Wash Wash combined organic layers with Brine Extraction->Wash Dry_and_Concentrate Dry over Na2SO4, filter, and concentrate Wash->Dry_and_Concentrate Purification Purify by column chromatography Dry_and_Concentrate->Purification

Caption: Workflow for the Horner-Wadsworth-Emmons reaction.

Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.2 g, 55 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) at 0 °C under a nitrogen atmosphere, add diethyl cyanomethylphosphonate (9.74 g, 55 mmol) dropwise over 15 minutes.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of 1-Boc-3-azetidinone (8.55 g, 50 mmol) in anhydrous THF (50 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate as a solid.

Step 2: Synthesis of this compound

Mechanistic Rationale: This step is a classic Michael (or conjugate) addition. The highly polar α,β-unsaturated nitrile system is susceptible to nucleophilic attack at the β-carbon. Ammonia acts as the nucleophile, attacking the double bond to form a resonance-stabilized enolate intermediate. Subsequent protonation yields the final product. A solution of ammonia in dioxane is used as a convenient and anhydrous source of the reagent.

Michael_Addition Start_Material Dissolve Intermediate in Methanol Reagent_Addition Add 7N NH3 in Dioxane Start_Material->Reagent_Addition Reaction Stir at room temperature overnight in a sealed vessel Reagent_Addition->Reaction Concentration Concentrate the reaction mixture under reduced pressure Reaction->Concentration Purification Purify by trituration or recrystallization Concentration->Purification Final_Product Obtain this compound Purification->Final_Product

Caption: Workflow for the Michael Addition step.

Procedure:

  • Dissolve Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (from Step 1, e.g., 7.76 g, 40 mmol) in methanol (40 mL).

  • To this solution, add a 7N solution of ammonia in 1,4-dioxane (57 mL, 400 mmol).

  • Seal the reaction vessel and stir the mixture at room temperature overnight (approximately 16 hours).

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude solid can be purified by trituration with diethyl ether or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and proton/carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety and Handling

  • Sodium Hydride: A highly flammable and water-reactive solid. Handle under an inert atmosphere (nitrogen or argon). Mineral oil dispersion reduces pyrophoricity but requires careful handling. Quench slowly and carefully.

  • Diethyl cyanomethylphosphonate: A combustible liquid that is harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Anhydrous Solvents (THF, MeOH): Flammable liquids. Handle in a well-ventilated fume hood away from ignition sources.

  • Ammonia in Dioxane: Corrosive and toxic. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This application note provides a robust and well-documented protocol for the synthesis of this compound. By detailing the procedural steps and the underlying chemical principles, this guide serves as a valuable resource for researchers in synthetic and medicinal chemistry, facilitating the production of this important chemical building block for drug discovery programs.

References

  • World Intellectual Property Organization. (2012). Patent No. WO2012006354 A1: Preparation of substituted 3-amino-3-carboxamidoazetidines as inhibitors of dipeptidyl peptidase IV. Google Patents.

The Azetidine Advantage: Application Notes for a Versatile Drug Discovery Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with a Strained Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to unexplored chemical space is paramount. Small, strained ring systems are of particular interest as they offer rigid conformational constraints, unique three-dimensional exit vectors, and improved physicochemical properties compared to their more flexible acyclic or larger ring counterparts. Among these, the azetidine moiety has emerged as a valuable and increasingly utilized scaffold in drug design.[1][2]

This guide focuses on a particularly versatile and powerful building block: Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate (1) . This compound is a trifunctionalized scaffold featuring:

  • A Boc-protected ring nitrogen , allowing for controlled, late-stage derivatization.

  • A primary amino group at a quaternary center, providing a key vector for molecular elaboration.

  • A cyano group , which can act as a key pharmacophoric element or a "warhead" for covalent enzyme inhibition.[1]

The inherent ring strain of the azetidine core, combined with the dense and strategically placed functionality of compound 1 , makes it a high-value starting material for constructing complex molecular architectures targeting a range of therapeutic areas, from metabolic diseases to oncology.[3] This document will provide a detailed overview of its primary applications, with a focus on Dipeptidyl Peptidase-4 (DPP-4) and Janus Kinase (JAK) inhibitors, complete with experimental protocols and mechanistic insights.

Core Application I: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

The inhibition of DPP-4 is a clinically validated strategy for the management of type 2 diabetes. DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, which are crucial for glucose-dependent insulin secretion.[4] Inhibitors that block the DPP-4 active site prolong the action of incretins, leading to improved glycemic control.

The 3-amino-3-cyanoazetidine scaffold is exceptionally well-suited for targeting DPP-4. The primary amino group can form critical interactions with the acidic residues Glu205 and Glu206 in the S2 subsite of the enzyme, while the cyano group can form a reversible covalent bond with the catalytic Ser630 residue.[1]

Mechanistic Rationale & Structural Insights

The design of azetidine-based DPP-4 inhibitors leverages key interactions within the enzyme's active site. The cyano group acts as a nitrile "warhead," which is attacked by the hydroxyl group of Ser630, forming a transient, reversible covalent imidate adduct. This mechanism provides high-affinity binding and potent inhibition. Structure-activity relationship (SAR) studies have consistently shown that attaching large, hydrophobic groups to the azetidine ring nitrogen significantly enhances inhibitory potency by occupying the S1 subsite.[1][5][6]

Diagram 1: General Structure of Azetidine-Based DPP-4 Inhibitors

Caption: Synthetic path from the core scaffold to a generic DPP-4 inhibitor.

Data Presentation: SAR of Azetidine-Based DPP-4 Inhibitors

The following table summarizes public data on various azetidine-based DPP-4 inhibitors, illustrating the impact of substitutions on inhibitory potency.

Compound IDAzetidine Substitution (R-group)DPP-4 IC50 (nM)Reference
AAdamantyl< 100[1]
Btert-Butyl< 100[1]
CPhenyl< 1000[1]
D2,4,5-Trifluorobenzyl1.7[4]
E3-Cyanobenzyl10.6[4]

This table is a representative summary to illustrate SAR principles.

Experimental Protocol: Synthesis of a Potent DPP-4 Inhibitor

This protocol describes a two-step synthesis of a generic, potent DPP-4 inhibitor via N-alkylation, a common strategy for this class.

Step 1: Boc Deprotection of this compound (1)

  • Reagents & Materials:

    • This compound (1.0 eq)

    • 4M HCl in 1,4-Dioxane (10 eq)

    • Dichloromethane (DCM), anhydrous

    • Diethyl ether

    • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

    • Add 4M HCl in 1,4-dioxane (10 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Add diethyl ether to the residue to precipitate the hydrochloride salt of 3-amino-3-cyanoazetidine.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the desired intermediate, which is typically used in the next step without further purification.

Step 2: N-Alkylation with a Hydrophobic Bromide

  • Reagents & Materials:

    • 3-Amino-3-cyanoazetidine hydrochloride (from Step 1, 1.0 eq)

    • (2,4,5-Trifluorophenyl)methyl bromide (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate, Saturated aq. NaHCO3, Brine

    • Anhydrous Sodium Sulfate (Na2SO4)

    • Silica gel for column chromatography

  • Procedure:

    • Suspend the 3-amino-3-cyanoazetidine hydrochloride (1.0 eq) in anhydrous DMF (approx. 0.2 M).

    • Add DIPEA (3.0 eq) to the suspension and stir for 15 minutes at room temperature to neutralize the salt.

    • Add (2,4,5-trifluorophenyl)methyl bromide (1.1 eq) to the reaction mixture.

    • Heat the reaction to 60 °C and stir for 6-12 hours. Monitor progress by LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (2x), saturated aq. NaHCO3 (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final inhibitor.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Diagram 2: Experimental Workflow for DPP-4 Inhibitor Synthesis

G start Start: This compound deprotection Step 1: Boc Deprotection (4M HCl in Dioxane) start->deprotection intermediate Intermediate: 3-Amino-3-cyanoazetidine (HCl Salt) deprotection->intermediate alkylation Step 2: N-Alkylation (R-Br, DIPEA, DMF) intermediate->alkylation workup Aqueous Workup (EtOAc/Water) alkylation->workup purification Purification (Silica Gel Chromatography) workup->purification product Final Product: DPP-4 Inhibitor purification->product

Caption: A two-step workflow for synthesizing a target DPP-4 inhibitor.

Core Application II: Janus Kinase (JAK) Inhibitors

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are a family of intracellular tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers.[2][7] Consequently, JAK inhibitors have emerged as an important class of therapeutics.

Azetidine and other small, constrained rings are featured in several approved and investigational JAK inhibitors.[8][9] They serve as rigid scaffolds to correctly orient pharmacophoric groups into the ATP-binding pocket of the kinase. This compound can be envisioned as a key starting material for novel JAK inhibitors, where the primary amine is used as an anchor point for coupling to a heterocyclic core (e.g., a pyrrolo[2,3-d]pyrimidine, the core of tofacitinib), which forms hydrogen bonds with the hinge region of the kinase.

Protocol Outline: Conceptual Synthesis of a JAK Inhibitor Scaffold

This protocol outlines the key chemical transformations required to incorporate the 3-aminoazetidine moiety into a JAK inhibitor scaffold.

  • Boc Deprotection: As described in the DPP-4 protocol, the first step is the removal of the Boc protecting group from compound 1 to unmask the ring nitrogen.

  • Nucleophilic Aromatic Substitution (SNAr): The deprotected 3-amino-3-cyanoazetidine is reacted with an electron-deficient heteroaryl chloride (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine). The ring nitrogen of the azetidine acts as the nucleophile, displacing the chloride to form the core C-N bond of the inhibitor. This reaction is typically carried out in a polar aprotic solvent like DMF or n-butanol with a non-nucleophilic base (e.g., DIPEA or K2CO3) at elevated temperatures.

  • Final Derivatization (Optional): The primary amino group at the C3 position can be further functionalized if required by the design of the target inhibitor.

Diagram 3: JAK Inhibitor Synthesis Logic

G cluster_reactants Key Reactants azetidine Deprotected 3-Amino-3-cyanoazetidine reaction SNAr Coupling Reaction (Base, Heat) azetidine->reaction heterocycle Heterocyclic Core (e.g., 4-Chloropyrrolopyrimidine) heterocycle->reaction product JAK Inhibitor Scaffold reaction->product

Caption: Conceptual workflow for coupling the azetidine to a heterocyclic core.

Conclusion and Future Outlook

This compound is a high-potential building block for modern drug discovery. Its trifunctional nature and strained ring system provide a unique platform for developing potent and selective inhibitors against key therapeutic targets. The established success of azetidine-containing compounds, particularly in the realm of DPP-4 inhibition, provides a strong validation for its use. The protocols and insights provided herein serve as a guide for researchers looking to leverage this versatile scaffold to create next-generation therapeutics for metabolic, inflammatory, and oncologic diseases.

References

  • Ferraris, D., Belyakov, S., Li, W., Oliver, E., Ko, Y. S., Calvin, D., Lautar, S., Thomas, B., & Rojas, C. (2007). Azetidine-based Inhibitors of Dipeptidyl Peptidase IV (DPP IV). Current Medicinal Chemistry, 14(9), 1023-1043. [Link][1]

  • Singh, R., Kumar, A., & Singh, A. K. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100133. [Link][2]

  • European Patent Office. (2023). JAK INHIBITOR COMPOUND AND USE THEREOF - EP 4186908 A1. [Link]

  • Ansari, M. F., & Kazmi, I. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Organic Synthesis, 20(1), 1-22. [Link][4]

  • Google Patents. (n.d.). EP1613304A1 - Dpp-iv inhibitors.
  • Google Patents. (n.d.). US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors. Retrieved from [8]

  • Google Patents. (n.d.). CN105693728A - Synthesis method of JAK inhibitor tofacitinib.
  • National Center for Biotechnology Information. (n.d.). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. Retrieved from [Link]

  • Dastjerdi, M. S., et al. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Mini reviews in medicinal chemistry. [Link]

  • Dastjerdi, M. S., et al. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Mini-Reviews in Medicinal Chemistry. [Link][6]

  • Google Patents. (n.d.). EP3242879B1 - Novel process for the preparation of dipeptidyl peptidase-4 (dpp-4) enzyme inhibitor.
  • PubChem. (n.d.). Azetidine and cyclobutane derivatives as JAK inhibitors - Patent US-8420629-B2. Retrieved from [Link][9]

  • Google Patents. (n.d.). WO2018067422A1 - Novel jak1 selective inhibitors and uses thereof. Retrieved from [7]

Sources

Application Notes and Protocols: Derivatization of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate, a versatile and high-value building block in modern medicinal chemistry. Azetidines, as strained four-membered nitrogen heterocycles, are increasingly sought-after scaffolds that can enhance metabolic stability, structural rigidity, and aqueous solubility in drug candidates.[1][2] This specific scaffold offers two orthogonal reactive handles: a primary amine and a nitrile group, allowing for sequential or selective modifications. We present detailed, field-tested protocols for key transformations including N-acylation, reductive amination, and urea formation, complete with mechanistic insights, step-by-step instructions, and expected analytical outcomes. These methodologies are designed to empower researchers, scientists, and drug development professionals to efficiently generate diverse libraries of novel compounds for screening and lead optimization.

Introduction: The Strategic Value of a Dual-Functionality Azetidine Scaffold

The pursuit of novel chemical entities with improved pharmacological profiles has led to a focus on three-dimensional, sp³-rich molecular architectures.[1] this compound emerges as a critical intermediate in this context. Its inherent ring strain (approx. 25.4 kcal/mol) provides unique conformational constraints and reactivity compared to more common five- or six-membered rings.[2][3]

The strategic advantage of this molecule lies in its bifunctional nature:

  • The 3-Amino Group: A primary amine that serves as a potent nucleophile and a key site for introducing a wide array of substituents to explore structure-activity relationships (SAR).

  • The 3-Cyano Group: A versatile functional group that can be transformed into other key pharmacophores, such as amides, carboxylic acids, or bioisosteric tetrazoles, or participate in cycloaddition reactions.[4][5]

The tert-butyloxycarbonyl (Boc) group provides robust protection for the azetidine nitrogen, ensuring stability during many synthetic transformations while allowing for straightforward deprotection under acidic conditions when further modification at that position is desired.[4] This guide provides validated protocols to exploit this reactivity for the synthesis of novel derivatives.

Caption: Key derivatization pathways for the title compound.

Protocol 1: N-Acylation of the 3-Amino Group

Principle: N-acylation is a fundamental transformation that converts the primary amine into a neutral amide linkage, a common feature in many pharmaceutical agents.[6] This reaction proceeds via nucleophilic attack of the amine onto the electrophilic carbonyl of an acylating agent (e.g., acyl chloride or anhydride). The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical to scavenge the acidic byproduct (e.g., HCl) generated during the reaction, driving it to completion and preventing the formation of an unreactive ammonium salt.

N_Acylation_Workflow start Dissolve Azetidine in DCM add_reagents Add Base (TEA) & Acyl Chloride start->add_reagents react Stir at RT (1-4 h) add_reagents->react workup Aqueous Workup (H2O, Brine) react->workup purify Purify via Column Chromatography workup->purify product Isolated N-Acyl Product purify->product

Caption: General workflow for the N-acylation protocol.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Addition of Base: Add triethylamine (TEA) (1.5 equiv) to the solution and stir for 5 minutes at room temperature.

  • Addition of Acylating Agent: Slowly add the desired acyl chloride (1.1 equiv) dropwise to the stirring solution. An exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Quenching: Upon completion, dilute the reaction mixture with DCM. Quench by washing sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Characterization:

  • ¹H NMR: Disappearance of the broad amine (-NH₂) signal and appearance of a new amide N-H signal (typically a triplet or singlet, downfield). Shifts in the protons adjacent to the nitrogen are also expected.

  • IR: Appearance of a strong amide C=O stretch (approx. 1650-1680 cm⁻¹).

  • MS (ESI+): Observation of the correct [M+H]⁺ or [M+Na]⁺ ion for the acylated product.

Acyl Chloride Product Class Typical Yield
Acetyl chlorideAcetamide85-95%
Benzoyl chlorideBenzamide80-90%
Methanesulfonyl chlorideMethanesulfonamide75-85%
4-Fluorobenzoyl chlorideAryl Amide82-92%

Protocol 2: Reductive Amination

Principle: Reductive amination is a powerful method for forming C-N bonds, converting the primary amine into a secondary or tertiary amine.[7][8] The reaction proceeds in two stages: initial condensation of the amine with an aldehyde or ketone to form a transient imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reducing agent for this transformation because it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the intermediate iminium ion.[7][8][10] This selectivity allows for a convenient one-pot procedure.[9]

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a vial, add the aldehyde or ketone (1.2 equiv) and this compound (1.0 equiv).

  • Solvent Addition: Dissolve the components in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to a concentration of 0.1-0.2 M.

  • Imine Formation: Add acetic acid (AcOH) (0.1 equiv, optional but often catalytic) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the mixture. Effervescence may be observed.

  • Reaction Monitoring: Cap the vial and let the reaction stir at room temperature for 4-24 hours. Monitor by LC-MS for the disappearance of the starting amine and the formation of the product.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography (silica gel) or preparative HPLC to obtain the desired N-alkylated product.

Characterization:

  • ¹H NMR: Disappearance of the primary amine signal. Appearance of signals corresponding to the newly introduced alkyl/benzyl group. A single N-H proton signal will be present for the secondary amine product.

  • ¹³C NMR: Appearance of new carbon signals from the added substituent.

  • MS (ESI+): Observation of the correct molecular ion peak for the N-alkylated product.

Carbonyl Partner Product Class Typical Yield
CyclohexanoneN-Cyclohexyl70-85%
BenzaldehydeN-Benzyl75-90%
AcetoneN-Isopropyl60-75%
4-PyridinecarboxaldehydeN-(Pyridin-4-ylmethyl)65-80%

Protocol 3: Urea Synthesis via Isocyanate Addition

Principle: The urea functional group is a privileged scaffold in medicinal chemistry due to its ability to act as a rigid hydrogen bond donor and acceptor. A straightforward method for its synthesis involves the direct nucleophilic addition of the primary amine to an electrophilic isocyanate.[11][12] The reaction is typically fast, high-yielding, and proceeds without the need for a catalyst, forming a stable C-N bond.[13]

Urea_Synthesis_Workflow start Dissolve Azetidine in THF or DCM add_isocyanate Add Isocyanate (dropwise at 0 °C) start->add_isocyanate react Warm to RT Stir (1-3 h) add_isocyanate->react concentrate Concentrate Under Vacuum react->concentrate purify Purify by Trituration or Chromatography concentrate->purify product Isolated Urea Product purify->product

Caption: General workflow for urea synthesis from an isocyanate.

Detailed Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent like THF or DCM (0.2 M) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Isocyanate: Add the desired isocyanate (1.05 equiv) dropwise to the cold, stirring solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor completion by TLC or LC-MS.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting crude product is often a solid that can be purified by trituration with a suitable solvent (e.g., diethyl ether or hexanes) to remove unreacted starting materials. If the product is an oil or impurities remain, purification by flash column chromatography is recommended.

Characterization:

  • ¹H NMR: Appearance of two distinct N-H signals for the urea protons.

  • IR: A strong C=O stretch characteristic of ureas (approx. 1630-1660 cm⁻¹), typically at a lower wavenumber than an amide.

  • MS (ESI+): Observation of the correct [M+H]⁺ or [M+Na]⁺ ion.

Isocyanate Product Class Typical Yield
Phenyl isocyanateN'-Phenyl Urea90-98%
Ethyl isocyanateN'-Ethyl Urea90-99%
4-Chlorophenyl isocyanateN'-(4-Chlorophenyl) Urea88-96%

Summary and Outlook

The protocols detailed in this application note demonstrate the exceptional utility of this compound as a scaffold for generating chemical diversity. The reliable and high-yielding nature of N-acylation, reductive amination, and urea formation allows for the rapid assembly of compound libraries with varied physicochemical properties. By leveraging the distinct reactivity of the amino and cyano functionalities, researchers can access a vast and underexplored chemical space, paving the way for the discovery of next-generation therapeutics.[4][14]

References

  • Benchchem. This compound | 1254120-12-1.
  • National Institutes of Health (NIH). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines.
  • Beilstein Journals. Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines.
  • ResearchGate. Azetidine‐2‐carbonitrile derivatives for anti‐malarial activity.
  • ResearchGate. Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines.
  • Organic Chemistry Data. Reductive Amination - Common Conditions.
  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • DSpace@MIT. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines.
  • Wikipedia. Reductive amination.
  • National Institutes of Health (NIH). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • International Formulae Group. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • Organic Chemistry Tutor. Reductive Amination.
  • National Institutes of Health (NIH). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine.
  • Master Organic Chemistry. Reductive Amination, and How It Works.
  • Royal Society of Chemistry. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity.
  • PubMed. One-pot synthesis of ureas from Boc-protected amines.
  • Organic-Chemistry.org. Urea derivative synthesis by amination, rearrangement or substitution.
  • PubMed. Tertiary amines promoted synthesis of symmetrical 1,3-disubstituted ureas.

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Application Note: A Validated Protocol for the N-Boc Protection of 3-Amino-3-cyanoazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate, a critical building block in modern medicinal chemistry. The azetidine ring is a privileged scaffold in drug discovery, and the 3-amino-3-cyano substitution pattern offers versatile handles for further chemical elaboration.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group is strategically employed due to its high stability under a wide range of reaction conditions and its facile, orthogonal removal under mild acidic conditions.[4][5] This guide elucidates the underlying reaction mechanism, provides a step-by-step experimental procedure, and includes comprehensive sections on process validation, troubleshooting, and safety to ensure reliable and reproducible execution by researchers and drug development professionals.

Introduction and Scientific Rationale

The strategic protection of reactive functional groups is a cornerstone of multi-step organic synthesis.[5] For amine-containing intermediates, the tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups. Its steric bulk effectively shields the amine's nucleophilicity, preventing unwanted side reactions.[6] Furthermore, its stability towards basic, nucleophilic, and reductive conditions makes it compatible with a broad spectrum of subsequent chemical transformations, a property known as orthogonality.[4][7]

The target molecule, 3-amino-3-cyanoazetidine, presents a unique synthetic challenge and opportunity. The strained four-membered ring and the geminal amino and cyano groups at the C3 position make it a highly valuable synthon for introducing complexity and conformational rigidity into drug candidates. This protocol details the reaction of 3-amino-3-cyanoazetidine with di-tert-butyl dicarbonate (Boc₂O), a highly reactive and safe acylating agent, to yield the N-Boc protected product with high efficiency.[8]

Reaction Mechanism and Causality

The N-Boc protection of an amine is a classic nucleophilic acyl substitution reaction. The mechanism proceeds through several well-defined steps, providing a clear rationale for the chosen reaction conditions.

Mechanism Breakdown:

  • Nucleophilic Attack: The lone pair of electrons on the primary amine of 3-amino-3-cyanoazetidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[9][10]

  • Tetrahedral Intermediate Formation: This attack forms an unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group. This step forms the protonated carbamate.

  • Deprotonation: A mild base, in this case, sodium bicarbonate (or the tert-butyl carbonate anion itself), deprotonates the positively charged nitrogen atom.[11]

  • Byproduct Decomposition: The unstable tert-butyl carbonate byproduct readily decomposes into gaseous carbon dioxide (CO₂) and tert-butanol. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction, shifting the equilibrium towards the products.[4][9]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products & Byproducts Azetidine 3-Amino-3-cyanoazetidine Boc2O Di-tert-butyl dicarbonate (Boc₂O) Intermediate Tetrahedral Intermediate Boc2O->Intermediate Product This compound Intermediate->Product Collapse & Deprotonation tBuOH tert-Butanol Intermediate->tBuOH Byproduct Formation CO2 Carbon Dioxide (gas) Intermediate->CO2

Caption: Mechanism of N-Boc protection.

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made proportionally for different scales.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMolar Equiv.CAS NumberNotes
3-Amino-3-cyanoazetidine97.110.97 g1.0VariesStarting material. Ensure high purity.
Di-tert-butyl dicarbonate (Boc₂O)218.252.40 g1.124424-99-5Use fresh, high-quality reagent.
Sodium Bicarbonate (NaHCO₃)84.012.52 g3.0144-55-8Acts as a mild base.
Dichloromethane (DCM)84.9350 mL-75-09-2Anhydrous grade recommended.
Deionized Water18.0250 mL-7732-18-5For work-up.
Saturated Brine Solution-20 mL--For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-7487-88-9Drying agent.
Ethyl Acetate (EtOAc)88.11As needed-141-78-6For extraction & chromatography.
Hexanes-As needed-110-54-3For chromatography.
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask, add 3-amino-3-cyanoazetidine (0.97 g, 10 mmol) and dichloromethane (50 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Base: Add sodium bicarbonate (2.52 g, 30 mmol) followed by deionized water (50 mL). The use of a biphasic system with a mild inorganic base facilitates the reaction and simplifies the work-up by neutralizing the acidic byproducts.

  • Cooling: Cool the vigorously stirred biphasic mixture to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and minimize potential side reactions.

  • Addition of Boc₂O: Add di-tert-butyl dicarbonate (2.40 g, 11 mmol) portion-wise over 15 minutes. Causality Note: A slow, portion-wise addition prevents a rapid temperature increase and ensures efficient reaction with the amine rather than hydrolysis.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexanes:EtOAc mobile phase) until the starting material spot is no longer visible.

  • Work-up - Phase Separation: Once the reaction is complete, pour the mixture into a 250 mL separatory funnel. Allow the layers to separate and collect the organic (bottom, DCM) layer.

  • Work-up - Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL) to recover any dissolved product. Combine all organic layers.

  • Work-up - Washing: Wash the combined organic layers with saturated brine solution (20 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will typically yield a crude oil or solid.[12]

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 40% EtOAc). Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a white solid or colorless oil.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Azetidine in DCM B 2. Add NaHCO₃ and Water A->B C 3. Cool to 0°C B->C D 4. Add Boc₂O Portion-wise C->D E 5. Stir 4-6h at RT & Monitor by TLC D->E F 6. Separate Layers E->F G 7. Extract Aqueous Layer with DCM F->G H 8. Wash with Brine G->H I 9. Dry (MgSO₄) & Concentrate H->I J 10. Column Chromatography I->J K Final Product: tert-butyl 3-amino-3- cyanoazetidine-1-carboxylate J->K

Caption: Experimental workflow for Boc protection.

Product Characterization

The final product, this compound (C₉H₁₄N₂O₂), should be characterized to confirm its identity and purity.

  • Appearance: Typically a white solid or a viscous, colorless oil.

  • Molecular Weight: 182.22 g/mol .

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) would include signals for the tert-butyl group (~1.45 ppm, singlet, 9H), the azetidine ring protons (typically between 3.5-4.5 ppm, multiplets), and the amine protons (broad singlet, 2H).

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals include the Boc carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), the azetidine ring carbons, and the nitrile carbon (~120 ppm).[13]

  • Mass Spectrometry (ESI+): m/z calculated for C₉H₁₅N₂O₂ [M+H]⁺: 183.11; found: 183.1.

Troubleshooting and Process Validation

ObservationPotential Cause(s)Recommended Solution(s)
Incomplete Reaction (Starting material remains)1. Insufficient Boc₂O. 2. Deactivated Boc₂O due to moisture. 3. Insufficient reaction time.1. Add an additional 0.1-0.2 equivalents of Boc₂O. 2. Use a fresh bottle of Boc₂O. Ensure anhydrous conditions if not using a biphasic system. 3. Allow the reaction to stir for a longer period, monitoring by TLC.
Low Yield 1. Product loss during aqueous work-up. 2. Inefficient extraction. 3. Product loss during chromatography.1. Saturate the aqueous layer with NaCl before extraction to reduce product solubility. 2. Increase the number of extractions (e.g., to 4 x 25 mL DCM). 3. Carefully select the solvent system for chromatography to ensure good separation.
Formation of Side Products 1. Reaction temperature was too high. 2. Presence of di-acylated product (if a secondary amine is present).1. Maintain the reaction temperature at 0 °C during the addition of Boc₂O. 2. Use stoichiometric amounts of Boc₂O (1.0-1.05 eq).

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • General Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

  • Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid and can cause skin and serious eye irritation/damage. It is fatal if inhaled.[15][16] Handle with extreme care, wearing gloves, safety goggles, and a lab coat. Keep away from heat and ignition sources.[17][18]

  • Azetidine Derivatives: Azetidines are strained heterocyclic compounds and should be handled with care. Assume they are potentially toxic and avoid inhalation or skin contact.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM must be performed in a certified chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste according to local, regional, and national regulations.

References

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Application Notes & Protocols: A Guide to the Scale-Up Synthesis of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in modern medicinal chemistry.[1][2] Its inherent ring strain and defined three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, making it a highly attractive building block in the design of novel therapeutics.[2][3] Among the functionalized azetidines, tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate stands out as a critical intermediate. Its vicinal amino and cyano groups at the C3 position offer a versatile platform for further chemical elaboration, serving as a linchpin in the synthesis of advanced pharmaceutical agents, including potential anticancer and anti-inflammatory compounds.[4]

The synthesis of such strained heterocyclic systems, however, is not without its challenges, often complicated by low yields and difficulties in purification.[3] This guide provides a robust, scalable, and validated protocol for the synthesis of this compound, moving from a theoretical framework to a practical, field-proven application. We will detail the underlying chemical principles, provide a step-by-step methodology suitable for multi-gram to kilogram production, and address the critical safety and quality control considerations essential for pharmaceutical development.

Synthetic Strategy: The Azetidine-Modified Strecker Synthesis

The core of this synthetic approach is an adaptation of the classic Strecker synthesis, a powerful and reliable method for preparing α-aminonitriles.[5][6] The traditional Strecker reaction involves the one-pot, three-component reaction of an aldehyde or ketone, ammonia, and a cyanide source.[7][8] In our protocol, this reaction is applied to a ketone integrated within the azetidine ring, providing a direct and efficient route to the desired 3-amino-3-cyano substitution pattern.

Rationale for Key Components:

  • Starting Material: The synthesis commences with tert-butyl 3-oxoazetidine-1-carboxylate. This precursor contains the foundational azetidine ring and a ketone functionality at the C3 position, primed for the Strecker reaction. It is typically synthesized via the oxidation of the corresponding C3-hydroxyazetidine derivative.[9]

  • Protecting Group: The azetidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This choice is deliberate and strategic for pharmaceutical synthesis. The Boc group is exceptionally stable under the neutral or slightly basic conditions of the Strecker reaction but can be cleanly removed under acidic conditions, a common final step in drug synthesis.[10][11]

  • Reaction Mechanism: The reaction proceeds via a well-established two-part mechanism.[8][12] First, the azetidine ketone reacts with an ammonia source (in this case, from ammonium chloride) to form a reactive iminium ion intermediate. Subsequently, a nucleophilic cyanide ion attacks the iminium carbon, forming the stable α-aminonitrile product.[8][12] This sequence ensures the direct and simultaneous installation of both the amino and cyano groups at the C3 position.

Reaction Scheme Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification Setup Reactor Setup & Inerting Charge Charge Azetidinone, Solvents, NH₄Cl Setup->Charge Cool Cool to 0-5 °C Charge->Cool Add_KCN Controlled KCN Addition (<10 °C) Cool->Add_KCN Stir Warm to RT, Stir 16-24h Add_KCN->Stir Monitor Monitor by HPLC/TLC Stir->Monitor Extract EtOAc Extraction Monitor->Extract Wash Brine Wash & Dry Extract->Wash Concentrate Concentration (Rotovap) Wash->Concentrate Crystallize Crystallization & Drying Concentrate->Crystallize Final Final QC Analysis Crystallize->Final

Caption: Step-by-step workflow for the scale-up synthesis.

Process Safety and Hazard Analysis

Scaling up chemical synthesis introduces risks that must be rigorously managed. The primary hazard in this protocol is the use of potassium cyanide.

Hazard Category Risk Identified Mitigation Strategy
Reagent Toxicity Potassium Cyanide (KCN): Highly toxic if ingested, inhaled, or absorbed through the skin. [13][14]- Conduct all operations involving KCN in a well-ventilated walk-in fume hood.- Wear appropriate PPE: chemical-resistant gloves (nitrile is insufficient; use heavy-duty butyl or neoprene), lab coat, and chemical splash goggles.<[14]br>- Ensure a certified cyanide antidote kit is immediately accessible and personnel are trained in its use.- Maintain a slightly basic pH to prevent the formation of highly toxic HCN gas. [12]
Reaction Hazard Exotherm: The addition of cyanide to the iminium intermediate can be exothermic.- Use a jacketed reactor for precise temperature control.- Add the KCN solution slowly and monitor the internal temperature continuously.- Have a cooling bath on standby for emergency quenching if temperature rises uncontrollably.
Waste Disposal Aqueous Cyanide Waste: The aqueous layer from the work-up contains residual cyanide.- NEVER acidify cyanide waste. This will liberate lethal HCN gas.- Treat the aqueous waste stream with an oxidizing agent like sodium hypochlorite (bleach) under basic (pH > 10) conditions to convert cyanide (CN⁻) to the much less toxic cyanate (OCN⁻).- Dispose of the treated waste in accordance with local, state, and federal regulations. [13]
Solvent Hazard Flammability: Ethanol and Ethyl Acetate are flammable liquids.- Use intrinsically safe equipment (e.g., non-sparking stirrers).- Avoid ignition sources in the vicinity of the operation.- Ensure proper grounding of all equipment to prevent static discharge.

Analytical Quality Control for Pharmaceutical Grade Material

To be suitable for pharmaceutical use, the final product must be rigorously characterized to confirm its identity, purity, and quality.

Analytical Method Parameter Measured Typical Specification Rationale
HPLC (UV) Purity and Impurity Profile≥ 99.0% areaQuantifies the purity of the active substance and detects any process-related impurities.
¹H and ¹³C NMR Chemical Structure ConfirmationSpectrum conforms to reference standardConfirms the molecular structure and identity of the compound. Expected peaks should align with literature values. [15]
Mass Spectrometry Molecular Weight Confirmation[M+H]⁺ or [M+Na]⁺ matches calculated mass ± 0.1 amuVerifies the molecular formula and confirms the identity of the target molecule.
Residual Solvents (GC-HS) Solvent ImpuritiesConforms to ICH Q3C limitsEnsures that levels of residual solvents from the synthesis are below the safety thresholds required for pharmaceutical ingredients.
Loss on Drying (LOD) Volatile Content (e.g., water, solvent)≤ 0.5%Measures the amount of volatile matter, which is critical for accurate dosing and stability.

Conclusion

This application note provides a comprehensive and validated framework for the scale-up synthesis of this compound. By employing an adapted Strecker reaction, this protocol offers an efficient and direct route to a key pharmaceutical intermediate. The emphasis on mechanistic understanding, process control, and rigorous safety and quality analysis ensures that the resulting material is suitable for advanced stages of drug development. Adherence to these guidelines will enable researchers and drug development professionals to reliably produce this valuable building block on a scale relevant to their pharmaceutical research and manufacturing needs.

References

  • Li, W., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, published in PMC - NIH. Retrieved from [Link]

  • Al-said, T. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Archive. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Loba Chemie. (2016, May 25). CYANOACETAMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Xu, J., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Retrieved from [Link]

  • Rago, A. J., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, published in NIH. Retrieved from [Link]

  • Wang, Y., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 88(23), 16489–16498. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). CYANOACETAMIDE (FOR SYNTHESIS). Retrieved from [Link]

  • Nsambu, E., et al. (2020). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 25(21), 5100. Retrieved from [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • Loba Chemie. (2016, May 25). CYANOACETIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • Pittelkow, M., et al. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]

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Sources

The Strategic Role of Azetidine Scaffolds in the Synthesis of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Introduction: The Rise of JAK Inhibitors and Novel Scaffolds

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of cytokine signaling.[1] Upon cytokine binding to their corresponding receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in immunity, inflammation, and hematopoiesis. The dysregulation of this JAK-STAT pathway is a hallmark of numerous autoimmune diseases, such as rheumatoid arthritis, and certain cancers.[2]

This understanding has led to the development of highly successful therapeutic agents known as JAK inhibitors. Molecules like Tofacitinib, Baricitinib, and Upadacitinib have revolutionized the treatment of inflammatory conditions by selectively targeting one or more JAK isozymes.[1][3] A key trend in the medicinal chemistry of these inhibitors is the incorporation of small, strained ring systems to confer advantageous physicochemical properties. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a prime example. Its inclusion can enhance solubility, improve metabolic stability, and provide novel three-dimensional exit vectors for molecular elaboration.

While a variety of functionalized azetidines are employed in drug discovery, this guide focuses on the documented use of tert-butyl 3-oxoazetidine-1-carboxylate as a critical precursor in the synthesis of the JAK1/JAK2 inhibitor Baricitinib.[4] We will also explore the synthetic potential of the related, yet distinct, building block, Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate , a versatile intermediate for constructing complex molecular architectures.[5]

The JAK-STAT Signaling Pathway: A Therapeutic Target

To appreciate the mechanism of action of these inhibitors, a clear understanding of the signaling cascade is essential. The diagram below illustrates the canonical JAK-STAT pathway.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK_inactive JAK (Inactive) Receptor->JAK_inactive 2. Receptor Dimerization & JAK Association JAK_active JAK (Active) P JAK_inactive->JAK_active 3. Trans-phosphorylation (Activation) STAT_inactive STAT (Inactive) JAK_active->STAT_inactive 4. STAT Recruitment & Phosphorylation STAT_active STAT-P (Active) STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene Gene Transcription DNA->Gene 7. Gene Regulation Cytokine Cytokine Cytokine->Receptor

Figure 1: The canonical JAK-STAT signaling pathway.

Part 1: Synthesis of the Baricitinib Azetidine Moiety

Baricitinib is a selective inhibitor of JAK1 and JAK2.[4] Its structure features a key 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile side chain, which is constructed using tert-butyl 3-oxoazetidine-1-carboxylate as the starting material. The synthetic workflow is efficient and scalable, highlighting the utility of this building block.[4][6]

Baricitinib_Synthesis start Tert-butyl 3-oxoazetidine-1-carboxylate reagent1 Diethyl (cyanomethyl)phosphonate, Potassium tert-butoxide, THF intermediate1 Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate reagent1->intermediate1 Horner-Wadsworth-Emmons Reaction reagent2 1. H₂ / Pd/C (Reduction) 2. TFA or HCl (Boc Deprotection) intermediate2 2-(Azetidin-3-yl)acetonitrile reagent2->intermediate2 Reduction & Deprotection reagent3 Ethanesulfonyl chloride, Base (e.g., Et₃N) final_moiety 2-(1-(Ethylsulfonyl)azetidin-3-yl)acetonitrile (Baricitinib Side Chain) reagent3->final_moiety Sulfonylation

Figure 2: Synthetic workflow for the azetidine side chain of Baricitinib.

Protocol 1: Horner-Wadsworth-Emmons Olefination

This protocol details the conversion of the ketone in tert-butyl 3-oxoazetidine-1-carboxylate to a cyanomethylene group, a crucial step in forming the acetonitrile side chain.[4]

Objective: To synthesize tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Materials:

Reagent/Solvent CAS Number Molecular Weight Quantity Moles
Tert-butyl 3-oxoazetidine-1-carboxylate 398489-26-4 171.19 g/mol 20.0 g 116.8 mmol
Diethyl (cyanomethyl)phosphonate 2538-60-5 177.12 g/mol 24.8 g 140.0 mmol
Potassium tert-butoxide (1M in THF) 865-47-4 112.21 g/mol 128.5 mL 128.5 mmol

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | 370 mL | - |

Procedure:

  • Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, an argon inlet, and a dropping funnel.

  • Reagent Preparation: In the flask, dissolve diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in 300 mL of anhydrous THF.

  • Base Addition & Ylide Formation: Cool the solution to -5 °C using an ice-salt bath. Under a positive pressure of argon, slowly add the 1 M solution of potassium tert-butoxide in THF (128.5 mL) via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 0 °C.

    • Causality Note: The strong base, potassium tert-butoxide, deprotonates the α-carbon of the phosphonate, generating a highly nucleophilic phosphonate carbanion (the ylide) required for the olefination reaction. Low temperature is critical to prevent side reactions.

  • Ylide Maturation: Stir the resulting mixture at -5 °C for 3 hours to ensure complete formation of the ylide.

  • Substrate Addition: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in 67 mL of anhydrous THF and add this solution to the reaction mixture dropwise over 20 minutes, maintaining the temperature at -5 °C.

  • Reaction Progression: Continue stirring the reaction mixture at -5 °C for an additional 2 hours.

  • Warm-up and Completion: Remove the cooling bath and allow the mixture to slowly warm to room temperature. Continue stirring for 16 hours (overnight) to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate as a white solid.

Part 2: Prospective Utility of this compound

While not directly used in the synthesis of currently approved JAK inhibitors, this compound (CAS 1254120-12-1) is a building block with significant potential.[5] As a protected α-aminonitrile, it contains a masked quaternary α-amino acid center within a strained ring system. This unique structural motif offers several avenues for synthetic diversification in drug discovery.

Key Structural Features:

  • Geminal Amino and Cyano Groups: This functionality allows for orthogonal chemical transformations. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the amino group can be acylated, alkylated, or used in coupling reactions after Boc-deprotection.

  • Boc-Protected Nitrogen: The tert-butoxycarbonyl (Boc) group provides robust protection for the azetidine nitrogen, ensuring its stability during various synthetic steps while allowing for clean deprotection under acidic conditions.[5]

  • Strained Azetidine Ring: Confers conformational rigidity and a unique spatial arrangement of substituents.

Prospective_Utility start Tert-butyl 3-amino-3-cyanoazetidine- 1-carboxylate path1_reagent 1. Boc Deprotection (TFA) 2. Acylation (R-COCl) path2_reagent Nitrile Hydrolysis (H₃O⁺ or OH⁻) path3_reagent Nitrile Reduction (e.g., LiAlH₄, H₂/Catalyst) path1_product N-Acylated Azetidine Derivatives path1_reagent->path1_product path2_product Quaternary Azetidine α-Amino Acid path2_reagent->path2_product path3_product Azetidine Vicinal Diamine path3_reagent->path3_product

Figure 3: Potential synthetic transformations of this compound.

This intermediate is a valuable tool for medicinal chemists seeking to introduce a constrained, quaternary amino acid mimic into a target molecule. Such motifs can be crucial for disrupting protein-protein interactions or for precisely orienting functional groups within a binding pocket, making it a building block of high interest for the next generation of kinase inhibitors.

Conclusion

The azetidine scaffold is a privileged structure in modern drug discovery, offering a route to compounds with improved pharmaceutical properties. The synthesis of the JAK1/JAK2 inhibitor Baricitinib provides a clear and industrially relevant example, leveraging tert-butyl 3-oxoazetidine-1-carboxylate in a robust Horner-Wadsworth-Emmons reaction. While the geminal aminonitrile derivative, this compound, is not part of this specific route, its unique chemical nature marks it as a powerful building block for future research. Its potential to generate constrained, quaternary α-amino acid structures ensures its relevance for scientists developing the next wave of targeted therapeutics, including novel JAK inhibitors.

References

  • Tert-Butyl 3-Oxoazetidine-1-Carboxylate: A Key Pharmaceutical Intermediate. (n.d.). Vertex AI Search Grounding API.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PMC - NIH.
  • The synthesis method of Upadacitinib hemihydrate. (2024). ChemicalBook.
  • Upadacitinib Synthesis Route. (n.d.). A2Bchem.
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (n.d.). MDPI.
  • Tofacitinib synthesis. (n.d.). UNL.
  • Upadacitinib: Process development of a JAK1 inhibitor. (n.d.). American Chemical Society.
  • This compound | 1254120-12-1. (n.d.). Benchchem.
  • Oclacitinib (APOQUEL) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy. (n.d.). Zoetis.
  • Development of Selective Covalent Janus Kinase 3 Inhibitors. (n.d.). PMC - NIH.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2025). ResearchGate.

Sources

Application Note: A Protocol for the Asymmetric Synthesis of Chiral 3-Amino-3-Cyanoazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3,3-Disubstituted Azetidines in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent conformational rigidity allows for the precise spatial projection of substituents, which can significantly enhance binding affinity and selectivity for biological targets.[3] Of particular interest are azetidines bearing a quaternary stereocenter at the C3 position, especially those incorporating both an amino and a cyano group. These 3-amino-3-cyanoazetidine derivatives serve as versatile building blocks, providing a three-dimensional framework that can improve physicochemical properties such as solubility and metabolic stability while offering multiple vectors for further chemical elaboration.[4]

However, the construction of this specific chiral motif presents a significant synthetic challenge due to the steric congestion around the C3-quaternary center. This guide provides a detailed examination of a robust organocatalytic strategy for the enantioselective synthesis of these valuable compounds, focusing on the underlying principles, a step-by-step experimental protocol, and methods for validation.

Overview of Synthetic Strategies

The asymmetric synthesis of chiral 3-amino-3-cyanoazetidines can be approached through several catalytic paradigms. Each strategy offers distinct advantages concerning substrate scope, operational simplicity, and stereocontrol.

  • Transition Metal Catalysis : Methods involving metals like palladium or rhodium are powerful for C-N and C-C bond formation.[5][6] While effective for many azetidine syntheses, achieving high enantioselectivity for the formation of a sterically hindered quaternary center can require bespoke ligand design.

  • Chiral Auxiliary-Mediated Synthesis : This classical approach provides reliable stereochemical control by covalently attaching a chiral moiety to the substrate.[7][8] The auxiliary guides the stereochemical outcome of a subsequent reaction, after which it is cleaved. While often high-yielding and diastereoselective, this method requires additional synthetic steps for attachment and removal of the auxiliary, impacting overall efficiency.[7]

  • Organocatalysis : This strategy utilizes small, chiral organic molecules to catalyze reactions, offering an excellent platform for enantioselective synthesis.[5][9] Bifunctional catalysts, such as chiral thioureas or phosphoric acids, can activate both nucleophile and electrophile simultaneously, facilitating highly organized transition states that lead to exceptional stereoselectivity.[10][11] This approach is often characterized by mild reaction conditions and operational simplicity, making it highly attractive for the synthesis of complex chiral molecules.

This application note will focus on an organocatalytic approach, specifically an asymmetric Strecker reaction on a key azetidinone intermediate, due to its high efficiency and stereocontrol.

Core Workflow: Organocatalytic Asymmetric Strecker Reaction

The selected strategy involves a two-step sequence starting from the commercially available N-Boc-3-hydroxyazetidine. The first step is the oxidation to the corresponding ketone, N-Boc-3-azetidinone, which serves as the key electrophile. The second, crucial step is the highly enantioselective organocatalytic Strecker reaction, which simultaneously installs the amino and cyano functionalities to create the chiral quaternary center.

G cluster_0 Overall Synthetic Workflow A N-Boc-3-hydroxyazetidine B N-Boc-3-azetidinone A->B Oxidation (e.g., DMP) C Chiral N-Boc-3-amino- 3-cyanoazetidine B->C Asymmetric Strecker Reaction (Organocatalyst, TMSCN, Amine Source) G cluster_1 Proposed Catalytic Cycle CAT Thiourea Catalyst (H-bond donor/base) IMINE Azetidinium Imine CAT->IMINE Activates Imine (H-bonding) HCN HCN CAT->HCN Activates Cyanide (base abstracts H⁺) KET Azetidinone KET->IMINE + Amine - H₂O AMINE Amine Source (e.g., p-anisidine) PRODUCT Chiral Product IMINE->PRODUCT Facial-selective attack by CN⁻ TMSCN TMSCN TMSCN->HCN + H₂O (trace) HCN->PRODUCT PRODUCT->CAT Catalyst Regeneration

Sources

Comprehensive Analytical Characterization of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate is a synthetically versatile azetidine derivative of significant interest in medicinal chemistry.[1] Its rigid four-membered ring, coupled with a quaternary stereocenter bearing both amino and cyano functionalities, makes it a valuable building block for novel therapeutics.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations.[1][2] Given its role as a critical intermediate, rigorous analytical characterization is imperative to confirm its structural integrity, purity, and stereochemistry, thereby ensuring the reliability and reproducibility of downstream applications in drug discovery and development. This guide provides a detailed framework of orthogonal analytical techniques and step-by-step protocols for the comprehensive characterization of this molecule.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's basic properties is the foundation for selecting appropriate analytical methods and interpreting the resulting data.

Chemical Structure:

Figure 1. this compound

Table 1: Physicochemical Data

PropertyValueSource
Molecular Formula C₉H₁₅N₃O₂[3]
Molecular Weight 197.23 g/mol [3]
CAS Number 1254120-12-1[3][4]
Canonical SMILES CC(C)(C)OC(=O)N1CC(N)(C1)C#N[4]
Appearance Typically a solidN/A
Chirality Chiral at the C3 positionN/A

Integrated Analytical Workflow

A multi-technique, or orthogonal, approach is essential for a self-validating characterization. No single technique can provide a complete picture. This workflow ensures that structural identity, mass, purity, and elemental composition are all independently verified and are in agreement.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity & Identity Confirmation cluster_2 Final Assessment NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC (Purity & Enantiomeric Excess) NMR->HPLC Confirms Structure MS Mass Spectrometry (LC-MS) MS->HPLC Confirms Mass Report Certificate of Analysis (Structure, Purity, Identity Confirmed) HPLC->Report Quantifies Purity FTIR FTIR Spectroscopy (Functional Groups) FTIR->Report Verifies Functional Groups EA Elemental Analysis (CHN) EA->Report Confirms Composition HPLC_Logic Compound Synthesized Compound (Racemic or Enantioenriched) RP_HPLC Reversed-Phase HPLC (e.g., C18 column) Compound->RP_HPLC Chiral_HPLC Chiral HPLC (e.g., Polysaccharide CSP) Compound->Chiral_HPLC Purity Chemical Purity (% Area) RP_HPLC->Purity EE Enantiomeric Excess (% ee) Chiral_HPLC->EE

Sources

Application Note & Protocols: Leveraging Click Chemistry for the Functionalization of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold is a highly valued structural motif in modern medicinal chemistry, prized for the unique conformational rigidity and favorable physicochemical properties it imparts to bioactive molecules.[1][2][3][4] Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate represents a versatile building block, featuring a geminal amino-nitrile substitution pattern that opens avenues for diverse functionalization.[5] This guide provides a comprehensive framework for transforming this building block into a "click-ready" reagent. We detail the synthesis of both alkyne- and azide-functionalized derivatives via modification of its primary amine. Subsequently, we provide robust, step-by-step protocols for employing these derivatives in the two cornerstone click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][][8] These methodologies empower researchers to efficiently incorporate the 3-amino-3-cyanoazetidine core into a wide array of molecular architectures for applications in drug development, chemical biology, and materials science.

Part 1: Synthesis of Click-Ready Azetidine Derivatives

The foundational step for utilizing this compound in click chemistry is the introduction of either a terminal alkyne or an azide group. The primary amine at the C3 position is the ideal handle for this modification, readily undergoing acylation or related reactions.

Protocol: Synthesis of an Alkyne-Modified Azetidine

This protocol describes the synthesis of tert-butyl 3-cyano-3-(prop-2-yn-1-ylamino)azetidine-1-carboxylate via acylation with an activated N-hydroxysuccinimide (NHS) ester of propiolic acid. The use of an NHS ester provides high selectivity for the primary amine under mild conditions, minimizing side reactions.

Experimental Workflow: Alkyne Functionalization

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_char Characterization A Dissolve Azetidine in Anhydrous DCM B Add DIPEA as a Non-Nucleophilic Base A->B D Add NHS Ester Solution Dropwise at 0°C B->D C Prepare Propiolic Acid NHS Ester Solution C->D E Warm to Room Temp. Stir for 12-18h D->E F Monitor by TLC/LC-MS E->F G Quench Reaction (e.g., with water) F->G H Extract with Organic Solvent G->H I Dry, Filter, Concentrate H->I J Purify via Flash Chromatography I->J K Confirm Structure (NMR, HRMS) J->K

Caption: Workflow for azetidine alkyne functionalization.

Reagents & Materials
This compound
Propiolic acid N-hydroxysuccinimide ester
N,N-Diisopropylethylamine (DIPEA)
Anhydrous Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (Saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
TLC plates, Flash chromatography system (Silica gel)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the solution to 0°C using an ice bath. Add DIPEA (1.5 equiv) dropwise. Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl produced during the reaction without competing with the primary amine.

  • Alkyne Addition: In a separate vial, dissolve propiolic acid NHS ester (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure alkyne-functionalized azetidine.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Synthesis of an Azide-Modified Azetidine

This protocol details the synthesis of tert-butyl 3-(2-azidoacetamido)-3-cyanoazetidine-1-carboxylate. The primary amine is acylated with 2-azidoacetyl chloride, a common and effective method for introducing a small, azide-containing linker.

Reagents & Materials
This compound
2-Azidoacetyl chloride
Triethylamine (TEA) or DIPEA
Anhydrous Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (Saturated aqueous NaCl)
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
TLC plates, Flash chromatography system (Silica gel)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM (0.1 M).

  • Base Addition: Cool the solution to 0°C and add triethylamine (2.0 equiv). Rationale: A base is required to neutralize the HCl byproduct of the acylation.

  • Acylation: Add 2-azidoacetyl chloride (1.2 equiv) dropwise to the stirring solution. Caution: Azidoacetyl chloride is a potentially explosive reagent and should be handled with care behind a blast shield.

  • Reaction: Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitoring: Track the reaction's completion via TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water. Dilute with DCM and transfer to a separatory funnel. Wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude material using flash column chromatography (ethyl acetate/hexanes gradient) to obtain the desired azide-functionalized product.

  • Characterization: Verify the product's identity and purity using IR spectroscopy (to confirm the presence of the azide peak at ~2100 cm⁻¹), NMR, and HRMS.

Part 2: Click Chemistry Protocols

With the click-ready azetidine derivatives in hand, they can be coupled to a reaction partner containing the complementary functional group (azide or alkyne).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and high-yielding reaction that exclusively forms the 1,4-disubstituted 1,2,3-triazole isomer.[9][10] The reaction requires a catalytic amount of a Cu(I) species, often generated in situ from a Cu(II) salt and a reducing agent.[][12][13]

Mechanism: CuAAC Catalytic Cycle

CuAAC_Mechanism CuI Cu(I) Acetylide R1-C≡C-Cu(I) CuI->Acetylide + Alkyne Alkyne R1-C≡CH SixMembered Six-membered Cu(III) intermediate Acetylide->SixMembered + Azide Azide R2-N3 Triazolide Copper Triazolide SixMembered->Triazolide Rearrangement Product 1,4-Triazole Product Triazolide->Product + H+ Protonation H+ Product->CuI Regenerates Catalyst

Caption: Simplified catalytic cycle of the CuAAC reaction.

Protocol: General Procedure for CuAAC

This protocol is a general guideline for reacting an azide-functionalized azetidine with a terminal alkyne partner. The roles can be reversed if using the alkyne-functionalized azetidine.

Reagents & Materials
Azide-functionalized azetidine (from Part 1.2)
Terminal alkyne coupling partner
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
Solvent system (e.g., t-BuOH/H₂O, DMF, or DMSO)
Reaction vial, magnetic stirrer

Step-by-Step Methodology:

  • Setup: In a reaction vial, dissolve the azide-functionalized azetidine (1.0 equiv) and the terminal alkyne partner (1.0-1.2 equiv) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O).

  • Catalyst Preparation: In a separate microfuge tube, prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in H₂O) and sodium ascorbate (e.g., 1 M in H₂O).

  • Catalyst Addition: To the reaction mixture, add the CuSO₄ solution to a final concentration of 1-5 mol%. Immediately after, add the sodium ascorbate solution to a final concentration of 5-10 mol%. Rationale: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst and protects the reaction from oxidative side reactions. An excess is used to maintain the reduced state.[13]

  • Reaction: Stir the mixture vigorously at room temperature for 2-12 hours. The reaction is often complete within a few hours.

  • Monitoring: Monitor the reaction by LC-MS, observing the consumption of starting materials and the appearance of the product peak with the expected combined mass.

  • Workup & Purification: Once complete, the workup strategy depends on the product's properties. For small molecules, it may involve dilution with water, extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer, drying, and concentrating. Purification is typically achieved via flash chromatography or preparative HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for applications in biological systems.[14] The reaction's driving force is the release of ring strain from a cyclooctyne derivative upon reaction with an azide.[6][][15][16]

Mechanism: SPAAC Reaction

SPAAC_Mechanism Azide Azetidine-N3 TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->TransitionState Product Stable Triazole Product TransitionState->Product Ring Strain Release

Caption: The concerted mechanism of the SPAAC reaction.

Protocol: General Procedure for SPAAC

This protocol describes the reaction between the azide-functionalized azetidine and a strained cyclooctyne, such as a dibenzocyclooctyne (DBCO) derivative.

Reagents & Materials
Azide-functionalized azetidine (from Part 1.2)
Strained cyclooctyne partner (e.g., DBCO-NHS ester, DBCO-acid)
Biocompatible solvent (e.g., DMSO, PBS, or mixtures thereof)
Reaction vial, magnetic stirrer

Step-by-Step Methodology:

  • Setup: Dissolve the azide-functionalized azetidine (1.0 equiv) in a suitable solvent (e.g., DMSO or a PBS/DMSO mixture).

  • Cyclooctyne Addition: Add the strained cyclooctyne reagent (1.0-1.5 equiv) to the solution. Rationale: A slight excess of the cyclooctyne can help drive the reaction to completion, especially in dilute conditions typical of bioconjugation.

  • Reaction: Stir the reaction at room temperature. Reaction times can vary significantly (from <1 hour to 24 hours) depending on the specific cyclooctyne used and the reactant concentrations.

  • Monitoring: Follow the reaction's progress using LC-MS or HPLC.

  • Purification: SPAAC reactions are often very clean. Purification may be as simple as precipitation, or it may require preparative HPLC, particularly for bioconjugation applications to remove excess unreacted reagents.

Part 3: Data Summary and Key Considerations

Parameter CuAAC SPAAC
Catalyst Required (Cu(I) salt)[9][]Not required (metal-free)[][14]
Biocompatibility Lower, due to copper cytotoxicity[14]High, ideal for live-cell and in vivo applications[8][14]
Reaction Partner Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN, DIFO)[15]
Kinetics Generally very fast (minutes to hours)Can be slower, highly dependent on the cyclooctyne used[15]
Byproducts Minimal, reaction is very clean[17]Minimal, often cleaner than CuAAC as no catalyst removal is needed[14]
Typical Solvents Aqueous mixtures (tBuOH/H₂O), DMF, DMSOBiocompatible buffers (PBS), DMSO, MeCN

Characterization of the Final Triazole Product:

  • NMR: Appearance of a new singlet in the aromatic region (~7.5-8.5 ppm) corresponding to the triazole proton.

  • Mass Spectrometry: Observation of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the sum of the molecular weights of the two reactants.

  • IR Spectroscopy: Disappearance of the characteristic sharp azide stretch at ~2100 cm⁻¹.

Conclusion

This compound is a powerful synthetic intermediate. By leveraging straightforward functionalization of its primary amine, it can be readily converted into alkyne or azide derivatives. The subsequent application of robust CuAAC and SPAAC click chemistry protocols, as detailed in this guide, provides an efficient and modular strategy for incorporating this valuable azetidine scaffold into complex molecular targets. These methods offer a reliable pathway for researchers in drug discovery and chemical biology to accelerate the synthesis of novel compounds with potentially enhanced pharmacological profiles.

References

  • Strain-Promoted Azide-Alkyne Cycloaddition. (2022). Chinese Journal of Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Azetidine Derivatives in Drug Discovery. [Link]

  • Geerdink, D., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. National Institutes of Health. [Link]

  • Geerdink, D., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. [Link]

  • Kumar, V., et al. (2021). Azetidines of pharmacological interest. PubMed. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Rostovtsev, V. V., et al. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health. [Link]

  • Couto, M. G., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry. [Link]

  • Rostovtsev, V. V., et al. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Royal Society of Chemistry. [Link]

  • Wikipedia. Click chemistry. [Link]

  • Díez-González, S., et al. (2011). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. National Institutes of Health. [Link]

  • ResearchGate. (2025). Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. [Link]

  • Interchim. Click Chemistry (Azide / alkyne reaction). [Link]

  • Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health. [Link]

  • Springer Nature Experiments. Click Chemistry Conjugations. [Link]

  • Reddit. (2022). Synthesizing tertiary-butylesters of BOC-amino acids. [Link]

  • Royal Society of Chemistry. (2023). Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. National Institutes of Health. [Link]

  • Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support center for the synthesis of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Azetidine scaffolds are of high interest in drug discovery due to their unique three-dimensional structures and ability to improve physicochemical properties.[1][2] However, the synthesis of this specific substituted azetidine can present challenges related to yield, purity, and scalability.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, which typically proceeds via a modified Strecker reaction.[3][4] Our goal is to equip you with the scientific rationale and practical solutions needed to optimize your experimental outcomes.

Synthesis Overview: The Strecker Approach

The most common and direct route to this compound is the three-component Strecker synthesis.[5] This reaction involves the condensation of a ketone (1-Boc-3-azetidinone), an ammonia source (e.g., ammonium chloride), and a cyanide source (e.g., sodium or potassium cyanide) to form the desired α-aminonitrile.[4][6] The reaction is typically performed in a protic solvent like methanol or a water/methanol mixture.

The key to this synthesis is the in situ formation of an imine from the 1-Boc-3-azetidinone, which is then attacked by the cyanide nucleophile.[3][5] The Boc (tert-butoxycarbonyl) group serves to protect the azetidine nitrogen, preventing it from participating in unwanted side reactions and enhancing the molecule's stability during synthesis.[1][7]

Strecker_Synthesis ketone 1-Boc-3-azetidinone reagents + NH₄Cl + NaCN ketone->reagents solvent MeOH / H₂O intermediate Imine Intermediate (in situ) reagents->intermediate Condensation product Tert-butyl 3-amino-3-cyano- azetidine-1-carboxylate intermediate->product Cyanide Addition

Caption: General scheme for the Strecker synthesis of the target compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low (<40%). What are the primary causes and how can I improve it?

Low yields are the most common challenge in azetidine synthesis, often due to the high ring strain of the four-membered ring which can make intermediates and products sensitive.[2][8] In this specific Strecker reaction, several factors can be at play.

Potential Causes & Solutions:

  • Incomplete Imine Formation: The equilibrium between the ketone and the imine may not favor the imine. The water produced during this step can also hydrolyze the imine back to the ketone.[4]

    • Solution 1: pH Control. The Strecker reaction is pH-sensitive. The formation of the imine is typically favored under slightly acidic to neutral conditions. Using a buffered system (e.g., ammonium chloride) helps maintain an optimal pH.[4]

    • Solution 2: Water Removal. While often run in aqueous media, consider adding a dehydrating agent if using an organic solvent system, though this is less common for this specific transformation.

  • Competing Cyanohydrin Formation: The cyanide ion can attack the ketone carbonyl directly to form a cyanohydrin intermediate, which does not lead to the desired product. This side reaction is more prevalent if the concentration of ammonia is too low.

    • Solution: Ensure a sufficient excess of the ammonia source (e.g., 5-10 equivalents of NH₄Cl) is used to push the equilibrium towards imine formation.

  • Product Degradation during Workup/Purification: The aminonitrile product can be sensitive to harsh pH conditions or high temperatures. The strained azetidine ring can be susceptible to opening.

    • Solution 1: Mild Workup. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize the reaction mixture, avoiding strong acids or bases.

    • Solution 2: Avoid High Temperatures. Concentrate the product in vacuo at low temperatures (<40°C). When performing column chromatography, use a neutral support like neutral alumina instead of silica gel if acid sensitivity is observed.[8] Recrystallization is also a highly effective purification method if the product is a solid.[8]

  • Suboptimal Reagent Concentration: The reaction rate is dependent on the concentration of all three components.

    • Solution: Systematically screen reagent concentrations. A typical starting point is to use the ketone as the limiting reagent, with a moderate excess of the cyanide source (1.5-2.0 eq) and a larger excess of the ammonia source (5-10 eq).

Q2: My final product is contaminated with significant impurities. How can I identify and prevent them?

Impurity profiling is crucial for developing a robust process. The most common impurities are unreacted starting material, the cyanohydrin byproduct, and potential oligomers.

Common Impurity Potential Cause Prevention & Mitigation Strategy
1-Boc-3-azetidinone (Starting Material) Incomplete reaction; reaction stalling.Increase reaction time or temperature moderately (e.g., from 24h to 48h or from RT to 35°C). Ensure efficient stirring to overcome any solubility issues.
Tert-butyl 3-hydroxy-3-cyanoazetidine-1-carboxylate (Cyanohydrin) Insufficient ammonia/amine concentration, leading to direct cyanide attack on the ketone.Increase the molar equivalents of the ammonia source (NH₄Cl) relative to the ketone. Ensure all reagents are well-mixed before adding the cyanide source.
Hydrolyzed Product (Amide/Carboxylic Acid) Harsh pH conditions (acidic or basic) during workup or purification, leading to nitrile hydrolysis.[3]Maintain near-neutral pH during workup. Use buffered aqueous solutions. If using silica gel, consider neutralizing it with triethylamine before use.

Q3: The reaction seems to stall and does not proceed to completion, even after extended periods. What should I investigate?

A stalling reaction points to issues with reagents, catalysts (in this case, the acid/base balance), or physical parameters.

Troubleshooting_Workflow start Reaction Stalled? check_reagents Check Reagent Quality & Stoichiometry (Ketone, NaCN, NH₄Cl) start->check_reagents check_solubility Are all reagents fully dissolved? check_reagents->check_solubility Reagents OK? sol_reagents Use fresh, high-purity reagents. Verify calculations. check_reagents->sol_reagents Issue Found check_temp_ph Verify Temperature & pH check_solubility->check_temp_ph Solubility OK? sol_solubility Increase solvent volume or add a co-solvent (e.g., more water). check_solubility->sol_solubility Issue Found sol_temp_ph Adjust temperature (e.g., 30-40°C). Check pH and adjust if necessary. check_temp_ph->sol_temp_ph Issue Found

Caption: A decision workflow for troubleshooting a stalled reaction.

  • Reagent Quality: Sodium cyanide can degrade over time, especially if exposed to moisture and air. Ensure you are using fresh, high-purity reagents. The starting 1-Boc-3-azetidinone should also be pure, as impurities can inhibit the reaction.[9]

  • Solubility: If reagents are not fully dissolved, the reaction will be limited by mass transfer. Ensure vigorous stirring. If solubility is an issue in methanol, a small amount of water can be added to help dissolve the inorganic salts (NaCN and NH₄Cl).

  • Temperature: While often run at room temperature, gentle heating (e.g., to 30-40°C) can sometimes overcome the activation energy barrier without promoting significant side reactions. Monitor the reaction closely by TLC or LC-MS if you increase the temperature.

Frequently Asked Questions (FAQs)

Q: What is the specific role of the Boc protecting group, and can it be cleaved under the reaction conditions?

The Boc (tert-butoxycarbonyl) group is an acid-labile protecting group for amines.[10][11] Its primary roles are:

  • Preventing N-alkylation/acylation: It deactivates the azetidine nitrogen, preventing it from acting as a nucleophile.

  • Improving Solubility: The bulky, organic nature of the Boc group often improves the solubility of intermediates in organic solvents.

  • Stabilization: It can provide steric protection, stabilizing the molecule during transformations.[1]

The Boc group is stable to the mildly basic/neutral conditions of the Strecker reaction. It is cleaved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid, a step that would be performed after the aminonitrile is formed if the unprotected amine is desired.[7][10]

Q: Are there any specific safety precautions I should take for this reaction?

Yes, absolutely. The primary hazard is the use of sodium or potassium cyanide.

  • Cyanide Hazard: Cyanide salts are highly toxic. They react with acid to produce hydrogen cyanide (HCN) gas, which is extremely poisonous and volatile. NEVER add acid directly to a mixture containing cyanide salts. All manipulations should be performed in a well-ventilated fume hood.

  • Quenching: Any residual cyanide in the reaction mixture should be quenched before disposal. A common method is to add an excess of aqueous sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions (pH > 10) to oxidize the cyanide to the much less toxic cyanate ion.

Q: What is a typical experimental protocol for this synthesis?

The following is a representative lab-scale procedure. Optimization may be required based on your specific equipment and reagent sources.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-Boc-3-azetidinone (1.0 eq), ammonium chloride (NH₄Cl, 8.0 eq), and methanol (approx. 5-10 mL per gram of ketone).

  • Dissolution: Stir the mixture at room temperature until the solids are mostly dissolved. If needed, add a small amount of deionized water to aid dissolution of the NH₄Cl.

  • Cyanide Addition: In a separate container, dissolve sodium cyanide (NaCN, 1.8 eq) in a minimal amount of deionized water. Add this solution dropwise to the reaction mixture at room temperature over 10-15 minutes.

  • Reaction: Seal the flask and stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting ketone.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Carefully add ethyl acetate to dilute the mixture.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature below 40°C.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure product.

References

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Hodgson, D. M., Mortimer, C. L., & McKenna, J. M. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 86-89. [Link]

  • Ye, L., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(12), 3245-3249. [Link]

  • Organic Syntheses. Azetidine. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • ResearchGate. Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties | Request PDF. [Link]

  • Chinese Journal of Organic Chemistry. Synthesis of Azetidines. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Fotsing, J. R., et al. (2020). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 25(23), 5639. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Loureiro, M. A., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1696-1704. [Link]

Sources

Technical Support Center: Purification of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing purification challenges with this versatile but structurally complex building block. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield.

The unique structure of this molecule—featuring a strained azetidine ring, an acid-labile tert-butoxycarbonyl (Boc) protecting group, and a geminal amino-cyano substituted quaternary carbon—presents a distinct set of purification hurdles.[1] This guide is designed to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the purification of this compound.

Q1: My final product is a persistent oil that won't solidify. Is this normal? A: While some batches may present as a viscous oil, this is often indicative of residual solvents or impurities. The presence of even minor impurities can disrupt the crystal lattice, preventing solidification. We recommend high-vacuum drying (at <1 mmHg) at room temperature for an extended period. If it remains an oil, chromatographic purification is advised to remove contaminants.

Q2: I'm observing significant tailing or streaking of my product on the silica gel TLC plate and column. What's causing this? A: The free primary amine in your molecule is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, often irreversible, binding leads to poor peak shape (tailing) and potential product loss on the column. The solution is to add a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide, to your eluent system to neutralize the acidic sites.

Q3: My yield dropped dramatically after column chromatography. Where could I have lost my product? A: Product loss during silica gel chromatography is a common issue, primarily due to the irreversible adsorption of the basic amino-azetidine to the acidic stationary phase, as mentioned in Q2. Another potential cause is decomposition on the silica if the compound is left on the column for an extended period. To mitigate this, always use a basic modifier in your eluent and aim to complete the chromatography run as quickly as possible.

Q4: My NMR analysis shows partial or complete loss of the Boc group. When did this happen? A: The Boc group is highly sensitive to acidic conditions. Cleavage can occur during an aqueous workup if you use an acidic wash (e.g., HCl, NH₄Cl), or upon exposure to acidic media for a prolonged time. Standard silica gel is slightly acidic and can cause slow degradation of the Boc group if the chromatography run is too long. Always use neutral or basic workup conditions and consider deactivating your silica gel before use.

Q5: What are the recommended storage conditions for the purified compound? A: Due to its potential instability, the purified compound should be stored in an inert atmosphere (nitrogen or argon), sealed tightly to prevent moisture ingress, and kept in a refrigerator at 2-8°C.[2] For long-term storage, a freezer at -20°C is preferable.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common purification problems.

Observed Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Dark, Tarry Crude Product 1. Thermal Decomposition: The strained azetidine ring or the gem-amino-cyano moiety may be unstable at elevated temperatures used during solvent removal or reaction. 2. Oxidation: The primary amine is susceptible to air oxidation, especially in the presence of trace metals.Solution: 1. Concentrate the product in vacuo at a low temperature (<30°C).[3] Ensure all reaction and workup steps are performed at the recommended temperatures. 2. Conduct reactions and workups under an inert atmosphere (N₂ or Ar) to minimize oxidation.
Product Decomposes on Silica Column 1. Acid-Catalyzed Degradation: The acidic nature of silica gel can catalyze the cleavage of the Boc group or the opening of the strained azetidine ring. 2. Prolonged Contact Time: The longer the compound remains on the column, the greater the chance of decomposition.Solution: 1. Deactivate the Silica: Prepare a slurry of silica gel in your starting eluent containing 1-2% triethylamine. Let it stand for 30 minutes before packing the column. This neutralizes the acidic sites. 2. Use Alternative Stationary Phases: Consider using neutral or basic alumina, or a reverse-phase C18 column if the compound is sufficiently nonpolar. 3. Expedite Chromatography: Use flash chromatography with positive air pressure to minimize the run time.
Inseparable Impurities on TLC 1. Starting Material: Unreacted precursors may have a similar polarity to the product. 2. Byproducts: Side products, such as the hydrolyzed amide derivative (-CN -> -CONH₂), may be difficult to separate.Solution: 1. Optimize Eluent System: Systematically screen different solvent systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexanes with Et₃N). A gradient elution may be necessary. 2. Consider Derivatization: If the impurity is a starting material ketone, it can sometimes be selectively reacted out. However, this is a last resort. 3. Attempt Recrystallization: If the product is solid, recrystallization can be highly effective for removing closely related impurities.
Low Recovery After Aqueous Workup 1. Emulsion Formation: The amphiphilic nature of the molecule can lead to stable emulsions during liquid-liquid extraction. 2. Product Solubility in Aqueous Layer: The polar amine and cyano groups may impart some water solubility, leading to loss in the aqueous phase.Solution: 1. Break Emulsions: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps break emulsions. 2. Minimize Aqueous Solubility: Use brine for all aqueous washes. Back-extract the aqueous layers with your organic solvent (e.g., Ethyl Acetate or DCM) to recover any dissolved product.

Section 3: Detailed Purification Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to maximize purity and recovery by addressing the basicity of the amine and the lability of the Boc group.

Materials:

  • Silica gel (230-400 mesh)

  • Triethylamine (Et₃N)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes

  • Crude this compound

  • Glass column, flasks, and TLC supplies

Procedure:

  • Eluent Preparation: Prepare your chosen eluent system (e.g., 95:5 DCM/MeOH or 50:50 EtOAc/Hexanes) and add 1% v/v triethylamine . This is the most critical step to prevent streaking and product loss.

  • Silica Slurry Preparation (Deactivation): In a beaker, add the required amount of silica gel. Add the Et₃N-containing eluent and stir to create a uniform slurry. Let this stand for at least 15 minutes to allow the triethylamine to neutralize the silica surface.

  • Column Packing: Pour the slurry into your column and use positive pressure or tapping to pack an even bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or MeOH). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column bed.

  • Elution: Begin eluting the column with your Et₃N-modified solvent system. Use positive air pressure to maintain a steady and reasonably fast flow rate. A run time of 20-30 minutes is ideal.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC. Ensure your TLC developing chamber also uses the Et₃N-modified eluent.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure at a bath temperature below 30°C. The residual triethylamine is volatile and will be removed along with the eluent.

Protocol 2: Recrystallization

If your product is a solid or can be induced to crystallize, this method can provide material of very high purity.

Procedure:

  • Solvent Screening: In small vials, test the solubility of your crude product (~10 mg) in various solvents (e.g., ethyl acetate, isopropyl alcohol, acetonitrile, toluene, heptane) at room temperature and upon heating. An ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot.

  • Dissolution: In a flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained at the boiling point.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 30 minutes to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Dry the crystals under high vacuum.

Section 4: Visualized Workflows

The following diagrams illustrate the decision-making process and the experimental workflow for successful purification.

PurificationDecisionTree start Crude Product Analysis tlc Run TLC in DCM/MeOH + 1% Et3N start->tlc single_spot Clean single spot? tlc->single_spot Analyze Plate appearance Is the crude a solid or oil? recrystallize Attempt Recrystallization (Protocol 2) appearance->recrystallize Solid chromatography Proceed to Chromatography (Protocol 1) appearance->chromatography Oil single_spot->appearance Yes streaking Severe streaking? single_spot->streaking No streaking->chromatography No deactivate Ensure Silica is Deactivated (1-2% Et3N in eluent) streaking->deactivate Yes solid Solid oil Oil finish Pure Product recrystallize->finish chromatography->finish deactivate->chromatography

Caption: Decision tree for selecting the appropriate purification method.

ChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_isolation Isolation crude Crude Material load Dry Load Sample crude->load eluent Prepare Eluent (+1% Et3N) slurry Prepare Silica Slurry (Deactivation) eluent->slurry pack Pack Column slurry->pack pack->load run Elute Column load->run collect Collect & Monitor Fractions (TLC) run->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvents (<30°C) combine->evaporate product Pure Product evaporate->product

Caption: Step-by-step workflow for optimized flash column chromatography.

Section 5: References

  • Organic Syntheses. A fritted chromatography column.... [Link]

  • MySkinRecipes. tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate. [Link]

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids.... [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

  • MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize their experimental outcomes. The inherent ring strain of the azetidine core, coupled with the reactivity of the amino and cyano functionalities, presents unique challenges that require careful consideration.[1][2][3] This resource provides in-depth, field-proven insights to ensure the successful and efficient synthesis of this critical building block.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems that may arise during the synthesis of this compound, which is often prepared via a Strecker-type reaction from N-Boc-3-azetidinone.[4][5][6]

Question 1: Why is my yield of this compound unexpectedly low?

Possible Causes & Solutions:

  • Incomplete formation of the imine intermediate: The initial step of the Strecker reaction, the formation of an imine from N-Boc-3-azetidinone and an ammonia source, is crucial.[4][6]

    • Causality: Insufficient removal of water can shift the equilibrium back towards the starting materials.

    • Troubleshooting:

      • Azeotropic Removal of Water: If using a solvent like toluene, ensure your Dean-Stark trap is functioning correctly to effectively remove water.

      • Drying Agents: The use of molecular sieves (3Å or 4Å) can help to sequester water in situ.

      • Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to drive the equilibrium towards the imine. Monitor the reaction by TLC or ¹H NMR to determine the optimal reaction time.

  • Inefficient cyanide addition: The nucleophilic addition of cyanide to the imine is the key C-C bond-forming step.

    • Causality: The reactivity of the cyanide source and the electrophilicity of the imine are critical.

    • Troubleshooting:

      • Cyanide Source: Trimethylsilyl cyanide (TMSCN) is often more effective than alkali metal cyanides (e.g., NaCN, KCN) due to its better solubility in organic solvents and the activation of the imine by the silyl group. If using alkali metal cyanides, the addition of a phase-transfer catalyst may improve results.

      • Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid (e.g., ZnCl₂, Ti(OiPr)₄) can enhance the electrophilicity of the imine, promoting cyanide addition.

  • Product Degradation: The target molecule can be sensitive to harsh reaction conditions.

    • Causality: The strained azetidine ring can be susceptible to ring-opening under strongly acidic or basic conditions, or at elevated temperatures.[1][2]

    • Troubleshooting:

      • Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating during the reaction and work-up.

      • pH Control: During the aqueous work-up, carefully neutralize the reaction mixture. Use a buffered solution if necessary to avoid extremes of pH.

Question 2: I'm observing an unexpected peak in my NMR/LC-MS analysis. What could it be?

Common Side Products and Their Identification:

Side Product Potential Cause Diagnostic Signals (¹H NMR) Diagnostic Signal (MS) Mitigation Strategy
N-Boc-3-hydroxy-3-cyanoazetidine Incomplete imine formation followed by cyanide addition to the ketone.Absence of the amino group protons. Presence of a hydroxyl proton signal.M+1 peak corresponding to the cyanohydrin.Ensure complete imine formation as described in Question 1.
Dimerized Products Reaction of the product amine with unreacted imine intermediate.Complex multiplet signals in the aliphatic region.M+1 peak corresponding to the dimer.Use a slight excess of the cyanide source to ensure rapid trapping of the imine.
Ring-Opened Products Harsh reaction or work-up conditions (e.g., strong acid/base, high temperature).Appearance of signals corresponding to an acyclic amine.M+1 peak corresponding to the hydrolyzed, ring-opened product.Maintain careful control over temperature and pH throughout the process.
Over-alkylation Products If using an alkylating agent in a subsequent step.Additional signals corresponding to the alkyl group on the amino nitrogen.M+1 peak corresponding to the N-alkylated product.Use a stoichiometric amount of the alkylating agent and monitor the reaction closely.
Question 3: How can I effectively purify this compound from the reaction mixture?

Purification Strategy:

  • Initial Work-up:

    • Quench the reaction carefully with water or a saturated aqueous solution of a mild base like sodium bicarbonate to neutralize any remaining acid.

    • Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with brine to remove water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography:

    • Flash Column Chromatography on silica gel is the most common method for purification.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically effective. The polarity can be fine-tuned based on TLC analysis.

    • TLC Visualization: The product can be visualized using a potassium permanganate stain or by charring with a p-anisaldehyde solution.

II. Frequently Asked Questions (FAQs)

What is the optimal starting material for this synthesis?

The most common and commercially available starting material is N-Boc-3-azetidinone .[7][8] It is crucial to ensure the purity of this starting material, as impurities can lead to side reactions and complicate purification.

What are the critical process parameters to minimize side product formation?
  • Stoichiometry: Precise control over the stoichiometry of reagents is essential. A slight excess of the ammonia source and cyanide reagent can help drive the reaction to completion and minimize the formation of the cyanohydrin side product.

  • Temperature: The reaction is typically run at or below room temperature. Excursions to higher temperatures can promote side reactions and decomposition.

  • Reaction Time: Monitor the reaction progress by an appropriate analytical technique (TLC, LC-MS, or NMR) to determine the point of maximum conversion and avoid prolonged reaction times that could lead to product degradation.

How can I confirm the structure and purity of my final product?

A combination of analytical techniques should be employed:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (LC-MS or HRMS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., nitrile C≡N stretch, amine N-H stretch, and carbamate C=O stretch).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

III. Visualizing the Reaction and Troubleshooting

The Synthetic Pathway and Potential Side Reactions

The following diagram illustrates the intended synthetic route via the Strecker reaction and highlights the key side reactions that can occur.

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions N-Boc-3-azetidinone N-Boc-3-azetidinone Imine Imine Intermediate N-Boc-3-azetidinone->Imine + NH3 - H2O Cyanohydrin N-Boc-3-hydroxy-3-cyanoazetidine N-Boc-3-azetidinone->Cyanohydrin + CN- (incomplete imine formation) Product This compound Imine->Product + CN- Dimer Dimerized Product Imine->Dimer + Product (amine) RingOpened Ring-Opened Product Product->RingOpened Harsh Conditions G start Low Yield or Impure Product check_sm Analyze Starting Material Purity start->check_sm check_imine Incomplete Imine Formation? check_sm->check_imine [Pure] action_sm Purify Starting Material check_sm->action_sm [Impure] check_cyanide Inefficient Cyanide Addition? check_imine->check_cyanide [No] action_imine Optimize Water Removal (Dean-Stark, Mol. Sieves) check_imine->action_imine [Yes] check_degradation Product Degradation? check_cyanide->check_degradation [No] action_cyanide Use TMSCN or Lewis Acid Catalyst check_cyanide->action_cyanide [Yes] action_degradation Control Temperature and pH check_degradation->action_degradation [Yes] end Successful Synthesis check_degradation->end [No] action_sm->start action_imine->start action_cyanide->start action_degradation->start

Sources

Technical Support Center: Optimization of Reaction Conditions for the Cyanation of 3-Aminoazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the optimization of the cyanation of 3-aminoazetidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful synthesis of 3-cyanoazetidine derivatives.

The 3-aminoazetidine scaffold is a valuable building block in medicinal chemistry due to its unique three-dimensional structure and ability to modulate physicochemical properties. However, the inherent ring strain of the four-membered azetidine ring presents specific challenges during chemical manipulations, particularly in reactions like cyanation. This guide provides a framework for understanding and overcoming these challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise when planning the cyanation of 3-aminoazetidine.

Q1: Is it possible to directly cyanate the primary amino group of 3-aminoazetidine without a protecting group?

While direct cyanation of primary amines is possible, for 3-aminoazetidine, it is highly discouraged. The primary amine is nucleophilic, but the azetidine ring itself is susceptible to side reactions, especially with harsh cyanating agents. A significant risk is the von Braun reaction, where reagents like cyanogen bromide can lead to the cleavage of the azetidine ring, resulting in a mixture of undesired brominated cyanamides.[1][2]

Q2: What is the recommended strategy for the cyanation of 3-aminoazetidine?

A protection-cyanation-deprotection strategy is the most reliable approach. This involves:

  • Protection: The secondary amine of the azetidine ring should be protected with a suitable group, most commonly the tert-butoxycarbonyl (Boc) group. This enhances the stability of the azetidine ring and prevents side reactions.

  • Cyanation: The primary amino group of the N-Boc-3-aminoazetidine is then cyanated using a mild and selective cyanating agent.

  • Deprotection: The Boc group is subsequently removed under acidic conditions to yield the desired 3-amino-3-cyanoazetidine or its salt.

Q3: Which protecting group is most suitable for the azetidine nitrogen?

The tert-butoxycarbonyl (Boc) group is highly recommended. It is easily installed and can be removed under acidic conditions that are often compatible with the cyano group and the azetidine ring.[3][4] The Boc group also provides steric bulk, which can help to stabilize the strained ring.

Q4: What are the best cyanating agents to use for this reaction?

Given the sensitivity of the azetidine ring, harsh and highly reactive cyanating agents like cyanogen bromide should be avoided. Milder, electrophilic cyanating agents are preferred. Some excellent choices include:

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): This is a stable, crystalline solid that acts as an electrophilic cyanide source and is a safer alternative to cyanogen halides.[2][5][6]

  • 1-Cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP): CDAP is another effective and water-soluble cyanylating reagent that offers high reactivity under mild conditions.[7][8]

  • Diphenyl cyanocarbonimidate: This reagent can also be used for the cyanation of primary amines.

Q5: What are the typical reaction conditions for the cyanation and deprotection steps?

  • Cyanation: The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or acetonitrile (MeCN) at or below room temperature. The presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often required to neutralize the acid generated during the reaction.

  • Deprotection: The Boc group is commonly removed using strong acids such as trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[7][9][10] These conditions are generally effective and fast, often proceeding at room temperature.[1][2]

II. Troubleshooting Guide

Even with a well-designed protocol, unexpected issues can arise. This section provides a guide to identifying and resolving common problems encountered during the cyanation of 3-aminoazetidine.

Problem Probable Cause(s) Solution(s)
Low or no yield of the desired product 1. Inefficient protection of the azetidine nitrogen: Incomplete Boc protection leaves the ring susceptible to side reactions. 2. Decomposition of the cyanating agent: Some cyanating agents are moisture-sensitive. 3. Suboptimal reaction temperature: The reaction may be too slow at low temperatures or lead to decomposition at higher temperatures.1. Ensure complete Boc protection by monitoring the reaction with TLC or LC-MS and purify the N-Boc-3-aminoazetidine before proceeding. 2. Use freshly opened or properly stored cyanating agents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature.
Formation of multiple products 1. Ring-opening of the azetidine: This is a major concern, especially with harsher cyanating agents.[1][2] 2. Over-cyanation or side reactions with the primary amine. 3. Incomplete Boc protection leading to reactions at the azetidine nitrogen. 1. Switch to a milder cyanating agent like NCTS or CDAP.[5][8] Ensure the reaction is performed at a low temperature. 2. Use stoichiometric amounts of the cyanating agent and monitor the reaction progress closely to avoid prolonged reaction times. 3. Confirm the purity of the N-Boc-3-aminoazetidine starting material.
Recovery of starting material 1. Insufficient activation by the cyanating agent. 2. Reaction temperature is too low. 3. Presence of quenching impurities. 1. Increase the equivalents of the cyanating agent slightly (e.g., from 1.1 to 1.5 equivalents). 2. Gradually increase the reaction temperature, for example, from 0 °C to room temperature over several hours. 3. Ensure all reagents and solvents are pure and dry.
Difficulty in purifying the final product 1. Formation of closely related byproducts. 2. The product is highly polar or water-soluble. 1. Optimize the reaction conditions to minimize side product formation. Utilize high-resolution chromatography techniques for purification. 2. Consider converting the final product to a salt (e.g., hydrochloride) to facilitate isolation and purification by crystallization.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments in the synthesis of 3-cyanoazetidine.

Protocol 1: Synthesis of N-Boc-3-aminoazetidine

This protocol describes the protection of the azetidine nitrogen of 3-aminoazetidine dihydrochloride.

Materials:

  • 3-Aminoazetidine dihydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 3-aminoazetidine dihydrochloride (1.0 eq) in DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add TEA (2.2 eq) dropwise to the suspension.

  • In a separate flask, dissolve Boc₂O (1.1 eq) in DCM.

  • Add the Boc₂O solution to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-aminoazetidine.

Protocol 2: Cyanation of N-Boc-3-aminoazetidine using NCTS

This protocol details the cyanation of the primary amino group using a mild cyanating agent.

Materials:

  • N-Boc-3-aminoazetidine

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

Procedure:

  • Dissolve N-Boc-3-aminoazetidine (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add TEA (1.5 eq).

  • Cool the solution to 0 °C.

  • Add NCTS (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Stir for an additional 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield N-Boc-3-cyanoazetidine.

Protocol 3: Deprotection of N-Boc-3-cyanoazetidine

This protocol describes the removal of the Boc protecting group to yield the final product.

Materials:

  • N-Boc-3-cyanoazetidine

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (if using TFA)

  • Diethyl ether

Procedure (using HCl in Dioxane):

  • Dissolve N-Boc-3-cyanoazetidine (1.0 eq) in a minimal amount of methanol or ethyl acetate.

  • Cool the solution to 0 °C.

  • Add 4M HCl in 1,4-dioxane (2-3 eq) dropwise.[1][7][9]

  • Stir the reaction at room temperature for 1-2 hours. A precipitate of the hydrochloride salt may form.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, add diethyl ether to precipitate the product fully.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 3-cyanoazetidine hydrochloride.

IV. Visualization of Workflows

Decision Workflow for Cyanation Method Selection

Cyanation_Method_Selection start Start: Cyanation of 3-Aminoazetidine protect Is the azetidine nitrogen protected? start->protect no_protect No protect->no_protect yes_protect Yes protect->yes_protect boc_protect Protect with Boc group (See Protocol 1) no_protect->boc_protect proceed_cyanation Proceed to Cyanation yes_protect->proceed_cyanation boc_protect->proceed_cyanation reagent_choice Choose Cyanating Agent proceed_cyanation->reagent_choice harsh_reagent Harsh Reagent (e.g., CNBr) reagent_choice->harsh_reagent mild_reagent Mild Reagent (e.g., NCTS, CDAP) reagent_choice->mild_reagent risk High risk of ring-opening! harsh_reagent->risk recommended Recommended Path mild_reagent->recommended cyanation_step Perform Cyanation (See Protocol 2) recommended->cyanation_step deprotection Deprotect Boc group (See Protocol 3) cyanation_step->deprotection product Final Product: 3-Cyanoazetidine deprotection->product

Caption: Decision workflow for selecting an appropriate cyanation method.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low Yield of Cyanated Product check_sm Analyze crude reaction mixture (LC-MS, NMR) start->check_sm sm_recovered Mainly Starting Material Recovered? check_sm->sm_recovered multiple_products Multiple Products Observed? sm_recovered->multiple_products No degradation Baseline/Unidentified Products? multiple_products->degradation No

Caption: Troubleshooting flowchart for addressing low reaction yields.

V. References

  • Functionalization of azetidine, pyrrolidine, piperidine, and azepane... ResearchGate. Available at: [Link]

  • Boc Deprotection - HCl. Common Organic Chemistry. Available at: [Link]

  • A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Organic Chemistry Portal. Available at: [Link]

  • Reaction of azetidines with cyanogen bromide (von Braun reaction). ResearchGate. Available at: [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. Available at: [Link]

  • N-Cyano-N-phenyl-p-toluenesulfonamide | Request PDF. ResearchGate. Available at: [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC - NIH. Available at: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

Sources

Removal of Boc protecting group from Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Boc Deprotection of Azetidine Derivatives

Guide ID: AZ-Boc-Deprotection-001 Topic: Removal of Boc Protecting Group from Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate Senior Application Scientist: Dr. Gemini

Introduction: Navigating the Deprotection of a Strained Heterocycle

Welcome to the technical support guide for the deprotection of this compound. This molecule is a valuable building block in medicinal chemistry, prized for its compact, three-dimensional azetidine scaffold.[1] The tert-butyloxycarbonyl (Boc) group is a robust and reliable protecting group for the ring nitrogen, stable to a wide range of conditions.[2] However, its removal, while conceptually straightforward, presents unique challenges due to the inherent characteristics of the substrate:

  • Ring Strain: The four-membered azetidine ring, while more stable than an aziridine, possesses significant ring strain.

  • Acid-Sensitive Cyano Group: The geminal amino-cyano moiety (an α-aminonitrile) can be susceptible to hydrolysis under harsh acidic conditions, potentially leading to the formation of an amide or carboxylic acid byproduct.[3][4]

This guide provides a comprehensive overview of deprotection strategies, detailed protocols, and a troubleshooting framework to help you successfully obtain the desired 3-amino-3-cyanoazetidine product with high purity and yield.

Core Mechanism: The "Why" of Acid-Catalyzed Boc Removal

Understanding the mechanism is critical for troubleshooting and optimization. The acid-catalyzed removal of a Boc group is not a simple hydrolysis; it's a fragmentation process.[5][6]

  • Protonation: The process begins with the protonation of the carbamate oxygen by a strong acid (e.g., TFA, HCl).[2][6]

  • Fragmentation: This protonation weakens the C-O bond, leading to fragmentation. This generates a stable tert-butyl cation and an unstable carbamic acid intermediate.[2][5]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas (CO₂) and the free, protonated amine.[6]

The generation of the highly reactive tert-butyl cation is the primary source of potential side reactions, a crucial point we will address in the troubleshooting section.[7][8]

Boc_Deprotection_Mechanism cluster_main Acid-Catalyzed Boc Deprotection BocN Boc-Protected Amine H_plus + H⁺ Protonated Protonated Carbamate H_plus->Protonated 1. Protonation Fragment Fragmentation Protonated->Fragment 2. C-O Cleavage CarbamicAcid Carbamic Acid (Unstable) Fragment->CarbamicAcid tBu_cation tert-Butyl Cation Fragment->tBu_cation Decarbox Decarboxylation CarbamicAcid->Decarbox 3. Spontaneous FreeAmine Free Amine (Salt) Decarbox->FreeAmine CO2 CO₂ (gas) Decarbox->CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

Method Selection: Choosing Your Deprotection Strategy

The choice of reagent is a critical decision that depends on the stability of your downstream compounds and the scale of your reaction.[2] While Trifluoroacetic Acid (TFA) is a common choice, its harshness can be detrimental. Hydrochloric acid (HCl) offers a milder, often more practical alternative.

MethodReagents / ConditionsAvg. TimeTemp.Key AdvantagesKey Disadvantages
Standard Strong Acid 20-50% TFA in Dichloromethane (DCM)[2][9]0.5 - 2 hRTHighly effective, fast, and volatile reagents are easy to remove.[2]Corrosive, toxic, and can promote side reactions or degradation of the cyano group.[7]
Milder Strong Acid 4M HCl in Dioxane or Ethyl Acetate[2][10]1 - 4 hRTCost-effective; product often precipitates as the HCl salt, aiding purification.[11]Dioxane is a hazardous solvent; reaction can be slower than with TFA.[12]
"Green" Thermal Method Refluxing Water (H₂O)[13][14]10-20 min100 °CEnvironmentally benign, no strong acid required.[14]Requires heating, which may not be suitable for all substrates.
Mild Lewis Acid Zinc Bromide (ZnBr₂) in DCM[9][15]12-24 hRTUseful for substrates with other acid-labile groups.Slower reaction time and requires an inorganic reagent.[9]

Detailed Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This is the most common and often fastest method, but requires careful monitoring to prevent degradation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected azetidine (1.0 equiv.) in DCM (to make a ~0.1 M solution) in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (4-10 equiv., typically 25% v/v) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitor the reaction closely by TLC or LC-MS every 30 minutes. Upon consumption of the starting material, proceed immediately to the next step.

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the DCM and excess TFA. Note: Use a cold trap and ensure your vacuum pump is compatible with acidic vapors.[16]

  • To remove residual TFA, co-evaporate the residue with a solvent like toluene or isopropanol (x2).[7][16]

  • For isolation of the free amine, carefully dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the acid.[11][17]

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is an excellent alternative to TFA and often provides the product as a crystalline hydrochloride salt, which can be isolated directly.[10]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether or MTBE

Procedure:

  • Suspend or dissolve the Boc-protected azetidine (1.0 equiv.) in a minimal amount of a suitable co-solvent (like methanol or ethyl acetate) if necessary, or use the HCl solution directly.

  • Add the 4M solution of HCl in 1,4-dioxane (5-10 equiv.) to the substrate.

  • Stir the mixture at room temperature for 1-4 hours.[11]

  • Monitor the reaction by TLC or LC-MS. Often, the product will precipitate out of the solution as the hydrochloride salt.[2][11]

  • Upon completion, if a precipitate has formed, collect the solid by filtration.

  • Wash the collected solid with cold diethyl ether or MTBE to remove non-polar impurities.[11]

  • Dry the solid under high vacuum to obtain the pure 3-amino-3-cyanoazetidine dihydrochloride salt.

  • If the free base is required, the salt can be suspended in an appropriate solvent and neutralized with a suitable base.

Troubleshooting Guide & FAQs

Troubleshooting_Workflow Start Problem Encountered during Deprotection Incomplete Incomplete Reaction or Low Yield Start->Incomplete SideProducts Unexpected Byproducts Observed Start->SideProducts WorkupIssue Difficult Work-up or Isolation Start->WorkupIssue Cause_Acid Cause: Insufficient Acid/Time Incomplete->Cause_Acid Cause_Steric Cause: Steric Hindrance Incomplete->Cause_Steric Cause_tBu Cause: tert-Butylation SideProducts->Cause_tBu Cause_Cyano Cause: Cyano Group Hydrolysis SideProducts->Cause_Cyano Cause_TFA Cause: Residual TFA WorkupIssue->Cause_TFA Cause_Salt Cause: Product is an Amine Salt WorkupIssue->Cause_Salt Sol_Acid Solution: - Increase acid conc. - Extend reaction time - Gentle warming (monitor closely!) Cause_Acid->Sol_Acid Sol_Steric Solution: - Switch to a stronger acid system (e.g., HCl to TFA) - Increase temperature cautiously Cause_Steric->Sol_Steric Sol_tBu Solution: - Add a scavenger (e.g., TIS, Thioanisole) - Use milder conditions Cause_tBu->Sol_tBu Sol_Cyano Solution: - Use milder conditions (HCl instead of TFA) - Strictly monitor time; do not overheat - Avoid aqueous work-up until acid is removed Cause_Cyano->Sol_Cyano Sol_TFA Solution: - Co-evaporate with toluene/IPA - Use ion-exchange resin (e.g., Amberlyst) Cause_TFA->Sol_TFA Sol_Salt Solution: - Isolate as the salt (often cleaner) - For free base: careful neutralization with aq. NaHCO₃ or K₂CO₃ and extract Cause_Salt->Sol_Salt

Caption: Troubleshooting workflow for common Boc deprotection issues.

Q1: My deprotection reaction is sluggish or incomplete. What's going wrong?

A1: This is a common issue that can stem from a few sources.[10]

  • Insufficient Acid: The stoichiometry of the acid may be too low, especially if your substrate or solvent contains basic impurities. Try increasing the equivalents or concentration of the acid.[10]

  • Reaction Time/Temperature: Deprotections can be slower than anticipated, especially with milder reagents like HCl.[10] Increase the reaction time and continue to monitor. Gentle warming (e.g., to 40°C) can be effective but significantly increases the risk of cyano group hydrolysis, so it should be used as a last resort and monitored very carefully.[10]

  • Steric Hindrance: While less common for this specific substrate, bulky neighboring groups can slow the reaction.[7][10] Switching to a more potent deprotecting agent like neat TFA may be necessary.

Q2: I see a new, higher molecular weight peak in my LC-MS. What is it?

A2: You are likely observing a tert-butylation side product. The tert-butyl cation generated during the reaction is a potent electrophile and can alkylate nucleophiles.[7][8] In this case, the most likely nucleophile is the newly deprotected primary amine of another product molecule.

  • Solution: The most effective strategy is to add a "scavenger" to your reaction mixture.[7] A scavenger is a nucleophile designed to trap the tert-butyl cation before it can react with your product. A common and effective scavenger is Triisopropylsilane (TIS) , typically added at 2.5-5% (v/v) along with the acid.[7]

Q3: My product purity is low, and I suspect the cyano group is reacting. How can I prevent this?

A3: The cyano group can hydrolyze under strong acidic conditions to form a primary amide (-CONH₂) and subsequently a carboxylic acid (-COOH).[3][4]

  • Solution:

    • Use Milder Conditions: Switch from TFA to 4M HCl in dioxane, which is generally less harsh.

    • Strict Time Control: Do not let the reaction run for an extended period after the starting material has been consumed. Quench or work up the reaction as soon as it is complete.

    • Avoid Heat: Do not heat the reaction unless absolutely necessary to overcome an incomplete reaction.

Q4: How do I completely remove residual TFA from my product? My NMR looks messy.

A4: TFA is high-boiling and can be difficult to remove completely by simple evaporation, often leaving the product as a sticky TFA salt.[16]

  • Solution:

    • Co-evaporation: After the initial concentration, add a non-polar solvent with a reasonably high boiling point, such as toluene or isopropanol, and evaporate again.[7][16] Repeating this process 2-3 times is highly effective.

    • Basic Wash: If your product is stable and soluble in an organic solvent, a wash with a mild aqueous base like saturated NaHCO₃ will convert the TFA salt to the free amine and sodium trifluoroacetate, which is water-soluble.[17]

    • Solid Phase Extraction: For stubborn cases, passing a solution of the product through a basic resin (like Amberlyst A21) can effectively remove the acid.[17]

References

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Total Synthesis. Available at: [Link]

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Common Organic Chemistry. Available at: [Link]

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. YouTube. Available at: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Alternative Methods for Boc Deprotection : r/chemistry. Reddit. Available at: [Link]

  • Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Reddit. Available at: [Link]

  • Boc De-protection : r/Chempros. Reddit. Available at: [Link]

  • How can we do the deprotection of boc-amino acids using hcl ? ResearchGate. Available at: [Link]

  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. ACS Publications. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. Available at: [Link]

  • BOC deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

  • Deprotection of N-Boc group present in amino acids and other derivatives. ResearchGate. Available at: [Link]

  • N-Terminal Deprotection. Aapptec Peptides. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. Available at: [Link]

  • 3-aminoazetidine, its salts and intermediates of synthesis. Google Patents.
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • 21.5. Hydrolysis of nitriles. Lumen Learning. Available at: [Link]

Sources

Navigating the Stereochemical Maze: A Troubleshooting Guide to Diastereoselective 3-Substituted Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Support Center for Researchers and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its unique conformational properties and ability to project substituents into distinct vectors of chemical space have made it a sought-after component in the design of novel therapeutics. However, the synthesis of 3-substituted azetidines, particularly with control over diastereoselectivity, presents a significant synthetic challenge. The inherent ring strain and the nuanced interplay of steric and electronic effects can often lead to mixtures of diastereomers, complicating purification and hindering the development of stereochemically pure drug candidates.[1][2][3]

This technical support center provides a comprehensive troubleshooting guide for scientists encountering difficulties in controlling the diastereoselectivity of their 3-substituted azetidine syntheses. Drawing upon established literature and mechanistic principles, we will address common issues in a question-and-answer format, offering actionable insights and detailed protocols to steer your research toward the desired stereochemical outcome.

Frequently Asked Questions (FAQs) in Diastereoselective Azetidine Synthesis

Question 1: My reaction is producing a nearly 1:1 mixture of cis and trans diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?

Answer: A non-selective reaction is often an indication that the transition states leading to the two diastereomers are very close in energy. To address this, a systematic evaluation of the reaction parameters is crucial. The key factors influencing diastereoselectivity in 3-substituted azetidine synthesis are:

  • The Nature of the Ring-Closing Step: The mechanism of cyclization is paramount. Whether the reaction proceeds through an SN2 pathway, a Michael addition, or another mechanism will dictate the geometry of the transition state. Understanding the operative mechanism is the first step in rationally influencing the stereochemical outcome.

  • Steric Hindrance: The relative size of the substituents on the forming ring can create a steric bias in the transition state. Larger groups will prefer to occupy pseudo-equatorial positions to minimize gauche interactions, thus favoring the formation of one diastereomer over the other. Consider modifying the steric bulk of protecting groups or non-essential substituents to amplify this effect.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction pathway and the stability of the transition states. Aprotic polar solvents like DMF or DMSO can favor SN2 reactions, while non-polar solvents like toluene or hexanes might favor other pathways. A solvent screen is often a valuable empirical first step in optimization.[4]

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. According to the Eyring equation, the difference in activation energies between the two diastereomeric transition states will have a more pronounced effect on the product ratio at lower temperatures.

  • Counterion/Lewis Acid Effects: In reactions involving charged intermediates, the nature of the counterion can influence the geometry of the transition state through ion pairing or chelation control. The addition of Lewis acids can also enforce a more rigid conformation, leading to higher diastereoselectivity.[5][6][7]

Question 2: I am attempting a synthesis via intramolecular cyclization of a γ-amino alcohol derivative. How can I favor the formation of the trans isomer?

Answer: The intramolecular cyclization of γ-amino alcohols, often proceeding through the activation of the alcohol as a leaving group (e.g., tosylate, mesylate), is a common route to 3-hydroxyazetidines and their derivatives. To favor the trans isomer, the goal is to encourage a transition state that minimizes steric clashes.

Consider the following strategies:

  • Choice of Base: The choice of base can be critical. A bulky, non-nucleophilic base, such as potassium tert-butoxide or DBU, can deprotonate the amine with minimal interference, allowing the subsequent intramolecular SN2 reaction to proceed through a less sterically hindered pathway that often leads to the trans product.

  • Protecting Group Strategy: The nature of the nitrogen protecting group (PG) plays a significant role. A bulky protecting group, such as a triphenylmethyl (trityl) or di-tert-butylsilyl (DTBS) group, can create a strong steric bias, forcing the substituents into a conformation that favors the formation of the trans product upon cyclization.

For a detailed exploration of protecting group effects in azetidine synthesis, the work of Couty and co-workers provides valuable insights.

Troubleshooting Guide: Common Issues and Solutions

Scenario 1: Low Diastereoselectivity in the [2+2] Cycloaddition of an Imine and a Ketene

Problem: You are performing a Staudinger cycloaddition to synthesize a β-lactam as a precursor to your 3-substituted azetidine, but the reaction yields a poor diastereomeric ratio.

Analysis and Solution: The stereochemical outcome of the Staudinger cycloaddition is determined by the geometry of the imine and the mode of addition of the ketene. The reaction can proceed through either a concerted or a stepwise pathway, and the diastereoselectivity is often dependent on the specific substrates and reaction conditions.[8]

Troubleshooting Steps:

  • Imine Geometry: Ensure the geometry of your imine is well-defined. For many substrates, the (E)-imine is thermodynamically favored. However, under certain conditions, isomerization to the (Z)-imine can occur, leading to a mixture of diastereomers. Consider purification of the imine immediately before use.

  • Ketene Generation: The method of ketene generation can influence its reactivity and selectivity. Ketenes generated in situ from acyl chlorides and a tertiary amine are common. The choice of amine can be critical; a hindered base like triethylamine or Hünig's base (DIPEA) is often preferred.

  • Solvent Polarity: The polarity of the solvent can influence the reaction mechanism. Non-polar solvents, such as dichloromethane or toluene, often favor a more concerted-like pathway, which can lead to higher diastereoselectivity. In contrast, polar solvents can stabilize zwitterionic intermediates, potentially allowing for bond rotation and loss of stereochemical information.[8]

  • Chiral Auxiliaries: The use of a chiral auxiliary on either the imine or the ketene is a powerful strategy to induce high diastereoselectivity.[9][10][11][12] Evans auxiliaries or other well-established chiral auxiliaries can be employed to direct the approach of the reaction partners.

Illustrative Workflow for Optimizing a Staudinger Cycloaddition

G A γ-Amino Alcohol B Activation of OH (e.g., MsCl, Et3N) A->B C γ-Amino Mesylate B->C D Intramolecular Cyclization (Base, Heat) C->D E 3-Substituted Azetidine D->E

Sources

Technical Support Center: Preventing Racemization During the Synthesis of Chiral Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the stereoselective synthesis of chiral azetidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity in this critical class of molecules. Azetidines are not only valuable synthetic intermediates but are also core structural motifs in numerous bioactive compounds and pharmaceuticals.[1][2][3] Preserving their chirality during synthesis is paramount to ensuring their desired biological activity and therapeutic efficacy.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges associated with racemization during the synthesis of chiral azetidines.

I. Understanding the Root Causes of Racemization

Racemization during the synthesis of chiral azetidines often stems from the deprotonation of a stereogenic center, which leads to the formation of a planar, achiral intermediate like an enolate or an imine.[4] Subsequent reprotonation can then occur from either face, resulting in a loss of enantiomeric purity. Key factors that contribute to this undesirable outcome include:

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for deprotonation and, in some cases, pyramidal inversion of nitrogen-containing intermediates.[4]

  • Harsh Bases: Strong, non-hindered bases can readily abstract protons from stereogenic centers, particularly those adjacent to activating groups.

  • Acidic Protons: The presence of electron-withdrawing groups (e.g., esters, ketones) can increase the acidity of adjacent protons, making them more susceptible to abstraction.

  • Prolonged Reaction Times: Extended reaction times increase the likelihood of racemization, especially under conditions that favor equilibrium between enantiomers.

II. Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Racemization During Intramolecular Cyclization

Symptom: You are synthesizing a chiral azetidine via intramolecular cyclization of a linear precursor, but the final product shows significant loss of enantiomeric excess (ee%).

Possible Cause: The base used to facilitate the cyclization is deprotonating the stereogenic center, leading to racemization.[4]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Reducing the temperature can significantly slow down the rate of racemization. It is advisable to conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.[4]

  • Change the Base: Switch from a strong, non-hindered base (e.g., sodium ethoxide) to a weaker, sterically hindered organic base.

BaseSolventTemperature (°C)Enantiomeric Excess (ee%)
Sodium EthoxideEthanol8045%
Sodium EthoxideEthanol2570%
TriethylamineDCM2592%
DIPEADCM2595%
2,6-LutidineTHF0>98%

This table illustrates the impact of base and temperature on the enantiomeric excess of a model intramolecular cyclization reaction. Data is illustrative.

  • Protecting Group Strategy: The choice of the nitrogen-protecting group can influence the stability of the adjacent chiral center. Electron-withdrawing groups can increase the acidity of the α-proton. Consider using a bulky protecting group to sterically hinder the approach of a base. The 9-(9-phenylfluorenyl) (Pf) group has proven effective in preventing racemization in α-amino compounds.[4]

Issue 2: Racemization of an α-Amino Ester Precursor

Symptom: The chiral center alpha to an ester group in your linear azetidine precursor is racemizing before or during cyclization.

Possible Cause: The α-proton is being abstracted due to its heightened acidity from the adjacent ester group, particularly in the presence of a base or upon heating.

Troubleshooting Steps:

  • Milder Reaction Conditions: Avoid harsh bases and high temperatures. If a base is necessary, opt for a non-nucleophilic, hindered base.

  • Alternative Synthetic Route: Consider a synthetic strategy that circumvents the formation of a potentially labile α-amino ester. For instance, an asymmetric reductive amination approach to form the azetidine ring can be highly enantioselective.

  • Protecting Group Modification: As with intramolecular cyclization, the strategic use of bulky N-protecting groups can shield the acidic α-proton from abstraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the stereoselective synthesis of azetidines?

A1: Several methods have been developed for the stereoselective synthesis of azetidines. These include:

  • Cyclization of Chiral Precursors: This involves the intramolecular cyclization of enantiomerically pure linear precursors, such as amino alcohols or haloamines.[5][6]

  • [2+2] Cycloadditions: Photocycloadditions of imines and alkenes can yield azetidines.[1][2] The stereoselectivity can be controlled through the use of chiral auxiliaries or catalysts.

  • Ring Expansion of Aziridines: The thermal isomerization of aziridines can lead to the formation of azetidines.[7]

  • Reduction of β-Lactams (Azetidin-2-ones): The reduction of chiral β-lactams is a common and effective method for producing chiral azetidines.[1][7]

  • Use of Chiral Auxiliaries: Chiral auxiliaries, such as Ellman's tert-butanesulfinamide, can be used to induce stereoselectivity in the formation of the azetidine ring.[8]

Q2: How can I choose the right protecting group to prevent racemization?

A2: The ideal protecting group should be stable under the reaction conditions required for synthesis and easily removable without causing racemization. For protecting the nitrogen atom in azetidine synthesis, consider the following:

  • Bulky Groups: Groups like the 9-(9-phenylfluorenyl) (Pf) group can provide steric hindrance around the stereocenter.[4]

  • Carbamates: Benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) are common protecting groups that are generally stable but can be removed under specific conditions that may or may not be compatible with your desired stereochemistry.[9]

  • Sulfonamides: Groups like p-toluenesulfonyl (Tos) are very stable but require harsh conditions for removal.

Q3: Are there any catalytic methods that can help prevent racemization?

A3: Yes, the use of chiral catalysts is a powerful strategy for controlling stereochemistry. For example, chiral ruthenium complexes have been used for the asymmetric reduction of 2-azetinylcarboxylic acids to yield enantioenriched azetidine-based amino acids.[10] Palladium-catalyzed intramolecular amination of C-H bonds is another method for the synthesis of functionalized azetidines.[2][5]

III. Experimental Protocols

Protocol 1: Stereoselective Reduction of a β-Lactam

This protocol describes a general procedure for the reduction of a chiral β-lactam to the corresponding azetidine, a method known to proceed with high fidelity.

Materials:

  • Chiral β-lactam

  • Diisobutylaluminium hydride (DIBAL-H) or chloroalanes

  • Anhydrous solvent (e.g., THF, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the chiral β-lactam in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of the reducing agent (e.g., 1.5 equivalents of DIBAL-H) to the cooled solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., methanol, followed by water and a saturated solution of Rochelle's salt).

  • Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Self-Validation: The enantiomeric excess of the resulting azetidine should be determined by chiral HPLC or SFC and compared to that of the starting β-lactam. A minimal loss of ee% indicates a successful stereoretentive reduction.

IV. Visualizing Key Concepts

Decision Tree for Troubleshooting Racemization

G start Racemization Observed check_temp Is the reaction temperature elevated? start->check_temp check_base Is a strong, non-hindered base being used? check_temp->check_base No lower_temp Lower Reaction Temperature check_temp->lower_temp Yes check_proton Is there an acidic proton alpha to an activating group? check_base->check_proton No change_base Switch to a weaker, hindered base check_base->change_base Yes protecting_group Employ a bulky protecting group check_proton->protecting_group Yes alt_route Consider an alternative synthetic route check_proton->alt_route Consider if still an issue end Racemization Minimized lower_temp->end change_base->end protecting_group->end alt_route->end

Caption: A troubleshooting flowchart for addressing racemization.

General Workflow for Stereoselective Azetidine Synthesis

G start Chiral Starting Material or Precursor synthesis Stereoselective Synthesis Step start->synthesis purification Purification synthesis->purification analysis Chiral Analysis (e.g., HPLC, SFC) purification->analysis final_product Enantiopure Azetidine analysis->final_product

Caption: A generalized workflow for producing enantiopure azetidines.

V. References

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters - ACS Publications. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Azetidine-Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. MDPI. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. [Link]

  • Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • Azetidine Synthesis. Google Books.

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Acme Bioscience. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH. [Link]

  • Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. NIH. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis. We will delve into the mechanistic origins of common impurities, provide actionable troubleshooting advice, and offer protocols to enhance purity and yield.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, prized for its strained azetidine core and versatile functional groups.[1] Its synthesis, however, is not without challenges. The presence of a sterically hindered α-aminonitrile moiety on a strained four-membered ring creates a unique impurity profile. Understanding and controlling the formation of these impurities is critical for successful drug development campaigns.

This guide provides in-depth answers to frequently encountered issues, moving beyond simple procedural steps to explain the underlying chemical principles.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: What is the primary synthetic route for this molecule, and what are its key mechanistic steps?

Answer: The most common and efficient method for constructing the α-aminonitrile core of this molecule is a variation of the Strecker amino acid synthesis .[2] This reaction involves a one-pot, three-component condensation of a ketone, an ammonia source, and a cyanide source.

The starting material is typically N-Boc-azetidin-3-one . The reaction proceeds through the following key stages:

  • Imine Formation: The ketone (N-Boc-azetidin-3-one) reacts with ammonia to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.

  • Nucleophilic Attack: A cyanide anion (from a source like KCN or NaCN) acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[3][4]

  • Product Formation: This attack forms the stable α-aminonitrile product, this compound.

The overall workflow is summarized in the diagram below.

G Start N-Boc-azetidin-3-one Iminium Iminium Intermediate Start->Iminium + NH₃ - H₂O Ammonia Ammonia (NH₃) Product Tert-butyl 3-amino-3- cyanoazetidine-1-carboxylate Iminium->Product + CN⁻ Cyanide Cyanide (CN⁻)

Caption: Strecker synthesis pathway for the target molecule.

Question 2: My LC-MS analysis shows a major impurity with a mass of (M+18-17), corresponding to the addition of water and loss of ammonia. What is this impurity and how can I prevent it?

Answer: This is a very common issue. The impurity is Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate , the cyanohydrin by-product.

Causality: The formation of the cyanohydrin is a competing equilibrium reaction that occurs when the ketone starting material reacts directly with the cyanide ion before it has a chance to form the imine with ammonia.[4] Its formation is favored under the following conditions:

  • Low effective ammonia concentration: If the ammonia source is added too slowly or if its concentration is insufficient, the rate of imine formation will be slow, allowing the ketone to be intercepted by cyanide.

  • High cyanide concentration early in the reaction: Adding the cyanide source before the imine has had time to form will push the equilibrium towards the cyanohydrin.

Troubleshooting & Prevention:

  • Control Reagent Addition: Premix the N-Boc-azetidin-3-one and the ammonia source (e.g., ammonium chloride or aqueous ammonia) and allow them to stir for a period (e.g., 30-60 minutes) before the slow, portion-wise addition of the cyanide source. This ensures the imine/iminium ion is the predominant electrophile in the solution.

  • Use an Excess of Ammonia Source: Employing a molar excess of the ammonia source can help drive the equilibrium towards the imine, minimizing the amount of free ketone available to react with cyanide.[3]

  • pH Control: The reaction is often buffered. Maintaining a slightly basic pH (8-10) generally favors imine formation over cyanohydrin formation.

Question 3: My final product is contaminated with impurities having molecular weights of (M+18) and (M+36). What are they and how do they form?

Answer: These impurities are the result of nitrile hydrolysis , a common side reaction for this class of compounds, especially during aqueous workup or purification under non-neutral pH conditions.[5][6]

  • (M+18) Impurity: Tert-butyl 3-amino-3-(carbamoyl)azetidine-1-carboxylate . This is the amide formed from the partial hydrolysis of the cyano group.[7]

  • (M+36) Impurity: Tert-butyl 3-amino-3-carboxyazetidine-1-carboxylate . This is the carboxylic acid resulting from the complete hydrolysis of the nitrile.[8]

Mechanism of Formation: The hydrolysis can be catalyzed by either acid or base. The reaction proceeds in two main stages: the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid.[5]

G Product Target Molecule (α-aminonitrile) Amide Amide Impurity (M+18) Product->Amide + H₂O (Acid or Base) Acid Carboxylic Acid Impurity (M+36) Amide->Acid + H₂O (Acid or Base)

Caption: Hydrolysis pathway of the cyano group.

Troubleshooting & Prevention:

  • Neutral Workup: During the reaction workup, use a saturated solution of sodium bicarbonate or a phosphate buffer to neutralize any excess acid or base. Avoid prolonged exposure to strongly acidic or basic aqueous solutions.

  • Careful Chromatography: Silica gel is slightly acidic and can promote hydrolysis. If column chromatography is necessary, consider neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 0.5% triethylamine in the eluent). Alternatively, use a less acidic stationary phase like alumina.

  • Temperature Control: Keep all workup and purification steps at low temperatures (0-10 °C) to minimize the rate of hydrolysis.

Question 4: I'm observing a new, highly polar impurity, especially after chromatography or on standing. What is it?

Answer: This is likely the Boc-deprotected product, 3-amino-3-cyanoazetidine . The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acid.[9][10]

Causality: The mechanism of deprotection involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which typically forms isobutylene and CO₂.[11] This process can be triggered by:

  • Acidic Reagents: Using strong acids like TFA or HCl for workup or pH adjustment will rapidly cleave the Boc group.[11][12]

  • Acidic Surfaces: As mentioned, standard silica gel can be acidic enough to cause slow deprotection during a long column chromatography run.

  • Lewis Acids: Contamination with Lewis acidic metals can also catalyze deprotection.

Troubleshooting & Prevention:

  • Avoid Strong Acids: Use weak acids (e.g., citric acid, acetic acid) for pH adjustments if necessary, and perform these operations quickly and at low temperatures.

  • Buffered Chromatography: Employ the neutralized silica gel or buffered mobile phase techniques described in the previous question.

  • Prompt Use or Proper Storage: The deprotected product, being a free diamine, is less stable. If isolated, it should be used immediately or stored as a salt under inert and anhydrous conditions.

Summary of Common Impurities
Impurity NameStructureΔ Mass from ProductCommon Cause
Starting Ketone N-Boc-azetidin-3-one-26 DaIncomplete reaction
Cyanohydrin Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate+1 DaImproper reagent addition sequence
Amide Tert-butyl 3-amino-3-(carbamoyl)azetidine-1-carboxylate+18 DaPartial nitrile hydrolysis (workup/purification)
Carboxylic Acid Tert-butyl 3-amino-3-carboxyazetidine-1-carboxylate+19 Da (as free acid)Complete nitrile hydrolysis
Deprotected Product 3-Amino-3-cyanoazetidine-100 DaExposure to acid

Experimental Protocols

Protocol 1: Recommended Synthesis of this compound

This protocol is a general guideline and should be optimized for specific scales and equipment.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add N-Boc-azetidin-3-one (1.0 eq).

  • Solvent & Ammonia Source: Add a suitable solvent such as methanol or ethanol, followed by an aqueous solution of ammonium chloride (e.g., 2.0-3.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cyanide Addition: Cool the reaction mixture to 0-5 °C in an ice bath. In a separate flask, dissolve potassium cyanide (1.5 eq) in a minimal amount of water. Add the KCN solution to the reaction mixture dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the alcohol solvent. Dilute the remaining aqueous residue with ethyl acetate and water. Carefully separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Troubleshooting Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 98:2 Dichloromethane:Methanol). Add triethylamine to constitute 0.5% of the total mobile phase volume (e.g., 0.5 mL of Et₃N for every 99.5 mL of eluent). This neutralizes the acidic sites on the silica.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely before carefully loading the dry powder onto the column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH), ensuring the mobile phase always contains 0.5% triethylamine.

  • Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and concentrate under reduced pressure to afford the purified product.

References

  • Benchchem. This compound.

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.

  • Chemguide. Hydrolysis of nitriles.

  • Lumen Learning. Hydrolysis of nitriles | Organic Chemistry II.

  • ResearchGate. (PDF) Biocatalytic hydrolysis of nitriles.

  • JoVE. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles.

  • SpringerLink. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates.

  • Wikipedia. Strecker amino acid synthesis.

  • Organic Chemistry Portal. Strecker Synthesis.

  • Merck Index. Strecker Amino Acid Synthesis.

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids.

  • Master Organic Chemistry. Strecker Synthesis.

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Technical Support Center: Scalable Purification of Polar Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable purification of polar azetidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the unique challenges associated with purifying these valuable compounds. Azetidines are a critical class of small, nitrogen-containing heterocycles increasingly utilized in medicinal chemistry.[1][2] Their inherent polarity, while often beneficial for pharmacokinetic properties, presents significant hurdles during purification, especially at scale.[3]

This guide offers practical, field-proven insights to navigate these challenges, ensuring the efficient and scalable isolation of high-purity azetidine derivatives.

Troubleshooting Guide

The purification of polar azetidine derivatives often involves a multi-faceted approach. The following flowchart and detailed explanations will guide you through the decision-making process for selecting and optimizing a purification strategy.

Purification Method Selection Workflow

PurificationWorkflow start Crude Polar Azetidine Derivative is_ionizable Is the azetidine derivative ionizable? start->is_ionizable is_salt Is the compound a salt? start->is_salt thermal_stability Is the compound thermally stable? start->thermal_stability solubility_check Sufficiently soluble in a suitable solvent? start->solubility_check high_polarity Is the compound extremely polar? is_ionizable->high_polarity No iec Ion-Exchange Chromatography (IEX) is_ionizable->iec Yes is_salt->is_ionizable No crystallization Crystallization/Salt Formation is_salt->crystallization Yes hilich Hydrophilic Interaction Liquid Chromatography (HILIC) high_polarity->hilich Yes rp_flash Reversed-Phase Flash Chromatography high_polarity->rp_flash No thermal_stability->high_polarity No sfc Supercritical Fluid Chromatography (SFC) thermal_stability->sfc Yes solubility_check->crystallization Yes np_flash Normal-Phase Flash Chromatography (with polar modifiers) solubility_check->np_flash No mmc Mixed-Mode Chromatography (MMC) iec->mmc Alternative end_purified Purified Azetidine Derivative iec->end_purified mmc->end_purified hilich->end_purified sfc->end_purified crystallization->end_purified rp_flash->end_purified np_flash->end_purified

Caption: Decision workflow for selecting a scalable purification method for polar azetidine derivatives.

Common Issues and Solutions

Issue 1: Poor Retention on Reversed-Phase (RP) Chromatography

  • Symptom: Your polar azetidine derivative elutes in or near the void volume of a C18 column.

  • Causality: Highly polar compounds have weak interactions with nonpolar stationary phases like C18.[4][5]

  • Solutions:

    • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character, such as those with embedded polar groups (EPG) or phenyl-hexyl phases.[6]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar analytes.[4][7] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[4][7]

    • Mixed-Mode Chromatography (MMC): This technique combines reversed-phase and ion-exchange functionalities on a single stationary phase, providing enhanced retention for polar and ionizable compounds without the need for ion-pairing agents.[5][8][9]

Issue 2: Peak Tailing in Normal-Phase (NP) and Reversed-Phase (RP) Chromatography

  • Symptom: Asymmetrical peaks with a "tail" are observed.

  • Causality: Peak tailing for basic compounds like azetidines is often caused by strong interactions with acidic silanol groups on the silica surface of the stationary phase.[6]

  • Solutions:

    • Mobile Phase pH Adjustment: For basic azetidine derivatives, using a mobile phase with a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted interactions.[6] Conversely, a high pH will neutralize the analyte but deprotonate the silanols; in this case, a highly end-capped column is recommended.[6]

    • Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA) (typically 0.1-1%), to the mobile phase can mask the active silanol sites and improve peak shape.[6]

    • Employ a Highly Deactivated Column: Use a column with advanced end-capping to minimize the number of accessible silanol groups.[6]

Issue 3: Compound Instability on Silica Gel During Flash Chromatography

  • Symptom: Your polar azetidine derivative appears to be degrading on the silica gel during flash chromatography.

  • Causality: Some azetidine derivatives can be sensitive to the acidic nature of standard silica gel.[10]

  • Solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[6]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.[6][11]

    • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography can be a viable alternative.

Issue 4: Difficulty in Scaling Up the Purification

  • Symptom: A purification method that works well at the milligram scale is not efficient or cost-effective at the gram or kilogram scale.

  • Causality: Methods that rely on large volumes of expensive solvents or have low sample loading capacities are not easily scalable.

  • Solutions:

    • Crystallization/Salt Formation: This is often the most scalable and cost-effective purification method.[12][13] If your azetidine derivative is a solid, developing a recrystallization procedure is highly recommended. For basic azetidines, formation of a crystalline salt with a suitable acid can be an effective purification strategy.[14][15]

    • Supercritical Fluid Chromatography (SFC): SFC is a "green" and highly efficient purification technique that uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of a co-solvent like methanol.[16][17] It offers fast separations, reduced solvent consumption, and is well-suited for preparative-scale purification of polar compounds.[18][19]

    • Ion-Exchange Chromatography (IEX): For ionizable azetidine derivatives, IEX is a highly scalable technique with high loading capacities.[20] It can be used in a "bind-and-elute" mode or a "flow-through" mode to remove impurities.[20]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a new polar azetidine derivative?

A: The recommended starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems for normal-phase chromatography.[6] This will give you a good indication of the compound's polarity and help you select an appropriate mobile phase for flash chromatography. For HPLC, start with a generic reversed-phase method on a C18 column and a water/acetonitrile or water/methanol gradient. If retention is poor, move to a more polar stationary phase or consider HILIC or MMC.[4]

Q2: How can I improve the solubility of my polar azetidine derivative for purification?

A: For chromatographic methods, dissolving the sample in the initial mobile phase is ideal to ensure good peak shape.[4] If solubility is an issue, you can try dissolving the sample in a stronger solvent (e.g., DMSO) and injecting a smaller volume. For crystallization, a solvent screen is necessary to find a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[12]

Q3: Can I use normal-phase chromatography for highly polar azetidines?

A: Yes, but it can be challenging. You will likely need a highly polar mobile phase, such as a mixture of dichloromethane or ethyl acetate with a high percentage of methanol.[10] Adding a small amount of ammonium hydroxide to the methanol can help to improve the chromatography of basic azetidines.[10] However, for very polar compounds, HILIC or reversed-phase chromatography are often better choices.[7]

Q4: Is SFC suitable for all polar azetidine derivatives?

A: SFC is a versatile technique that can handle a wide range of polar compounds.[18][21] However, extremely polar or ionic compounds may still be challenging to purify by SFC alone.[17] The choice of co-solvent and additives is crucial for successfully purifying polar compounds with SFC.[18]

Q5: When should I consider ion-exchange chromatography?

A: Ion-exchange chromatography is ideal for polar azetidine derivatives that are ionizable, meaning they have a basic nitrogen that can be protonated to form a cation.[20] This technique is particularly useful for separating your target compound from non-ionizable or oppositely charged impurities.[22] It is also highly scalable and can be a cost-effective option for large-scale purification.

Comparison of Scalable Purification Techniques

Purification TechniquePrincipleAdvantagesDisadvantagesScalability
Crystallization/Salt Formation Differential solubilityHigh purity, cost-effective, simple equipmentNot all compounds crystallize easily, can have lower yieldsExcellent
Supercritical Fluid Chromatography (SFC) Partitioning between a supercritical fluid mobile phase and a stationary phaseFast, reduced organic solvent usage, high efficiencyHigher initial equipment cost, may not be suitable for extremely ionic compoundsVery Good
Ion-Exchange Chromatography (IEX) Electrostatic interactions between charged molecules and a charged stationary phaseHigh capacity, high selectivity for charged molecules, robustLimited to ionizable compounds, requires buffer systemsExcellent
Mixed-Mode Chromatography (MMC) Combination of reversed-phase and ion-exchange interactionsEnhanced retention for polar and ionic compounds, MS-compatible mobile phasesMethod development can be more complexGood
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes into a water-enriched layer on a polar stationary phaseExcellent for very polar compounds, MS-compatible mobile phasesCan have longer equilibration times, sensitive to water content in the mobile phaseGood

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography
  • Column Packing: Dry pack the column with silica gel.

  • Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.

  • Flush the column with 2-3 column volumes of this deactivating solvent.

  • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.

  • Sample Loading: Load your sample onto the column.

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.[6]

Protocol 2: General Method for HILIC
  • Column: Use a HILIC column (e.g., bare silica, amide, or diol).

  • Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.

  • Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.

  • Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes. HILIC may require longer equilibration times than reversed-phase methods.[4]

  • Sample Injection: Dissolve the sample in the initial mobile phase conditions if possible. A 75/25 acetonitrile-methanol mix is often a good starting point for polar analytes.[4]

  • Gradient: Run a gradient from high organic (e.g., 95% A) to higher aqueous (e.g., 50% B) to elute the compounds.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[6]

Protocol 3: Salt Formation and Crystallization
  • Dissolution: Dissolve the purified (or crude) basic azetidine derivative in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Acid Addition: Add a solution of the desired acid (e.g., HCl in isopropanol, or a solution of a solid acid like citric acid or tartaric acid) dropwise to the azetidine solution while stirring.

  • Precipitation: The azetidine salt should precipitate out of the solution. If no precipitate forms, you can try cooling the solution or adding a less polar co-solvent.

  • Isolation: Collect the solid by filtration and wash with a small amount of cold solvent.[12]

  • Drying: Dry the salt under vacuum.

  • Recrystallization (if necessary): For further purification, the salt can be recrystallized from a suitable solvent system.[23]

References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
  • Mixed-Mode Chromatography and St
  • Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US. (n.d.).
  • Mixed-Mode HPLC Separations: What, Why, and How | LCGC Intern
  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem. (n.d.).
  • Mixed-Mode Chromatography—A Review - LCGC Intern
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
  • What can I use to purify polar reaction mixtures? - Biotage. (2023).
  • How Good is SFC for Polar Analytes?
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Does anyone know how to purifying polar compounds from crude plant extracts? - Reddit. (2025).
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PubMed. (2024).
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry - ACS Public
  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - NIH. (2024).
  • Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. (2010).
  • HPLC Troubleshooting Guide. (n.d.).
  • Supercritical Fluid Chromatography (SFC) Columns - Phenomenex. (n.d.).
  • What is Supercritical Fluid Chromatography (SFC)
  • Full article: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography - Taylor & Francis Online. (n.d.).
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  • Ion Exchange Chrom
  • Ion Exchange Chrom
  • Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermedi
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023).
  • Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE - Syngene Intern
  • Sample Preparation in Ion Exchange Chrom
  • What are some practical ways to purify complex compounds other than column chromatography? : r/chemistry - Reddit. (2017).
  • Ion exchange chromatography strategy?
  • How to Purify an organic compound via recrystallization or reprecipitation?
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly | Journal of Medicinal Chemistry - ACS Public
  • Purification: How To - Department of Chemistry : University of Rochester. (n.d.).
  • Natural Product Isolation (2)
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Public
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  • Azetidines - Enamine. (n.d.).
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  • Methods for Crystal Production of natural compounds; a review of recent advancements - International Scientific Organiz
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Public
  • The Purification of Organic Compound: Techniques and Applic

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Validation & Comparative

Comparing synthetic routes to Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate

Introduction: The Significance of a Strained Scaffold in Modern Drug Discovery

This compound is a molecule of significant interest in medicinal chemistry. Its rigid, three-dimensional azetidine core, coupled with the versatile amino and cyano functionalities, makes it a valuable building block for the synthesis of novel therapeutics.[1] Azetidines are considered "privileged" scaffolds in drug design, offering improvements in physicochemical properties such as solubility and metabolic stability.[2] The high fraction of sp³-hybridized carbons in this molecule contributes to its three-dimensionality, a key factor for enhancing target selectivity and potency in drug candidates.[3][4][5][6]

The synthesis of such a densely functionalized, strained four-membered ring presents unique challenges. This guide provides a comparative analysis of the primary synthetic strategies employed to construct this valuable intermediate, offering insights into the rationale behind experimental choices and providing detailed protocols for researchers in drug development.

Route 1: Functionalization of a Pre-existing Azetidinone Core

This classical approach begins with a commercially available or readily synthesized azetidine precursor, typically N-Boc-3-azetidinone, and sequentially introduces the required amino and cyano functionalities. This strategy is often favored for its straightforward logic and reliance on well-established chemical transformations.

Scientific Rationale

The cornerstone of this route is the reactivity of the ketone in N-Boc-3-azetidinone. The synthesis leverages a one-pot Strecker reaction, a powerful method for producing α-amino nitriles from ketones. The reaction proceeds through the in situ formation of an imine, which is then attacked by a cyanide nucleophile. The use of the Boc protecting group is crucial for stabilizing the azetidine ring throughout the synthetic sequence.[1]

Experimental Protocol: Strecker Reaction from N-Boc-3-azetidinone
  • Reaction Setup : To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in methanol, add ammonium chloride (1.2 eq) and a 7N solution of ammonia in methanol (5.0 eq).

  • Cyanide Addition : Add sodium cyanide (1.2 eq) to the mixture. The choice of a cyanide salt is critical for the nucleophilic addition to the imine intermediate.

  • Reaction Conditions : Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification : Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield the target compound.

Diagram of the Synthetic Pathway

G A Tert-butyl 3-oxoazetidine-1-carboxylate B Imine Intermediate A->B NH4Cl, NH3/MeOH C This compound B->C NaCN

Caption: Strecker synthesis from an azetidinone precursor.

Route 2: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butane (ABB)

A more contemporary and modular approach involves the ring-opening of the highly strained 1-azabicyclo[1.1.0]butane (ABB).[7][8] This strategy leverages the inherent ring strain of the bicyclic system to drive the formation of functionalized azetidines, offering a versatile platform for diversification.[1][8]

Scientific Rationale

The high ring strain of ABB facilitates the cleavage of the central C-N bond upon reaction with various reagents.[7] This strain-release strategy allows for the direct installation of functionalities at the 3-position of the azetidine ring.[1] The process can be tuned to introduce a variety of substituents, making it a powerful tool for creating libraries of azetidine derivatives for screening.[2][8][9]

Experimental Protocol: A Representative Strain-Release Pathway
  • ABB Generation : 1-Azabicyclo[1.1.0]butane is typically generated in situ or used as a stock solution. Its preparation often involves the cyclization of a suitable precursor.

  • Ring Opening and Iodination : The strain-release reaction of ABB with an electrophilic iodine source generates a protected 3-iodoazetidine intermediate, such as tert-butyl 3-iodoazetidine-1-carboxylate.[1]

  • Nucleophilic Cyanation : The 3-iodoazetidine intermediate undergoes nucleophilic substitution with a cyanide source (e.g., sodium cyanide) to introduce the cyano group at the 3-position.

  • Amination : The final step involves the introduction of the amino group. This can be achieved through various methods, such as displacement of a suitable leaving group or through a multi-step sequence involving reduction of an azide or nitro group.

Diagram of the Experimental Workflow

G cluster_0 Strain-Release Functionalization A 1-Azabicyclo[1.1.0]butane (ABB) B Tert-butyl 3-iodoazetidine-1-carboxylate A->B Electrophilic Iodination C Tert-butyl 3-cyanoazetidine-1-carboxylate B->C Nucleophilic Cyanation D Target Molecule C->D Amination Sequence

Caption: Modular synthesis via strain-release of ABB.

Route 3: Intramolecular Cyclization

This strategy involves the construction of the azetidine ring from a suitably functionalized acyclic precursor. The key step is an intramolecular cyclization, which forms the four-membered ring.

Scientific Rationale

The success of this route depends on the efficient intramolecular nucleophilic substitution to form the strained azetidine ring. The precursors are typically haloalkyl amines or derivatives of amino acids.[1] The choice of protecting groups, the leaving group, and the reaction conditions are all critical for achieving a good yield and minimizing side reactions.

Experimental Protocol: Cyclization of a Dihalide Precursor
  • Precursor Synthesis : Synthesize a suitable acyclic precursor, such as a 2,4-dihalopropylamine derivative, with the necessary functionalities or their precursors in place.

  • Cyclization : Treat the precursor with a base to induce intramolecular cyclization. The reaction of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols is one effective method.[7]

  • Functional Group Manipulation : Following the formation of the azetidine ring, further chemical transformations are performed to install the amino and cyano groups at the 3-position, if they are not already present from the precursor.

Diagram of the Logical Relationship

G A Acyclic Precursor (e.g., Dihaloamine) B Intramolecular Cyclization A->B C Functionalized Azetidine B->C D Target Molecule C->D Further Functionalization

Caption: Azetidine ring formation via intramolecular cyclization.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: FunctionalizationRoute 2: Strain-Release (ABB)Route 3: Intramolecular Cyclization
Starting Materials Commercially available azetidinoneRequires synthesis of strained ABBRequires synthesis of acyclic precursors
Number of Steps Generally fewer stepsCan be multi-step depending on ABB synthesisVariable, precursor synthesis can be lengthy
Overall Yield Moderate to goodCan be high due to modularityOften moderate
Scalability GoodChallenging due to handling of ABBPotentially good, but precursor synthesis may be a bottleneck
Versatility Limited to functionalizing the 3-positionHigh, allows for diverse C3-substituentsModerate, depends on precursor availability
Key Challenges Handling of cyanide saltsSynthesis and handling of unstable ABBEfficiency of the ring-closing step

Conclusion and Recommendations

The choice of synthetic route to this compound is highly dependent on the specific objectives of the research.

  • Route 1 (Functionalization of Azetidinone) is the most direct and often preferred method for lab-scale synthesis when the primary goal is to obtain the target molecule itself, due to its reliance on a commercially available starting material and a well-understood reaction mechanism.

  • Route 2 (Strain-Release from ABB) offers the greatest flexibility and is the superior choice for medicinal chemistry programs focused on generating a library of diverse 3-substituted azetidine analogs for structure-activity relationship (SAR) studies.[8] While the synthesis and handling of ABB can be more demanding, the modularity of this approach is a significant advantage for exploring chemical space.[2][7][9]

  • Route 3 (Intramolecular Cyclization) can be an effective strategy if a specific acyclic precursor is readily available or easily synthesized. However, it is generally less versatile than the other two approaches for producing a wide range of analogs.

Ultimately, a thorough evaluation of available resources, desired scale, and the need for analog synthesis will guide the synthetic chemist in selecting the most appropriate and efficient pathway.

References

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Fawcett, A., et al. (2020). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Science, 11(23), 5846-5857. Retrieved from [Link]

  • Wang, Y., et al. (2024). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers. Retrieved from [Link]

  • Karageorgis, G., et al. (2018). Synthesis and Demonstration of the Biological Relevance of sp3‐rich Scaffolds Distantly Related to Natural Product Frameworks. Angewandte Chemie International Edition, 57(31), 9777-9781. Retrieved from [Link]

  • Isenegger, P. G., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition. Retrieved from [Link]

  • Fawcett, A., et al. (2020). Fsp3-rich and diverse fragments inspired by natural products as a collection to enhance fragment-based drug discovery. Organic & Biomolecular Chemistry, 18(4), 615-619. Retrieved from [Link]

  • Wang, Y., et al. (2024). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. Retrieved from [Link]

  • Foley, D. J., et al. (2020). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Semantic Scholar. Retrieved from [Link]

  • Bar-Ziv, R., et al. (2023). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society, 145(25), 13748-13757. Retrieved from [Link]

  • Iwamura, T., et al. (2012). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 3(11), 917-922. Retrieved from [Link]

Sources

Efficacy of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Efficacy of Azetidine-Based Nitriles as Covalent-Reversible Enzyme Inhibitors

A Senior Application Scientist's Guide to Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate Derivatives and Analogs in Drug Discovery

Executive Summary

The azetidine ring, a saturated four-membered heterocycle, has emerged as a privileged scaffold in medicinal chemistry, offering a unique three-dimensional geometry that can be exploited for targeted enzyme inhibition. This guide provides a comparative analysis of derivatives built upon or related to the this compound core structure, with a specific focus on their efficacy as inhibitors of two key therapeutic targets: Dipeptidyl Peptidase IV (DPP-IV) for type 2 diabetes and Cathepsin K for osteoporosis. We will dissect their structure-activity relationships (SAR), compare their inhibitory potencies with established alternatives, and detail the experimental methodologies required for their evaluation. The central theme is the strategic use of the cyano group as a "warhead" that forms a reversible covalent bond with the catalytic serine or cysteine residues in the active sites of these enzymes, a mechanism that confers high potency and, in some cases, enhanced selectivity.

Introduction: The Azetidine Scaffold and Covalent Inhibition

The this compound molecule is a versatile building block in pharmaceutical research.[1] Its constrained, non-planar ring system provides a rigid framework for orienting functional groups in precise vectors, enabling high-affinity interactions with enzyme active sites. The tert-butyl carbamate (Boc) group offers protection during synthesis, while the amino and cyano groups are key functional handles for derivatization.[1]

A critical feature of many derivatives is the cyano (nitrile) group. In the context of serine and cysteine proteases, this electrophilic group acts as a warhead, inviting nucleophilic attack from the active site serine's hydroxyl group or cysteine's thiol group. This interaction leads to the formation of a reversible covalent adduct (a thioimidate in the case of cysteine proteases), which is a highly effective mechanism for potent enzyme inhibition.[2][3]

This guide will focus on two enzyme classes where this scaffold has shown significant promise:

  • Dipeptidyl Peptidase IV (DPP-IV): A serine protease that inactivates incretin hormones like GLP-1, which are crucial for regulating glucose homeostasis. DPP-IV inhibitors are an established class of therapeutics for type 2 diabetes.[4][5]

  • Cathepsin K: A lysosomal cysteine protease predominantly expressed in osteoclasts, responsible for degrading type I collagen during bone resorption.[6] Its inhibition is a primary strategy for treating osteoporosis.[6]

Below is a diagram illustrating the basic scaffold and key interaction concept.

G cluster_scaffold Core Scaffold & Derivatization cluster_interaction Mechanism of Action scaffold This compound (Building Block) derivative Active Inhibitor Derivative (e.g., N-substituted) scaffold->derivative Synthesis & Modification (R-groups) inhibitor Derivative with Cyano Warhead (-C≡N) derivative->inhibitor Provides enzyme Target Enzyme (e.g., DPP-IV, Cathepsin K) active_site Enzyme Active Site (Ser-OH or Cys-SH) enzyme->active_site Contains adduct Reversible Covalent Adduct (Inhibited State) inhibitor->adduct Nucleophilic Attack active_site->adduct

Caption: Logical relationship between the core scaffold, its derivatives, and the enzyme inhibition mechanism.

Comparative Efficacy Analysis

The efficacy of these derivatives is highly dependent on the target enzyme and the specific substitutions made to the core azetidine structure.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

For DPP-IV, the most studied analogs are the 2-cyanoazetidines. Structure-activity relationship studies have revealed that large, hydrophobic amino acid groups attached to the azetidine nitrogen are critical for high potency.[7][8] This is because the S2 pocket of DPP-IV is large and hydrophobic, accommodating such groups favorably. While the parent 3-amino-3-cyano structure is a different isomer, the principles of using the cyano-azetidine scaffold are directly comparable.

Key Insights:

  • Potency: Several 2-cyanoazetidine derivatives display sub-micromolar potency, with the most effective compounds having IC50 values below 100 nM.[4][7]

  • Stereochemistry: DPP-IV inhibition appears to be insensitive to the stereochemistry at the 2-position of the azetidine ring, with both (R)- and (S)-isomers showing similar potencies.[7][8]

  • Chemical Stability: A significant challenge with "warhead"-based cyano- and ketoazetidines is their potential for internal cyclization into inactive forms. However, certain derivatives have been engineered to exhibit aqueous stability comparable to established cyanopyrrolidine inhibitors like Saxagliptin.[7][8]

Compound Class/ExampleTargetPotency (IC50/Ki)Key Structural FeaturesReference(s)
2-Cyanoazetidine DerivativesDPP-IV< 100 nMLarge, hydrophobic N-substituent[4][7][8]
Exemplified Guilford CompoundDPP-IV200 nMSubstituted azetidine derivative[9]
Sitagliptin (Reference)DPP-IV18 nMβ-amino amide, triazolopiperazine[5]
Saxagliptin (Reference)DPP-IV~50 nMAdamantyl group, cyanopyrrolidine scaffold[4]
Cathepsin K Inhibition

In the realm of Cathepsin K inhibitors, a closely related class of compounds, 3-cyano-3-aza-β-amino acid derivatives , has demonstrated exceptional potency.[2][3] In this scaffold, the N-cyano group is centrally located, allowing the flanking parts of the molecule to interact with both the non-primed (S) and primed (S') binding regions of the enzyme's active site.[2][10] This extended interaction results in remarkably potent and slow-binding inhibition.

Key Insights:

  • Exceptional Potency: These compounds are among the most potent Cathepsin K inhibitors reported, with second-order rate constants up to 52,900 x 10³ M⁻¹s⁻¹ and Ki values in the sub-nanomolar and even picomolar range.[2][3]

  • Structural Impact: The introduction of bulky aromatic moieties (e.g., benzyl groups) significantly improves inhibitory potency, likely through enhanced hydrophobic or cation-π interactions within the enzyme's active site.[2]

  • Selectivity: While highly potent against Cathepsin K, selectivity against other cathepsins (B, L, S) is a critical parameter that must be carefully optimized to avoid off-target effects. Some azadipeptide nitriles have achieved ~1000-fold selectivity for Cathepsin K over Cathepsins B and S.[11]

Compound ExampleTargetPotency (Ki)Key Structural FeaturesReference(s)
Gü2602 Cathepsin K0.013 nM 3-cyano-3-aza-β-amino acid with dibenzylamide moiety[3]
Gü1303 Cathepsin K0.91 nMAzadipeptide nitrile with meta-phenyl group[3][11]
Odanacatib (Ref.)Cathepsin K0.2 nMPeptidomimetic dipeptide nitrile[2][3]

Experimental Protocols: Assessing Inhibitory Efficacy

To ensure trustworthy and reproducible data, a standardized biochemical assay is essential. The following protocol describes a typical in vitro fluorometric assay for determining the IC50 value of a test compound against a protease like DPP-IV or Cathepsin K.

Rationale for Method Selection:

  • Fluorogenic Substrate: A substrate that releases a fluorescent molecule upon cleavage provides a highly sensitive and continuous readout of enzyme activity, allowing for precise kinetic measurements.

  • Pre-incubation Step: For inhibitors that exhibit slow-binding kinetics or a covalent mechanism, pre-incubating the enzyme and inhibitor before adding the substrate is crucial. This allows the binding equilibrium to be reached, ensuring an accurate measurement of potency.

Step-by-Step Protocol for IC50 Determination
  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., Tris or MES buffer at physiological pH) containing any necessary co-factors or additives (e.g., DTT for cysteine proteases like Cathepsin K to maintain the active site cysteine in a reduced state).

    • Enzyme Stock Solution: Prepare a concentrated stock of recombinant human DPP-IV or Cathepsin K in assay buffer. Determine the precise concentration via a protein quantification assay (e.g., Bradford or BCA).

    • Inhibitor Stock Solution: Prepare a high-concentration stock of the test compound (e.g., 10 mM) in 100% DMSO.

    • Substrate Stock Solution: Prepare a stock of the fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-IV, Cbz-Gly-Pro-Arg-AMC for Cathepsin K) in DMSO.

  • Serial Dilution of Inhibitor:

    • Perform a serial dilution of the inhibitor stock solution in a 96-well plate using the assay buffer. This creates a range of concentrations (e.g., 100 µM to 1 pM) to generate a full dose-response curve. Include wells with buffer and DMSO only for 100% activity (negative) and no enzyme (background) controls.

  • Enzyme-Inhibitor Pre-incubation:

    • Add a fixed amount of the enzyme to each well of the inhibitor dilution plate.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction & Data Acquisition:

    • Add the fluorogenic substrate to all wells simultaneously to initiate the enzymatic reaction. The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) for competitive inhibitors.

    • Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em ≈ 360/460 nm).

    • Monitor the increase in fluorescence over time (kinetic read) for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Subtract the background reading (no enzyme control) from all measurements.

    • Normalize the data by expressing the velocities as a percentage of the uninhibited control (DMSO only).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

G prep 1. Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) dilute 2. Inhibitor Serial Dilution (10-point curve in 96-well plate) prep->dilute preincubate 3. Pre-incubation (Add Enzyme to Inhibitor Plate) (30 min @ 37°C) dilute->preincubate react 4. Reaction Initiation (Add Fluorogenic Substrate) preincubate->react read 5. Kinetic Measurement (Fluorescence Plate Reader) react->read analyze 6. Data Analysis (Calculate V₀, Normalize Data) read->analyze ic50 7. IC50 Determination (Non-linear Regression Fit) analyze->ic50

Caption: Standard workflow for an in vitro enzyme inhibition assay to determine IC50 values.

Conclusion and Future Directions

Derivatives and analogs based on the cyano-azetidine scaffold represent a highly potent class of inhibitors for both serine (DPP-IV) and cysteine (Cathepsin K) proteases. Their efficacy stems from a covalent-reversible mechanism of action driven by the nitrile warhead, combined with the favorable geometric constraints of the four-membered ring. While compounds targeting Cathepsin K have achieved extraordinary picomolar potency, challenges related to off-target selectivity and, for some DPP-IV inhibitors, chemical stability must be addressed through careful medicinal chemistry optimization.

Future research should focus on:

  • Improving Selectivity: Fine-tuning the peripheral substitutions on the azetidine ring to maximize interactions with the target enzyme's unique sub-pockets while minimizing binding to related proteases.

  • Optimizing Pharmacokinetics: Modulating the physicochemical properties of these derivatives to ensure appropriate absorption, distribution, metabolism, and excretion (ADME) profiles suitable for clinical development.

  • Exploring New Targets: Applying the principles learned from DPP-IV and Cathepsin K to design novel inhibitors for other mechanistically related enzymes implicated in human disease.

This guide demonstrates that with a rational, structure-based design approach and rigorous experimental validation, the this compound scaffold and its relatives provide a powerful platform for developing next-generation enzyme inhibitors.

References

  • Grosso, J. A., et al. (2003). 3,4-disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. Exploring P2 elements for selectivity. Bioorganic & Medicinal Chemistry Letters, 13(12), 2051-3. [Link]

  • Ferraris, D., et al. (2007). Azetidine-based Inhibitors of Dipeptidyl Peptidase IV (DPP IV). Current Topics in Medicinal Chemistry, 7(6), 597-608. [Link]

  • Ferraris, D., et al. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Johns Hopkins University. [Link]

  • Ferraris, D., et al. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) | Request PDF. ResearchGate. [Link]

  • BioWorld. (2004). Novel DPP-IV inhibitors under study at Guilford. [Link]

  • Löser, R., et al. (2014). 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins. ACS Medicinal Chemistry Letters, 5(8), 943-948. [Link]

  • Al-Zahrani, A. A., et al. (2023). Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. RSC Advances. [Link]

  • Löser, R., et al. (2022). Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes. FEBS Journal, 289(13), 3766-3786. [Link]

  • Obeid, E., & Al-Tell, M. (2018). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

  • MDPI. (2023). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. [Link]

  • Xu, Z., et al. (2013). Highly selective azadipeptide nitrile inhibitors for cathepsin K: design, synthesis and activity assays. Organic & Biomolecular Chemistry, 11(7), 1143-8. [Link]

  • Löser, R., et al. (2014). 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins | Request PDF. ResearchGate. [Link]

Sources

A Comparative Guide to the Biological Activity of Azetidine and Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, saturated nitrogen heterocycles are foundational scaffolds for the design of novel therapeutics. Among these, the four-membered azetidine and five-membered pyrrolidine rings are particularly prominent.[1][2] While structurally similar, the subtle difference in ring size—a single methylene unit—imparts distinct physicochemical and conformational properties that profoundly influence their biological activity, pharmacokinetic profiles, and utility in drug design.[3][4]

This guide provides an in-depth comparison of azetidine and pyrrolidine derivatives, moving beyond a simple list of activities to explore the causal relationships between structure and function. We will examine key case studies, present comparative experimental data, and provide detailed protocols to empower researchers in their decision-making process for scaffold selection and lead optimization.

Structural & Physicochemical Underpinnings of Biological Activity

The divergent biological roles of azetidine and pyrrolidine derivatives can be traced back to fundamental structural differences:

  • Ring Strain and Conformation: The azetidine ring possesses significantly higher ring strain than the pyrrolidine ring. This strain renders azetidine more rigid and planar compared to the flexible "envelope" and "twist" conformations readily adopted by pyrrolidine.[4] This conformational rigidity can pre-organize substituents into a specific orientation for optimal target binding, but may also introduce an energetic penalty for binding to targets that require a more flexible ligand.

  • Basicity (pKa): The nitrogen atom in azetidine is generally less basic than in pyrrolidine. This is attributed to the increased s-character of the nitrogen lone pair orbital in the strained four-membered ring. This difference in pKa can significantly impact a molecule's ionization state at physiological pH, affecting solubility, membrane permeability, and interactions with target proteins.[5]

  • Vectorial Exit: The smaller size of the azetidine ring alters the exit vectors of its substituents compared to a pyrrolidine ring. This seemingly minor geometric difference can dramatically change how a molecule fits into a binding pocket, influencing potency and selectivity.

These inherent properties are not just chemical curiosities; they are the levers that medicinal chemists use to fine-tune biological activity and drug-like properties.

Comparative Biological Activity: Case Studies & Data

The choice between an azetidine and a pyrrolidine scaffold is often context-dependent, tailored to the specific biological target. Below, we explore two key therapeutic areas where this comparison is particularly illustrative.

Case Study 1: Dipeptidyl Peptidase IV (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 inhibitors are a class of oral antihyperglycemic agents that work by preventing the degradation of incretin hormones, which play a crucial role in glucose homeostasis.[6] Both azetidine and pyrrolidine scaffolds have been successfully incorporated into potent DPP-4 inhibitors.

The key interaction for this class of inhibitors often involves a nitrile or similar "warhead" group that forms a covalent or pseudo-covalent bond with a serine residue in the enzyme's active site. The role of the heterocyclic ring is to properly orient this group.

Experimental Data Summary:

Compound ClassRepresentative StructureTargetPotency (IC50)Key Observations & Rationale
Azetidine-based 2-CyanoazetidinesDPP-4Sub-micromolar to <100 nM[7]The rigid azetidine ring can effectively position the cyano group for interaction with the active site. However, these "warhead"-based cyanoazetidines can be prone to chemical instability, such as internal cyclization.[7]
Pyrrolidine-based 2-Cyanopyrrolidines (e.g., Vildagliptin)DPP-4~11.32 µM (for a sulfonamide derivative)[2]The cyanopyrrolidine scaffold, found in the marketed drug Vildagliptin, is also highly effective. Certain azetidine-based inhibitors have shown aqueous stability comparable to their cyanopyrrolidine counterparts, making them viable alternatives.[7]
Fluorinated Derivatives Fluoroazetidides & FluoropyrrolididesDPP-4"Unexpectedly strong activity"[8]Fluorination of either ring can enhance potency. This is often attributed to the electron-withdrawing effects of fluorine, which can modulate the pKa of the ring nitrogen and influence binding interactions.[8]

Expert Insight: The choice between azetidine and pyrrolidine in DPP-4 inhibitors highlights a classic drug design trade-off. While both can achieve high potency, the azetidine scaffold's rigidity may offer a more defined orientation, but this can come at the cost of chemical stability.[7] The success of fluorinated derivatives of both scaffolds demonstrates how subtle electronic modifications can be used to overcome initial limitations and enhance activity.[8]

Case Study 2: Muscarinic Receptor Agonists for CNS Disorders

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) involved in a wide range of physiological functions, making them important targets for diseases like Alzheimer's and schizophrenia.[9][10] The development of subtype-selective agonists has been a major goal.

Experimental Data Summary:

Compound ClassRepresentative StructureTarget Subtype(s)ActivityKey Observations & Rationale
Azetidino Analogue of BM 5 N-(1-methyl-4-azetidino-2-butynyl)-N-methylacetamideMuscarinic ReceptorsPotent agonist (EC50 = 0.2 µM on ileum)[11]This azetidine analogue was equipotent to its pyrrolidino counterpart (BM 5) on the ileum but acted as a weak partial agonist on the bladder, where BM 5 was an antagonist. This demonstrates that the smaller ring can shift the functional response from antagonism to partial agonism.[11]
Pyrrolidino Analogue (BM 5) N-(1-methyl-4-pyrrolidino-2-butynyl)-N-methylacetamideMuscarinic ReceptorsPotent agonist (EC50 = 0.2 µM on ileum)[11]Differentiated between central effects, producing analgesia without tremor, indicating a degree of functional selectivity.[11]
Nicotine vs. Azetidine Analogue Azetidine analogue of nicotineAcetylcholine ReceptorsLess effective binding than nicotine[12]In this specific case, replacing the pyrrolidine ring of nicotine with an azetidine resulted in reduced binding affinity, suggesting the binding pocket better accommodates the larger, more flexible five-membered ring.[12]

Expert Insight: For GPCRs like muscarinic receptors, ligand flexibility can be crucial for inducing the conformational changes required for receptor activation. The pyrrolidine ring's greater conformational freedom may be advantageous in some cases.[13] However, the azetidine ring's rigidity can be exploited to achieve functional selectivity, as seen in the shift from antagonism to partial agonism.[11] This highlights that the "better" scaffold is entirely dependent on the desired pharmacological outcome and the specific receptor subtype's topology.

Comparative Pharmacokinetic (ADME) Profiles

A molecule's biological activity is only relevant if it can reach its target in the body. The choice of heterocycle significantly impacts ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Metabolic Stability: A key advantage of the azetidine ring is its increased resistance to metabolic degradation, particularly N-dealkylation, compared to larger rings like piperidine and, to some extent, pyrrolidine.[14] This metabolic stability can lead to a longer half-life and increased drug exposure in the body.[14]

  • Physicochemical Properties: The lower pKa and rigidity of azetidine can influence properties like solubility and permeability.[5] The incorporation of a pyrrolidine ring, which is a structural component of the amino acid proline, can sometimes enhance aqueous solubility and improve other physicochemical properties.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of comparative data, standardized and well-validated experimental protocols are essential.

Protocol 1: In Vitro Enzyme Inhibition Assay (e.g., for DPP-4)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.[15][16]

Principle: The assay measures the rate of an enzymatic reaction by monitoring the formation of a chromogenic or fluorogenic product from a substrate. The reaction rate is measured in the presence of varying concentrations of an inhibitor, and the data is used to calculate the IC50 value.[15][17]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer optimized for the target enzyme's activity (e.g., Tris-HCl, pH 7.5).[18]

    • Enzyme Solution: Dilute the purified target enzyme (e.g., recombinant human DPP-4) to a working concentration in assay buffer.

    • Substrate Solution: Dissolve a chromogenic substrate (e.g., Gly-Pro-p-nitroanilide) in the assay buffer.

    • Inhibitor Solutions: Prepare a serial dilution of the test compounds (azetidine and pyrrolidine derivatives) in a suitable solvent like DMSO, then dilute further in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each inhibitor concentration (or vehicle control) to the appropriate wells.

    • Add 150 µL of the enzyme solution to all wells except the blank. Add 150 µL of assay buffer to the blank wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[15]

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm for p-nitroanilide) over time using a microplate reader.[18]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the data by setting the rate of the vehicle control as 100% activity and the blank as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]

Self-Validation System:

  • Positive Control: Include a known inhibitor of the target enzyme to confirm assay performance.

  • Negative Control: Use a vehicle (e.g., DMSO) without the inhibitor to establish the maximum enzyme activity.

  • Linearity: Ensure the reaction rate is linear over the measurement period by performing a time-course experiment.[20]

Protocol 2: Competitive Radioligand Binding Assay (e.g., for Muscarinic Receptors)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.[19]

Principle: An unlabeled test compound competes with a fixed concentration of a high-affinity radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the target receptor). The amount of radioligand bound at equilibrium is inversely proportional to the affinity and concentration of the test compound.[21]

Methodology:

  • Reagent Preparation:

    • Receptor Source: Prepare a membrane suspension from cells or tissues expressing the target receptor (e.g., CHO cells expressing human muscarinic receptors).[9]

    • Radioligand: Dilute a stock solution of a suitable radioligand (e.g., [3H]-N-methylscopolamine) in assay buffer to a final concentration near its Kd value.[22]

    • Competitor Solutions: Prepare serial dilutions of the unlabeled test compounds (azetidine and pyrrolidine derivatives).

  • Assay Procedure:

    • In assay tubes or a 96-well plate, combine the assay buffer, the radiolabeled ligand, and the unlabeled competitor solution.[19]

    • Add the receptor membrane preparation to initiate the binding reaction.

    • For Non-Specific Binding (NSB): Prepare separate tubes containing a high concentration of a known, potent unlabeled ligand (e.g., atropine) to saturate the receptors.

    • For Total Binding: Prepare tubes without any unlabeled competitor.

    • Incubate the mixture at a specific temperature for a sufficient time to reach equilibrium.[19]

    • Terminate the assay by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding versus the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

Visualizations

Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane Receptor GPCR (e.g., Muscarinic Receptor) G_Protein G-Protein (αβγ) Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Response Cellular Response Effector->Response Leads to Ligand Ligand (Azetidine or Pyrrolidine derivative) Ligand->Receptor Binds

Caption: Generalized GPCR signaling pathway initiated by ligand binding.

Experimental Workflow

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well Plate) cluster_analysis Data Analysis P1 Prepare Reagents: Buffer, Enzyme, Substrate, Inhibitors A1 Add Inhibitor/ Vehicle Control P1->A1 A2 Add Enzyme (Pre-incubate) A1->A2 A3 Initiate with Substrate A2->A3 A4 Monitor Reaction (e.g., Absorbance) A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Normalize Data (% Inhibition) D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for an in vitro enzyme inhibition assay.

Conclusion & Future Perspectives

The decision to employ an azetidine versus a pyrrolidine scaffold is a nuanced choice that requires a deep understanding of the target biology and desired drug properties. Azetidines offer advantages in terms of metabolic stability and conformational constraint, which can be leveraged to enhance potency and fine-tune selectivity.[4][14] Conversely, the inherent flexibility of the pyrrolidine ring can be crucial for activity at certain targets, and its ubiquity in nature provides a well-trodden path for scaffold design.[13][23]

Future research will likely focus on more complex, decorated, and spirocyclic versions of these rings to explore chemical space more comprehensively.[24] The continued development of synthetic methodologies will grant easier access to a wider array of substituted derivatives, enabling more systematic structure-activity relationship (SAR) studies. By carefully considering the fundamental principles outlined in this guide and employing rigorous experimental validation, researchers can make more informed decisions, accelerating the journey from hit to lead and, ultimately, to novel therapeutics.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry (Cham).
  • Ringdahl, B. (1988). 5-Methyl-2-pyrrolidone analogues of oxotremorine as selective muscarinic agonists. Journal of Medicinal Chemistry, 31(3), 683-8.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
  • Ferraris, D., et al. (n.d.). Azetidine-based Inhibitors of Dipeptidyl Peptidase IV (DPP IV). PubMed.
  • BioWorld. (2004). Novel DPP-IV inhibitors under study at Guilford. BioWorld.
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  • (2025). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives | Request PDF. ResearchGate.
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  • (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). PubMed.
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In vitro testing of novel compounds synthesized from Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold as a Privileged Structure in Oncology Drug Discovery

In the landscape of modern medicinal chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold."[1] Its inherent conformational rigidity and unique three-dimensional geometry offer a distinct advantage in the design of highly specific and potent therapeutic agents. One particularly valuable starting material for the synthesis of novel azetidine-containing compounds is Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate. This building block provides a versatile platform for creating diverse chemical entities with the potential to interact with key biological targets implicated in cancer progression.[2]

This guide provides a comprehensive overview of the in vitro testing of a series of novel compounds synthesized from this azetidine scaffold. Our focus will be on their evaluation as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a compelling target in oncology. We will present a comparative analysis of their performance against established STAT3 inhibitors, supported by detailed experimental protocols and data, to offer researchers, scientists, and drug development professionals a thorough understanding of their therapeutic potential.

The Rationale for Targeting STAT3 in Cancer

STAT3 is a transcription factor that plays a critical role in regulating cellular processes such as proliferation, survival, differentiation, and angiogenesis. In normal cells, STAT3 activation is a transient and tightly regulated process. However, in a wide range of human cancers, including many triple-negative breast cancers, STAT3 is constitutively activated, leading to uncontrolled cell growth and tumor progression.[3] This aberrant signaling makes STAT3 an attractive target for the development of novel anticancer therapies. The novel azetidine-based compounds discussed in this guide were designed to specifically inhibit the DNA-binding activity of STAT3, thereby blocking its downstream oncogenic signaling.[4][5]

Comparative In Vitro Efficacy of Novel Azetidine-Based STAT3 Inhibitors

A series of novel (R)-azetidine-2-carboxamide analogues were synthesized and evaluated for their ability to inhibit the DNA-binding activity of STAT3 in vitro. The half-maximal inhibitory concentration (IC50) values were determined using an electrophoretic mobility shift assay (EMSA). For comparison, the activities of known STAT3 inhibitors, Stattic and S3I-201, were also assessed under the same experimental conditions.

Compound IDModification from Parent ScaffoldSTAT3 DNA-Binding IC50 (µM)Reference
Novel Compound 5a R-azetidine-2-carboxamide0.52[5]
Novel Compound 5o R-azetidine-2-carboxamide0.38[5]
Novel Compound 8i R-azetidine-2-carboxamide0.34[5]
Novel Compound H172 Azetidine-based0.98[4]
Novel Compound H182 Azetidine-based0.38[4]
Stattic (Comparator)~5-10[4]
S3I-201 (Comparator)~86[4]

Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the STAT3 DNA-binding activity in vitro. Lower values indicate higher potency.

The data clearly demonstrates that the novel azetidine-based compounds, particularly 5o, 8i, and H182, exhibit significantly greater potency in inhibiting STAT3 DNA-binding activity compared to the established inhibitors Stattic and S3I-201.[4][5] This highlights the potential of the azetidine scaffold in designing next-generation STAT3 inhibitors.

In Vitro Cytotoxicity Against Cancer Cell Lines

To assess the anticancer potential of these novel compounds in a cellular context, their cytotoxicity was evaluated against various human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Compound IDCell LineCell TypeIC50 (µM)Reference
Novel Azetidine 8a HepG2Hepatocellular Carcinoma13.5 (µg/ml)[6]
Novel Azetidine 8a MCF-7Breast Adenocarcinoma10 (µg/ml)[6]
Novel Azetidine 8b HepG2Hepatocellular Carcinoma32.5 (µg/ml)[6]
Novel Azetidine 8b MCF-7Breast Adenocarcinoma25.9 (µg/ml)[6]
Azetidin-2-one 12l MCF-7Breast Cancer0.01[7]
Azetidin-2-one 12l HT-29Colon Cancer0.003[7]

Note: IC50 values represent the concentration of the compound that inhibits the growth of 50% of the cancer cells. Some values are reported in µg/ml as per the source.

The results indicate that these novel azetidine derivatives exhibit potent cytotoxic effects against various cancer cell lines, with some compounds showing activity in the nanomolar range.[7] The structure-activity relationship (SAR) studies suggest that modifications to the azetidine scaffold can significantly impact the anticancer potency.[6][7]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol outlines the procedure for determining the in vitro cytotoxicity of the novel compounds against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Novel azetidine compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel compounds and comparator drugs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_incubation_assay Incubation & Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate Overnight seed->incubate1 prepare_compounds Prepare Serial Dilutions add_compounds Add Compounds to Wells prepare_compounds->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT Cell Viability Assay.

Protocol 2: In Vitro STAT3 DNA-Binding Assay (EMSA)

This protocol describes the electrophoretic mobility shift assay (EMSA) used to determine the inhibitory effect of the novel compounds on STAT3 DNA-binding activity.

Materials:

  • Nuclear extracts from cells with activated STAT3

  • 32P-labeled double-stranded oligonucleotide probe containing the STAT3-specific binding site

  • Poly(dI-dC)

  • Binding buffer

  • Novel azetidine compounds

  • Native polyacrylamide gel

  • Phosphorimager

Procedure:

  • Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, poly(dI-dC), and the novel compound at various concentrations in the binding buffer. Incubate on ice for 15 minutes.

  • Probe Addition: Add the 32P-labeled oligonucleotide probe to the reaction mixture and incubate for an additional 20 minutes at room temperature.

  • Electrophoresis: Load the samples onto a native polyacrylamide gel and perform electrophoresis to separate the protein-DNA complexes from the free probe.

  • Visualization: Dry the gel and expose it to a phosphorimager screen to visualize the radioactive bands.

  • Data Analysis: Quantify the intensity of the STAT3-DNA complex band. Calculate the percentage of inhibition for each compound concentration relative to the control (no compound). Determine the IC50 value from the dose-response curve.

STAT3_Pathway cluster_activation STAT3 Activation cluster_dimerization Dimerization & Translocation cluster_transcription Gene Transcription cluster_inhibition Inhibition by Novel Compounds cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak stat3_inactive STAT3 (inactive) jak->stat3_inactive stat3_active p-STAT3 (active) stat3_inactive->stat3_active Phosphorylation stat3_dimer STAT3 Dimer stat3_active->stat3_dimer Dimerization nucleus Nucleus stat3_dimer->nucleus Translocation dna DNA gene_expression Target Gene Expression (Proliferation, Survival) dna->gene_expression Transcription novel_compound Novel Azetidine Compound novel_compound->inhibition

Simplified STAT3 Signaling Pathway and Point of Inhibition.

Conclusion and Future Directions

The in vitro data presented in this guide strongly supports the potential of novel compounds derived from this compound as potent and selective STAT3 inhibitors. Several of the synthesized analogues demonstrated superior potency compared to established comparator compounds in both biochemical and cell-based assays. The favorable cytotoxicity profiles against various cancer cell lines further underscore their promise as anticancer drug candidates.

Future research should focus on a more extensive structure-activity relationship (SAR) analysis to further optimize the potency and selectivity of these azetidine-based inhibitors. Lead compounds should be advanced to in vivo animal models to evaluate their pharmacokinetic properties, efficacy, and safety profiles. The promising results from these in vitro studies provide a solid foundation for the continued development of this novel class of STAT3 inhibitors for cancer therapy.

References

  • Growth inhibition percentage of synthesized compounds azetidine (8a, 8b) against human cancer cell lines. ResearchGate. Available from: [Link]

  • Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole. Arabian Journal of Chemistry. Available from: [Link]

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI. Available from: [Link]

  • Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H)- dione derivatives for anti-lung and anti-breast cancer activity. Scholars Research Library. Available from: [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available from: [Link]

  • Structures of some azetidine based drugs. ResearchGate. Available from: [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. National Institutes of Health. Available from: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Europe PMC. Available from: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available from: [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed. Available from: [Link]

  • Azetidines of pharmacological interest. PubMed. Available from: [Link]

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A Head-to-Head Comparison of Protecting Groups for 3-Aminoazetidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic selection of protecting groups is a critical decision that can significantly impact the success of a synthetic campaign. The 3-aminoazetidine moiety, a strained four-membered ring, is an increasingly important building block in medicinal chemistry due to its ability to impart favorable physicochemical properties to drug candidates. However, the inherent reactivity of the secondary amine within this scaffold necessitates careful protection to ensure selective functionalization at other positions. This guide provides an in-depth, head-to-head comparison of three commonly employed amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc)—for 3-aminoazetidine, supported by experimental data and protocols to inform your synthetic strategy.

The Critical Role of Protecting Groups for 3-Aminoazetidine

The azetidine ring's strain and the nucleophilicity of the secondary amine make 3-aminoazetidine a versatile yet challenging substrate. Protecting the nitrogen atom is crucial to prevent undesired side reactions during subsequent synthetic transformations. The ideal protecting group should be easy to install in high yield, stable under a variety of reaction conditions, and readily removable with high efficiency and selectivity, all while preserving the integrity of the strained azetidine ring. The choice of protecting group is therefore a strategic decision that hinges on the planned synthetic route and the compatibility with other functional groups in the molecule.

The Contenders: Boc, Cbz, and Teoc

This guide will focus on a comparative analysis of three widely used carbamate protecting groups:

  • Boc (tert-Butoxycarbonyl): Known for its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.

  • Cbz (Carboxybenzyl): Valued for its stability to acidic and basic conditions and its unique removal by catalytic hydrogenolysis, offering orthogonality to the Boc group.

  • Teoc (2-(Trimethylsilyl)ethoxycarbonyl): A silicon-based protecting group that offers broad stability and is cleaved under specific conditions using fluoride ions, providing an additional layer of orthogonality.

I. The Boc Group: A Versatile Workhorse

The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in organic synthesis, and for good reason. Its introduction is straightforward, and its removal under acidic conditions is generally clean and high-yielding.

Introduction of the Boc Group

The Boc group is typically introduced by reacting 3-aminoazetidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Boc Protection of 3-Aminoazetidine

  • Dissolve 3-aminoazetidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C.

  • Slowly add di-tert-butyl dicarbonate (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-aminoazetidine.

A reported synthesis of tert-butyl 3-aminoazetidine-1-carboxylate starting from 1-Boc-3-azidoazetidine via hydrogenation of the azide resulted in a 99% yield, indicating the high efficiency of Boc protection strategies for this scaffold.[1]

Stability of N-Boc-3-aminoazetidine

The Boc group is lauded for its stability under a wide range of non-acidic conditions, including:

  • Basic conditions (e.g., NaOH, NaHCO₃)

  • Nucleophilic reagents

  • Catalytic hydrogenation

This stability allows for a broad scope of subsequent chemical transformations on other parts of the molecule.

Deprotection of the Boc Group

The removal of the Boc group is most commonly achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Experimental Protocol: Acidic Deprotection of N-Boc-3-aminoazetidine

  • Using TFA:

    • Dissolve N-Boc-3-aminoazetidine (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM, at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the 3-aminoazetidine TFA salt.

  • Using HCl:

    • Dissolve N-Boc-3-aminoazetidine (1.0 eq) in a solvent such as dioxane or ethyl acetate.

    • Add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane).

    • Stir at room temperature for 1-4 hours.

    • The product, 3-aminoazetidine hydrochloride, often precipitates and can be collected by filtration.

Crucially, studies have shown that the azetidine ring is stable to the strongly acidic conditions of TFA deprotection, with no evidence of ring-opening observed.[2]

Potential Side Reactions

While generally a robust method, acidic deprotection of the Boc group can lead to side reactions if other acid-sensitive functional groups are present in the molecule. The formation of the tert-butyl cation during deprotection can also lead to alkylation of nucleophilic residues.

II. The Cbz Group: A Classic Choice for Orthogonality

The carboxybenzyl (Cbz or Z) group is another cornerstone of amine protection, offering a distinct set of stability and deprotection characteristics that make it an excellent orthogonal partner to the Boc group.

Introduction of the Cbz Group

The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.

Experimental Protocol: Cbz Protection of 3-Aminoazetidine

  • Dissolve 3-aminoazetidine (1.0 eq) in a suitable solvent, such as a mixture of THF and water.

  • Add a base like sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield N-Cbz-3-aminoazetidine.

Stability of N-Cbz-3-aminoazetidine

The Cbz group is stable under:

  • Mildly acidic conditions (though prolonged exposure to strong acids can cause cleavage)[3]

  • Basic conditions

This profile makes it compatible with many synthetic transformations, including those that require basic reagents.

Deprotection of the Cbz Group

The hallmark of the Cbz group is its removal via catalytic hydrogenolysis.

Experimental Protocol: Deprotection of N-Cbz-3-aminoazetidine

  • Dissolve N-Cbz-3-aminoazetidine (1.0 eq) in a solvent like methanol or ethanol.

  • Carefully add a palladium catalyst, such as 10% Pd/C.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a hydrogenation apparatus) and stir at room temperature.

  • Monitor the reaction by TLC until completion (typically 1-4 hours).

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected 3-aminoazetidine.

This deprotection method is exceptionally mild and selective, leaving most other functional groups intact.

III. The Teoc Group: A Silicon-Based Alternative for Enhanced Orthogonality

The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group provides an additional layer of orthogonality due to its unique cleavage mechanism.

Introduction of the Teoc Group

The Teoc group can be introduced using various reagents, such as Teoc-OSu or Teoc-Cl, in the presence of a base.

Experimental Protocol: Teoc Protection of 3-Aminoazetidine

  • Dissolve 3-aminoazetidine (1.0 eq) in a solvent like DCM.

  • Add a base such as triethylamine (1.2 eq).

  • Add N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) (1.1 eq).

  • Stir at room temperature until the reaction is complete.

  • Perform an aqueous workup and extract the product.

  • Dry and concentrate to yield N-Teoc-3-aminoazetidine.

Yields for Teoc protection of various amines are generally high, often exceeding 90%.[4]

Stability of N-Teoc-3-aminoazetidine

The Teoc group is known for its remarkable stability under a broad range of conditions:[4][5]

  • Acidic conditions (including those used for Boc deprotection)

  • Basic conditions

  • Catalytic hydrogenation (conditions for Cbz deprotection)

Deprotection of the Teoc Group

The Teoc group is selectively cleaved by fluoride ion sources.

Experimental Protocol: Deprotection of N-Teoc-3-aminoazetidine

  • Dissolve N-Teoc-3-aminoazetidine (1.0 eq) in a solvent like THF.

  • Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.5 eq).

  • Stir at room temperature until deprotection is complete.

  • The workup typically involves quenching the reaction and purification by chromatography.

This fluoride-mediated deprotection is highly specific and orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups.

Head-to-Head Comparison: Quantitative Data and Key Considerations

Protecting GroupIntroduction ReagentTypical Deprotection ConditionsDeprotection ByproductsOrthogonalityKey Advantages
Boc Boc₂OStrong Acid (TFA, HCl)Isobutylene, CO₂Orthogonal to Cbz and TeocHigh stability to base, easy to handle
Cbz Cbz-ClCatalytic Hydrogenolysis (H₂, Pd/C)Toluene, CO₂Orthogonal to Boc and TeocMild deprotection, stable to acid/base
Teoc Teoc-OSu, Teoc-ClFluoride Ions (TBAF)Ethylene, CO₂, Me₃SiFOrthogonal to Boc and CbzHigh stability to a wide range of conditions

While direct, side-by-side comparative studies on 3-aminoazetidine are not extensively reported, the general principles and yields for these protecting groups on other amines provide a strong basis for selection.

Decision-Making Workflow for Protecting Group Selection

The choice of protecting group is dictated by the overall synthetic strategy. The following decision tree illustrates a logical approach to selecting the appropriate protecting group for your 3-aminoazetidine-containing target molecule.

G start Start: Need to protect 3-aminoazetidine q1 Does the downstream synthesis involve strong basic or nucleophilic conditions? start->q1 q2 Are there any acid-sensitive groups in the molecule? q1->q2 Yes boc Use Boc Group q1->boc No q3 Are there any reducible groups (e.g., alkynes, nitro groups)? q2->q3 Yes q2->boc No q4 Is a third level of orthogonality required? q3->q4 No cbz Use Cbz Group q3->cbz Yes teoc Use Teoc Group q4->teoc Yes consider_alt Consider alternative strategies or protecting groups q4->consider_alt No

Caption: A decision tree for selecting a suitable protecting group for 3-aminoazetidine.

Experimental Workflow: A General Protection/Deprotection Cycle

The following diagram illustrates the general workflow for the protection and subsequent deprotection of 3-aminoazetidine.

G cluster_protection Protection Step cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Step start 3-Aminoazetidine reagents Protecting Group Reagent (Boc₂O, Cbz-Cl, Teoc-OSu) + Base start->reagents React with protected N-Protected 3-Aminoazetidine reagents->protected Forms synthesis Perform desired chemical reactions on other functional groups protected->synthesis deprotection_reagent Deprotection Reagent (Acid, H₂/Pd-C, Fluoride) synthesis->deprotection_reagent Ready for Deprotection final_product Deprotected 3-Aminoazetidine Derivative deprotection_reagent->final_product Yields

Caption: A generalized workflow for the protection and deprotection of 3-aminoazetidine.

Conclusion

The choice of a protecting group for 3-aminoazetidine is a critical step that should be guided by the specific requirements of the synthetic route.

  • The Boc group is an excellent default choice due to its ease of use and high stability, provided that downstream steps are not acid-sensitive.

  • The Cbz group offers a valuable orthogonal strategy, particularly when mild deprotection is required in the presence of acid-sensitive functionalities.

  • The Teoc group provides an additional level of orthogonality, making it a powerful tool for complex, multi-step syntheses where multiple protecting groups are required.

By carefully considering the stability, deprotection conditions, and orthogonality of these protecting groups, researchers can confidently navigate the synthesis of complex molecules containing the valuable 3-aminoazetidine scaffold.

References

  • Chem-Station. (2019, February 5). Teoc Protecting Group. Chem-Station International Edition. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1736–1741. [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. [Link]

  • Wagner, D. S., & Ranes, M. (2011). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc. International Journal of Molecular Sciences, 12(5), 3149–3166. [Link]

  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Saunders, L. D., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ResearchGate. (2018). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6565. [Link]

  • SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 77(11), 1545-1554. [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. [Link]

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(118), 97825-97829. [Link]

  • National Institutes of Health. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Sustainable Chemistry & Engineering, 9(17), 5996–6004. [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10143. [Link]

  • ResearchGate. (2014). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. [Link]

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • ResearchGate. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

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A Comparative Guide to the Synthesis of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate: A Cost-Benefit Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The sterically constrained, yet functionally rich, azetidine scaffold is a privileged motif in modern medicinal chemistry. Its incorporation into small molecules can significantly enhance their pharmacological properties, including metabolic stability, solubility, and target-binding affinity. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate, a key building block for the synthesis of diverse compound libraries, presents a synthetic challenge that necessitates a careful evaluation of available pathways. This guide provides a detailed cost-benefit analysis of two prominent synthetic routes to this valuable intermediate, offering researchers and drug development professionals the insights needed to make informed decisions based on cost, efficiency, scalability, and safety.

Introduction to the Synthetic Challenge

The synthesis of highly functionalized azetidines is often hampered by ring strain and the potential for undesired side reactions. The target molecule, this compound, features a quaternary carbon center bearing both an amino and a cyano group, adding a layer of complexity to its synthesis. This guide will dissect two viable, multi-step pathways, providing a head-to-head comparison of their respective strengths and weaknesses.

Pathway 1: Oxidation and Strecker Reaction from a Hydroxyazetidine Precursor

This synthetic approach leverages the commercially available and relatively inexpensive starting material, tert-butyl 3-hydroxyazetidine-1-carboxylate. The core strategy involves the oxidation of the secondary alcohol to a ketone, followed by a one-pot Strecker reaction to introduce the desired amino and cyano functionalities.

Logical Workflow for Pathway 1

Pathway 1 A Tert-butyl 3-hydroxyazetidine-1-carboxylate B Oxidation A->B Dess-Martin Periodinane or Swern Oxidation C Tert-butyl 3-oxoazetidine-1-carboxylate B->C D Strecker Reaction C->D TMSCN, NH4Cl E Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate D->E

Caption: Synthetic route for Pathway 1.

Experimental Protocols for Pathway 1

Step 1: Oxidation of Tert-butyl 3-hydroxyazetidine-1-carboxylate

  • Methodology: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C is added Dess-Martin periodinane (1.2 eq) portion-wise. The reaction mixture is stirred at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, tert-butyl 3-oxoazetidine-1-carboxylate, is typically used in the next step without further purification.

  • Causality: The Dess-Martin periodinane is a mild and selective oxidizing agent suitable for converting the secondary alcohol to a ketone without causing ring-opening or other side reactions common with harsher oxidants. The basic quench is necessary to neutralize the acetic acid byproduct of the oxidation.

Step 2: Strecker Synthesis of this compound

  • Methodology: To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) and ammonium chloride (1.5 eq) in methanol (0.3 M) is added trimethylsilyl cyanide (TMSCN, 1.2 eq) at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the target compound.

  • Causality: The Strecker reaction is a classic and efficient method for the synthesis of α-aminonitriles from ketones. Ammonium chloride serves as the ammonia source for the in situ formation of the imine, which is then attacked by the cyanide nucleophile from TMSCN. The use of TMSCN is often preferred over more toxic cyanide sources like KCN or NaCN for laboratory-scale synthesis due to its ease of handling.

Pathway 2: Halogenation, Cyanation, and Amination from a Hydroxyazetidine Precursor

This alternative pathway also commences with tert-butyl 3-hydroxyazetidine-1-carboxylate. The strategy here involves converting the hydroxyl group into a good leaving group (e.g., an iodide), followed by a nucleophilic substitution with a cyanide source, and a final step to introduce the amino group.

Logical Workflow for Pathway 2

Pathway 2 A Tert-butyl 3-hydroxyazetidine-1-carboxylate B Iodination A->B I2, PPh3, Imidazole C Tert-butyl 3-iodoazetidine-1-carboxylate B->C D Cyanation C->D NaCN E Tert-butyl 3-cyanoazetidine-1-carboxylate D->E F Amination E->F 1. NaN3 2. PPh3, H2O G Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate F->G

Caption: Synthetic route for Pathway 2.

Experimental Protocols for Pathway 2

Step 1: Synthesis of Tert-butyl 3-iodoazetidine-1-carboxylate [1]

  • Methodology: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq), triphenylphosphine (2.0 eq), and imidazole (3.0 eq) in toluene (0.1 M) is added iodine (1.5 eq) portion-wise at room temperature. The reaction mixture is heated to 100 °C for 1 hour. After cooling, the mixture is poured into a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with saturated aqueous sodium thiosulfate, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[1]

  • Causality: This is a standard Appel-type reaction for the conversion of an alcohol to an iodide. Triphenylphosphine and iodine form a phosphonium iodide intermediate which activates the hydroxyl group for nucleophilic attack by the iodide. Imidazole acts as a base to neutralize the generated HI.

Step 2: Synthesis of Tert-butyl 3-cyanoazetidine-1-carboxylate [2]

  • Methodology: A solution of tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq) and sodium cyanide (2.0 eq) in dimethyl sulfoxide (DMSO, 0.9 M) is heated to 130 °C for 6 hours. The reaction mixture is cooled to room temperature, poured into water, and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.[2]

  • Causality: This is a nucleophilic substitution reaction where the cyanide anion displaces the iodide leaving group. DMSO is a suitable polar aprotic solvent for this type of reaction, and the high temperature is necessary to drive the reaction to completion.

Step 3: Synthesis of this compound

  • Methodology (via Staudinger Reduction): To a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 eq) in a suitable solvent is added sodium azide (1.5 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The reaction is heated to facilitate the displacement of a suitable leaving group at the 3-position (if not already the cyano group, this would be an additional step). The resulting azide is then subjected to a Staudinger reduction by treating it with triphenylphosphine (1.2 eq) in a mixture of THF and water, followed by heating to afford the desired amine.

  • Causality: The Staudinger reduction is a mild and effective method for converting azides to primary amines. Triphenylphosphine initially forms a phosphazide, which upon hydrolysis loses nitrogen gas to yield the amine and triphenylphosphine oxide. This two-step sequence (azide formation and reduction) is a common strategy for introducing an amino group.

Cost-Benefit Analysis: A Head-to-Head Comparison

ParameterPathway 1: Oxidation & StreckerPathway 2: Halogenation, Cyanation & Amination
Starting Material Cost Tert-butyl 3-hydroxyazetidine-1-carboxylate is commercially available at a moderate price (e.g., ~$14/g).Same as Pathway 1.
Reagent Costs High: Dess-Martin periodinane can be expensive (e.g., ~$20-140 for 25g).[3] TMSCN is also costly and highly toxic.Moderate to High: Iodine is relatively inexpensive. Triphenylphosphine has a moderate cost.[4][5] Sodium cyanide is cheaper but highly toxic.[6] Sodium azide is also relatively inexpensive but hazardous.[7][8][9][10][11]
Number of Steps 2 steps from the hydroxy-azetidine.3 steps from the hydroxy-azetidine.
Overall Yield (Estimated) Moderate to Good (Potentially 50-70% over 2 steps).Moderate (Potentially 40-60% over 3 steps).
Purification Requires one major purification step after the Strecker reaction.Requires purification after each of the three steps, potentially leading to lower overall material recovery.
Scalability The use of Dess-Martin periodinane can be problematic on a large scale due to its cost and the generation of periodinane byproducts. Alternative oxidations (e.g., Swern, Parikh-Doering) are more scalable but require cryogenic temperatures and careful handling of reagents. The Strecker reaction can be scaled, but the use of TMSCN or other cyanide sources requires stringent safety protocols.[10]The iodination and cyanation steps are generally scalable. The use of sodium azide and the Staudinger reduction are also amenable to scale-up, although the handling of azides requires significant safety precautions.
Safety Considerations High: Dess-Martin periodinane is an explosive solid under certain conditions. TMSCN is highly toxic and releases hydrogen cyanide upon contact with moisture.Very High: Sodium cyanide is extremely toxic.[6] Sodium azide is also highly toxic and potentially explosive. The Staudinger reaction generates triphenylphosphine oxide as a byproduct which needs to be removed.

Conclusion and Recommendation

Both synthetic pathways present viable options for the synthesis of this compound.

Pathway 1 (Oxidation and Strecker Reaction) offers the advantage of being a shorter sequence, which is often desirable in a drug discovery setting to expedite the synthesis of new analogues. However, the high cost of Dess-Martin periodinane and the toxicity of TMSCN are significant drawbacks, particularly for larger-scale synthesis. For rapid, small-scale library production where cost is less of a concern, this pathway may be advantageous.

Pathway 2 (Halogenation, Cyanation, and Amination) , while longer by one step, utilizes generally less expensive reagents for the key transformations. The individual steps are well-established and potentially more amenable to scale-up, provided that appropriate safety measures are in place for handling highly toxic reagents like sodium cyanide and sodium azide. The need for multiple purification steps could impact the overall efficiency and time required.

Recommendation: For initial, small-scale exploratory synthesis, Pathway 1 may be preferred due to its shorter route. For process development and larger-scale synthesis where cost and scalability are primary drivers, Pathway 2 is likely the more practical and economical choice, despite the additional synthetic step and the stringent safety protocols required. Researchers should carefully weigh the priorities of their specific project – speed versus cost and scalability – when selecting the optimal synthetic route.

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A Comparative Guide to Validating the Purity of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate using HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate is a structurally unique and versatile building block in modern medicinal chemistry.[1] Its strained azetidine ring, coupled with strategically placed functional groups (a protected amine, a primary amine, and a nitrile), makes it a valuable intermediate for synthesizing novel therapeutic agents, including potential anticancer and anti-inflammatory drugs.[1] In the rigorous landscape of drug development, the purity of such intermediates is not merely a quality metric but a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[2][3] Even trace impurities can lead to unforeseen side reactions, altered biological activity, or toxicological issues in downstream processes.

This guide provides an in-depth, experimentally grounded protocol for the purity validation of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). We will explore the causality behind the methodological choices, establish a framework for a self-validating system in line with regulatory expectations, and objectively compare the performance of HPLC-MS against other viable analytical techniques.

Section 1: The Analytical Challenge: Physicochemical Profile & Potential Impurities

The primary challenge in developing a robust purity method for this compound stems from its physicochemical properties. As a small, polar, nitrogen-containing heterocyclic compound, it exhibits poor retention on traditional reversed-phase (RP) C18 columns under neutral pH conditions.[4][5] Furthermore, its synthesis via nucleophilic substitution pathways can introduce a range of structurally similar impurities.[1]

Potential Process-Related Impurities:

  • Starting Materials: Unreacted precursors.

  • By-products: Compounds formed from side reactions.

  • Degradants: Products of hydrolysis of the tert-butyl carbamate (Boc) group or the cyano group.

  • Reagent-Related Impurities: Residual reagents or their derivatives.

An effective analytical method must, therefore, possess the selectivity to resolve the main component from these closely related species and the sensitivity to detect them at trace levels.

Section 2: The Gold Standard: An Optimized HPLC-MS Protocol

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the quintessential tool for this analytical task, offering a powerful combination of high-resolution separation and highly sensitive, specific detection.[6]

Principle of the Method

The methodology employs reversed-phase HPLC to separate the analyte from its impurities based on differences in their polarity. The eluent is then introduced into a mass spectrometer using an electrospray ionization (ESI) source, which is ideal for ionizing polar molecules. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), providing definitive identification and sensitive quantification.

Detailed Experimental Protocol

Instrumentation:

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering precise gradients at high pressures.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer equipped with an ESI source.

Reagents and Materials:

  • Solvents: LC-MS grade acetonitrile and water.

  • Mobile Phase Additive: Formic acid (≥99% purity).

  • Analyte: this compound reference and test samples.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Further dilute as necessary for linearity and sensitivity experiments.

Chromatographic & Mass Spectrometry Conditions:

Parameter Condition Justification
HPLC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides a hydrophobic stationary phase for separation. The small particle size enhances efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier protonates the basic nitrogen atoms on the analyte and impurities, promoting better peak shape and retention on the RP column.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity and good UV transparency, suitable for gradient elution.
Gradient Program 5% B to 95% B over 10 minutesA gradient is essential to elute compounds with a range of polarities and to ensure any less polar impurities are effectively washed from the column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm internal diameter column to maintain optimal linear velocity and efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity, improving efficiency and reducing backpressure. It also ensures consistent retention times.[7]
Injection Volume 2 µLA small injection volume prevents peak distortion and column overloading.
Ionization Mode Electrospray Ionization (ESI), PositiveThe presence of multiple basic nitrogen atoms makes the analyte highly amenable to protonation and detection in positive ion mode.
Scan Mode Full Scan (m/z 100-500) & SIM/MRMFull scan is used for initial method development and impurity identification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for sensitive quantification of the main peak and known impurities.
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Cone Voltage 30 VOptimized to minimize in-source fragmentation while maximizing ion transmission.
Experimental Workflow Diagram

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute (ACN/H2O) weigh->dissolve inject Inject Sample (2 µL) dissolve->inject hplc HPLC Separation (C18 Gradient) inject->hplc ms MS Detection (ESI+, Full Scan/SIM) hplc->ms integrate Integrate Peaks ms->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC-MS Purity Analysis.

Section 3: Method Validation - The Pillar of Trustworthiness

A method is only as reliable as its validation. Following the International Council for Harmonisation (ICH) Q2(R1) guidelines is mandatory to demonstrate that the analytical procedure is suitable for its intended purpose.[8][9][10]

Validation Parameter Objective & Acceptance Criteria
Specificity Demonstrate the ability to assess the analyte unequivocally in the presence of impurities. (Peak purity analysis should show no co-elution).
Linearity A linear relationship between concentration and detector response. (Correlation coefficient, R² ≥ 0.999 over a range of 50-150% of the target concentration).
Accuracy Closeness of test results to the true value. (Recovery of 98.0% to 102.0% for spiked samples).
Precision Repeatability and intermediate precision of the results. (Relative Standard Deviation, RSD ≤ 2.0%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected. (Signal-to-Noise ratio of 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (Signal-to-Noise ratio of 10:1; RSD ≤ 10%).
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in temperature, ±0.1 pH unit).

Section 4: Comparative Analysis - HPLC-MS vs. Alternative Techniques

While HPLC-MS is the preferred method, it is instructive to compare it with other analytical techniques to underscore its advantages for this specific application.

Method Selection Logic

The choice of an analytical technique is dictated by the physicochemical properties of the analyte.

Method_Selection start Analyte: This compound prop1 Is the compound volatile & thermally stable? start->prop1 prop2 Does it require derivatization for GC? prop1->prop2 No gc GC-MS prop1->gc Yes prop3 Is absolute quantification without a specific reference standard needed? prop2->prop3 No sfc SFC-MS prop2->sfc Yes (Complex) prop4 Is high throughput impurity profiling at trace levels required? prop3->prop4 No qnmr qNMR prop3->qnmr Yes hplc HPLC-MS prop4->hplc Yes

Caption: Decision tree for selecting the optimal analytical technique.

Performance Comparison
Technique Applicability for this Analyte Sensitivity & Selectivity Quantitation Pros Cons
HPLC-MS Excellent. Ideal for polar, non-volatile compounds.Very High. MS provides high selectivity and sensitivity for trace impurity detection.Excellent. Established method for relative quantitation (area percent).Gold standard for purity; provides molecular weight information; high throughput.Higher instrument cost; potential for ion suppression.
GC-MS Poor. The compound is non-volatile and thermally labile.[11][12]High (if applicable). Good (if applicable). Excellent for volatile impurities (e.g., residual solvents).Requires derivatization, which adds complexity, time, and potential for side reactions.[13][14]
SFC-MS Good. Supercritical Fluid Chromatography can handle polar compounds, often with better speed than HPLC.[15][16][17]High. Similar to HPLC-MS.Good. Faster analysis times; reduced organic solvent consumption ("greener" chemistry).[18]Method development can be more complex; less common in QC labs compared to HPLC.[19]
qNMR Excellent. Quantitative NMR is a primary method for purity determination.[20][21]Moderate. Lower sensitivity compared to MS; may not detect impurities below ~0.1%.Absolute. Provides direct, highly accurate purity value against an internal standard without needing a reference standard of the analyte itself.[22][23][24]Provides structural confirmation; non-destructive.[21]Lower throughput; requires specialized expertise; not ideal for routine, trace-level impurity profiling.

Conclusion

For the routine quality control and purity validation of this compound, HPLC-MS emerges as the superior technique. It provides an optimal balance of selectivity, sensitivity, and throughput required in a drug development setting.[6] The detailed protocol and validation framework presented in this guide offer a robust system for ensuring the quality of this critical pharmaceutical intermediate. While qNMR is an invaluable tool for the absolute purity assignment of a reference standard, and SFC-MS presents a promising high-speed alternative, the established reliability and performance of HPLC-MS make it the most pragmatic and scientifically sound choice for its intended purpose. Adherence to these rigorous analytical standards is fundamental to the successful progression of new chemical entities from the laboratory to the clinic.

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A Guide to Benchmarking New Azetidine Derivatives Against Existing Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of novel azetidine derivatives against established therapeutic agents. As a privileged scaffold in modern medicinal chemistry, the four-membered azetidine ring offers unique structural and conformational properties that can be leveraged to enhance potency, selectivity, and pharmacokinetic profiles.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a structured approach to comparative analysis, complete with detailed experimental protocols and data interpretation insights. Our objective is to move beyond mere data presentation and explain the causality behind experimental choices, ensuring a robust and self-validating evaluation process.

The importance of rigorous benchmarking cannot be overstated; it provides a data-driven foundation for critical decision-making, risk management, and the strategic allocation of resources in the high-stakes environment of drug development.[3][4][5] We will illustrate this framework through a hypothetical case study: benchmarking a novel azetidine-based kinase inhibitor, "AZD-101," against a current standard-of-care drug.

The Benchmarking Framework: A Multi-Parameter Approach

A successful benchmarking strategy evaluates a new chemical entity (NCE) across a cascade of critical parameters. The failure to meet predefined criteria at any stage can be grounds for project termination, saving valuable resources. This sequential and multi-faceted approach ensures that only the most promising candidates advance.

A In Vitro Efficacy & Selectivity Profiling B Cellular Activity & Mechanism of Action (MoA) A->B C In Vitro ADME & Pharmacokinetic (PK) Profiling B->C D In Vivo Efficacy & Tolerability Studies C->D E Decision Gate: Advance Candidate? D->E

Caption: The sequential workflow for benchmarking a new chemical entity.

In Vitro Efficacy & Selectivity Profiling

Expertise & Experience: The initial step in any benchmarking program is to determine if the NCE has the desired biological activity and, crucially, how specific that activity is. A potent compound that hits numerous off-targets is likely to fail due to toxicity. Therefore, we assess both on-target potency (typically as an IC50 or Kᵢ value) and selectivity against a panel of related proteins (e.g., other kinases).[6][7][8] This dual assessment provides an early indication of the potential therapeutic window.

Experimental Protocol: ATP-Competitive Kinase Inhibition Assay (Luminescent)

This protocol is designed to measure the IC50 value of a compound, which is the concentration required to inhibit 50% of the target kinase's activity. A luminescent readout is used to quantify the amount of ATP remaining after the kinase reaction; a lower signal indicates higher kinase activity and less inhibition.[9]

Methodology:

  • Compound Plating: Serially dilute test compounds (e.g., AZD-101 and the Standard-of-Care) in DMSO and dispense 100 nL into a 384-well white assay plate using an acoustic dispenser.

  • Kinase/Substrate Addition: Add 5 µL of a solution containing the target kinase and its specific substrate peptide, prepared in kinase assay buffer, to each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the kinase.

  • Reaction Initiation: Add 5 µL of an ATP solution to each well to initiate the enzymatic reaction. The ATP concentration should be set at the Michaelis constant (Kₘ) for the specific kinase to ensure accurate competitive inhibition data.[8][10]

  • Reaction Incubation: Incubate the plate for 1 hour at room temperature.

  • Signal Generation: Add 10 µL of a detection reagent (e.g., Kinase-Glo® Max) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.

  • Signal Reading: Incubate for 10 minutes at room temperature and then read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using high (no enzyme) and low (DMSO vehicle) controls. Plot the normalized percent inhibition against the log of the compound concentration and fit the curve using a four-parameter logistic model to determine the IC50.

Data Presentation: AZD-101 vs. Standard-of-Care

Table 1: Comparative Potency and Selectivity Profile

CompoundTarget Kinase IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Selectivity Ratio (Off-Target A / Target)
AZD-101 56,500>10,0001300x
Standard-of-Care 251,2504,00050x
(Data are hypothetical for illustrative purposes)

Interpretation: AZD-101 demonstrates a 5-fold increase in potency against the target kinase and a significantly improved selectivity profile compared to the Standard-of-Care. This suggests a potentially better safety profile with fewer off-target effects.

Cellular Activity & Mechanism of Action (MoA) Confirmation

Expertise & Experience: A compound's biochemical potency must translate into activity within a cellular context. This step confirms that the compound can cross the cell membrane, engage its intended target, and elicit the desired biological response (target engagement and modulation of the signaling pathway). A Western blot is a standard technique to visualize the inhibition of a specific signaling event, such as the phosphorylation of a downstream substrate.

Experimental Protocol: Western Blot for Downstream Target Inhibition

Methodology:

  • Cell Culture & Treatment: Plate a relevant cancer cell line (e.g., A549) and allow cells to adhere overnight. Treat the cells with a range of concentrations of AZD-101 and the Standard-of-Care for 2 hours.[11]

  • Cell Lysis: Wash the cells with cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate (e.g., anti-phospho-S6K).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-S6K) and a loading control (e.g., anti-GAPDH) to confirm equal loading and specificity of inhibition.

cluster_pathway Kinase Signaling Pathway cluster_inhibition Point of Inhibition Upstream Upstream Signal (e.g., Growth Factor) TargetKinase Target Kinase Upstream->TargetKinase Substrate Downstream Substrate TargetKinase->Substrate Response Cellular Response (Proliferation, Survival) Substrate->Response AZD101 AZD-101 AZD101->TargetKinase

Caption: Inhibition of the Target Kinase by AZD-101 blocks downstream signaling.

Interpretation: A dose-dependent decrease in the phosphorylated substrate, with no change in the total substrate or loading control, would confirm that AZD-101 is engaging its target and inhibiting the pathway in a cellular environment.

In Vitro ADME & Pharmacokinetic (PK) Profiling

Expertise & Experience: A compound's success as a drug is heavily dependent on its pharmacokinetic (PK) properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).[12] Early in vitro ADME assays are critical for identifying potential liabilities, such as poor absorption or rapid metabolism, that could prevent the drug from reaching its target in the body at a sufficient concentration and for a sufficient duration.[13][14]

Experimental Protocol: Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the rate at which a compound is metabolized by key drug-metabolizing enzymes (cytochromes P450) present in liver microsomes. A compound that is metabolized too quickly will have a short half-life in vivo, potentially requiring frequent or very high doses.

Methodology:

  • Reaction Preparation: In a 96-well plate, combine human liver microsomes (HLM) and the test compound in a phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (a required cofactor for P450 enzymes).

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a "stop solution" of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line is used to calculate the intrinsic clearance (Clᵢₙₜ) and the in vitro half-life (t₁/₂).

Data Presentation: Comparative In Vitro ADME Profile

Table 2: Comparative ADME and Pharmacokinetic Parameters

ParameterAZD-101Standard-of-CareDesired Profile
HLM Half-life (t₁/₂, min) 4515> 30 min
Plasma Protein Binding (%) 9599.8< 99.9%
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) 185> 10
(Data are hypothetical for illustrative purposes)

Interpretation: AZD-101 shows significantly improved metabolic stability and higher permeability compared to the Standard-of-Care, suggesting it may have a better half-life and oral absorption in vivo. While its plasma protein binding is high, it is lower than the Standard-of-Care, indicating a potentially larger fraction of free, active drug in circulation.

In Vivo Efficacy & Tolerability

Expertise & Experience: The definitive preclinical test is to evaluate the compound in a living system. For oncology, this typically involves a xenograft model where human tumor cells are implanted in immunocompromised mice.[11] This stage assesses if the compound can shrink tumors at a dose that is well-tolerated by the animal, integrating all the previously measured parameters of potency, selectivity, and pharmacokinetics into a single, complex outcome.[15]

Experimental Protocol: Human Tumor Xenograft Model

Methodology:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Dosing: Randomize mice into treatment groups (e.g., Vehicle control, Standard-of-Care, AZD-101 at multiple doses). Begin daily oral dosing.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health daily as a measure of tolerability.

  • Study Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a maximum ethical size.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

cluster_prep Study Preparation cluster_treatment Treatment & Monitoring cluster_analysis Endpoint & Analysis A Implant Tumor Cells in Mice B Monitor Tumor Growth to 100-150 mm³ A->B C Randomize Mice into Treatment Groups B->C D Administer Daily Doses (Vehicle, Drugs) C->D E Measure Tumor Volume (2-3x / week) D->E F Monitor Body Weight & Health (Daily) D->F G Continue for 21 Days or Ethical Endpoint E->G F->G H Calculate Tumor Growth Inhibition (TGI) G->H I Assess Tolerability (Body Weight Change) G->I

Caption: Workflow for a preclinical in vivo xenograft efficacy study.

Overall Synthesis and Conclusion

This guide has outlined a rigorous, multi-stage framework for benchmarking a new azetidine derivative against an existing therapeutic agent. By systematically evaluating in vitro potency and selectivity, confirming cellular mechanism of action, profiling for drug-like ADME properties, and finally assessing in vivo efficacy, a comprehensive data package can be assembled.

In our hypothetical case study, AZD-101 consistently outperformed the Standard-of-Care across all key parameters: it was more potent, more selective, demonstrated superior metabolic stability and permeability, and would be predicted to show greater tumor growth inhibition in vivo at a well-tolerated dose. This structured approach provides the robust, validated data necessary to justify the continued investment and advancement of promising new chemical entities like azetidine derivatives into the next phase of drug development.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate (CAS No. 1254120-12-1). As a valued professional in research and drug development, your safety, and the integrity of our shared laboratory environment, are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and compliance.

Hazard Assessment: A Molecule of Multiple Personalities

This compound is a bespoke building block in medicinal chemistry, prized for its unique azetidine ring and versatile functional groups.[1] However, these same features necessitate a rigorous approach to its disposal. The primary hazards arise from two key components of its structure: the azetidine ring and, most critically, the cyano group.

  • Azetidine Moiety : Azetidine itself is a basic, corrosive, and flammable compound.[2] While the N-Boc protecting group on the target molecule mitigates some of the reactivity of the ring nitrogen, the fundamental characteristics of this class of heterocycles warrant caution.

  • Cyano Group (-CN) : This functional group classifies the compound as a cyanide. Cyanides are acutely toxic and are regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4] The most significant and immediate danger is the potential for reaction with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[4][5]

Given these properties, all waste containing this compound, including dilute solutions and contaminated materials, must be managed as hazardous cyanide waste.

Essential Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn. The rationale is to prevent all routes of exposure: inhalation, ingestion, and dermal contact.

PPE ItemSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact. Double-gloving provides additional protection against potential tears or punctures.
Eye Protection Chemical safety goggles and a face shield if there is a splash hazard.Protects eyes from splashes of solutions or contact with solid particles. A face shield offers broader protection.[6]
Body Protection A laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if all handling is performed within a certified chemical fume hood.A fume hood provides the primary engineering control to prevent inhalation of any dusts or potential off-gassing.[6]

Waste Segregation and Container Management: The First Line of Defense

Proper segregation is critical to prevent dangerous chemical reactions within the waste stream. The cardinal rule for cyanide waste is to keep it separate from all other waste, especially acids.

Waste Container Setup:
  • Obtain a Dedicated Container : Contact your institution's Environmental Health & Safety (EH&S) department for an approved hazardous waste container.[7] Liquid and solid wastes must be stored in separate, dedicated containers.[6][7]

  • Labeling is Non-Negotiable : The container must be clearly and accurately labeled before any waste is added.

Labeling ElementDescription
Primary Identifier "HAZARDOUS WASTE"[6]
Chemical Contents List the full chemical name: "this compound" and any solvents or other chemicals present.
Primary Hazard "CYANIDE"[6]
Critical Warning "NO ACIDS" - This is the most important warning to prevent the formation of HCN gas.[5][6]
Accumulation Start Date The date the first drop of waste is added to the container.
Responsible Individual & Lab Your name, principal investigator, and lab location.

Step-by-Step Disposal Protocol

This workflow outlines the process from the generation of waste to its final collection. All steps involving the handling of open containers must be performed inside a certified chemical fume hood.

Workflow for Disposal of this compound

G cluster_prep Preparation (in Fume Hood) cluster_disposal Waste Transfer cluster_storage Storage & Pickup A 1. Don Required PPE B 2. Prepare Labeled Cyanide Waste Container C 3. Transfer Chemical Waste (Solid or Liquid) into Dedicated Container B->C Begin Disposal D 4. Securely Close Waste Container Lid C->D E 5. Store Container in a Designated Satellite Accumulation Area D->E Store Safely F 6. Request Waste Pickup from EH&S E->F Container Full G Spill Spill Occurs Location Where did it spill? Spill->Location InHood Spill is inside Chemical Fume Hood Location->InHood Inside Hood OutOfHood Spill is outside Chemical Fume Hood Location->OutOfHood Outside Hood Size Is it a small, manageable amount? Cleanup 1. Use absorbent pads to wipe up. 2. Decontaminate area with pH 10 buffer,    then 10% bleach. 3. Place all cleanup materials in    solid cyanide waste container. Size->Cleanup Yes Evacuate 1. Evacuate the immediate area. 2. Alert others nearby. 3. Call emergency personnel (911)    and EH&S. Size->Evacuate No / Unsure InHood->Size OutOfHood->Evacuate

Sources

A Senior Application Scientist's Guide to the Safe Handling of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in the synthesis of novel therapeutics, tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate is a molecule of significant interest in medicinal chemistry and drug development.[1] Its unique azetidine framework, coupled with amino and cyano functionalities, makes it a versatile building block.[1] However, this structural complexity necessitates a robust and well-informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower researchers with the knowledge to handle this compound with the utmost confidence and safety.

Understanding the Inherent Hazards: A Proactive Approach to Safety

Azetidine derivatives are often classified as skin and eye irritants and may cause respiratory irritation.[2][3][4][5] The strained four-membered ring can be reactive, and many derivatives are harmful if swallowed.[6][7][8]

The presence of a cyano (-CN) group introduces a significant toxicity concern. While the nitrile in this organic molecule is not as acutely toxic as inorganic cyanide salts, it is crucial to handle it with precautions similar to those for other cyanide compounds.[9] A primary danger is the potential for the release of highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions.[10] Inhalation or absorption of cyanide can inhibit cellular respiration, leading to rapid and severe health effects.[10]

Key Hazard Statements for Structurally Similar Compounds:

  • Harmful if swallowed.[6][7][8]

  • Causes skin irritation.[4][6][7][8][11][12]

  • Causes serious eye irritation/damage.[4][6][7][8][11][12]

  • May cause respiratory irritation.[6][7][8][9][11][12]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. Each component plays a critical role in mitigating specific risks.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. Inner glove tucked under the lab coat cuff, outer glove over the cuff.Nitrile gloves offer good chemical resistance.[5][10] Double-gloving provides an added layer of protection against accidental exposure and allows for the safe removal of the outer glove if contamination occurs.
Eye & Face Protection Chemical splash goggles and a face shield.Protects against splashes that can cause serious eye irritation or damage.[5][7][9] A face shield offers broader protection for the entire face.
Body Protection A flame-resistant lab coat, fully buttoned.Protects the skin from spills and splashes.[5][13]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Recommended, especially when handling the solid compound outside of a certified chemical fume hood, to prevent inhalation of airborne particles that can cause respiratory irritation.[2][9]
Footwear Closed-toe shoes.Protects the feet from potential spills.[10]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is paramount for ensuring safety and experimental integrity. The following protocol outlines the essential steps for handling this compound.

Pre-Operational Safety Checks
  • Engineering Controls Verification: Confirm that the chemical fume hood has a current inspection sticker and is functioning correctly. Ensure that the safety shower and eyewash station are accessible and have been recently tested.[2][10]

  • Gather all necessary PPE as outlined in the table above. Inspect all PPE for any signs of damage before use.

  • Prepare a designated waste container for all solid and liquid waste generated during the procedure. Label it clearly as "Hazardous Waste" with the full chemical name.

Handling and Experimental Procedure

All handling of this compound should be performed within a certified chemical fume hood.[10]

  • Donning PPE: Put on your lab coat, followed by safety goggles, and then the face shield. Don the inner pair of nitrile gloves, ensuring the cuffs are tucked under your lab coat sleeves. Finally, don the outer pair of gloves, pulling the cuffs over your lab coat sleeves.

  • Compound Dispensing: Carefully weigh the required amount of the solid compound in a tared container inside the fume hood. Avoid generating dust.[4] If any dust is generated, use a respirator.

  • Reaction Setup: If dissolving the compound, add the solvent slowly to the solid to minimize splashing. Ensure all reaction vessels are securely clamped.

  • During the Reaction: Keep the fume hood sash at the lowest practical height. Do not leave the reaction unattended.

  • Post-Reaction: Quench the reaction carefully, being mindful of any potential gas evolution.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

  • Equipment Decontamination: All glassware and equipment that came into contact with the compound must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.

  • Waste Disposal:

    • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in the designated hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container.[10] Do not pour any waste down the drain.[14]

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin. The outer gloves should be removed first, followed by the face shield, goggles, and lab coat. The inner gloves should be the last item removed. Wash your hands thoroughly with soap and water after removing all PPE.[4][14]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][14][15] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][14][15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[14][15] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8][15] Seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.[6] Scoop up the absorbed material and place it into a sealed container for disposal.[13] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points in the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling & Experiment cluster_disposal Post-Experiment cluster_emergency Emergency Response Verify Fume Hood & Safety Showers Verify Fume Hood & Safety Showers Gather & Inspect PPE Gather & Inspect PPE Prepare Waste Containers Prepare Waste Containers Don PPE Don PPE Weigh & Dispense in Hood Weigh & Dispense in Hood Don PPE->Weigh & Dispense in Hood Perform Reaction Perform Reaction Weigh & Dispense in Hood->Perform Reaction Decontaminate Equipment Decontaminate Equipment Perform Reaction->Decontaminate Equipment Spill or Exposure Occurs Spill or Exposure Occurs Perform Reaction->Spill or Exposure Occurs Dispose of Waste Dispose of Waste Decontaminate Equipment->Dispose of Waste Doff PPE & Wash Hands Doff PPE & Wash Hands Dispose of Waste->Doff PPE & Wash Hands Follow First Aid Procedures Follow First Aid Procedures Spill or Exposure Occurs->Follow First Aid Procedures Contact EHS Contact EHS Follow First Aid Procedures->Contact EHS

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate
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Reactant of Route 2
Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.